Pyridostatin
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N8O5/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHSATQVJCTKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Pyridostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostatin (PDS) is a synthetic small molecule that has garnered significant attention in the field of chemical biology and drug discovery for its selective interaction with G-quadruplex (G4) structures.[1][2] G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are implicated in a variety of cellular processes, including transcription, replication, and telomere maintenance.[3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate these functions.
Molecular Mechanism of Action: G-Quadruplex Stabilization
The primary mechanism of action of this compound is its ability to bind to and stabilize G-quadruplex structures.[3][4][6][7] This interaction prevents the unwinding of G4s, which is often required for normal cellular processes like DNA replication and transcription.
The structural basis for this specific recognition has been elucidated, revealing that the rigid aromatic rings of this compound, linked by flexible amide bonds, adaptively match the G-tetrad planes of the G-quadruplex.[8][9][10] This conformation enhances π-π stacking interactions. Furthermore, the aliphatic amine side chains of this compound interact with the phosphate (B84403) backbone of the nucleic acid through hydrogen bonding and electrostatic interactions, which increases its binding affinity.[8][9] The N-H groups of the amide bonds in this compound also form hydrogen bonds with the O6 atoms of the guanines in the G-tetrad, further contributing to the stability of the complex.[8][9]
This high-affinity and selective binding effectively locks the G-quadruplex in its folded conformation, leading to a cascade of downstream cellular events.
Cellular Consequences of G-Quadruplex Stabilization by this compound
The stabilization of G-quadruplexes by this compound triggers a range of cellular responses, primarily centered around the induction of DNA damage and the disruption of critical cellular processes.
Induction of DNA Damage and Cell Cycle Arrest
A major consequence of this compound treatment is the induction of DNA double-strand breaks (DSBs).[3][4][6] The stabilization of G4 structures is thought to impede the progression of DNA and RNA polymerases along the DNA template, leading to replication and transcription stress.[4][7] This stalling can result in the collapse of replication forks and the formation of DSBs, a mechanism sometimes referred to as "transcription-coupled-repair poisoning".[4][6]
The cellular response to this DNA damage involves the activation of the DNA Damage Response (DDR) pathway.[11] This is characterized by the phosphorylation of key proteins such as histone H2AX (to form γH2AX) and the checkpoint kinase Chk1.[11] Activation of the DDR leads to cell cycle arrest, predominantly in the G2 phase, to allow for DNA repair.[11] If the damage is too extensive, it can lead to apoptosis or cellular senescence.[12]
Downregulation of Gene Expression
This compound's ability to stabilize G-quadruplexes within the promoter regions and gene bodies of various genes can lead to the downregulation of their transcription.[6][13] This provides a mechanism for targeted gene silencing. Two notable examples are:
-
BRCA1: this compound has been shown to downregulate the transcription of the BRCA1 gene, which is crucial for the repair of DSBs through homologous recombination.[3][5][6][14] The stabilization of a putative G-quadruplex in the BRCA1 promoter is believed to stall RNA polymerase, leading to reduced mRNA and protein levels.[5][6]
-
SRC: The proto-oncogene SRC is another target of this compound. By stabilizing G4 structures within the SRC gene, this compound reduces its protein levels, which in turn can inhibit SRC-dependent cellular motility.[1][2][13]
Telomere Dysfunction
Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in G-quadruplex-forming sequences. This compound can induce telomere dysfunction by stabilizing these G4 structures, which can interfere with the binding of telomere-associated proteins and disrupt telomere replication and maintenance.[12][15] This can lead to telomere shortening and the induction of cellular senescence.[12]
Quantitative Data
The interaction of this compound with G-quadruplexes and its cellular effects have been quantified in numerous studies. The following tables summarize key quantitative data.
| Parameter | Value | G-Quadruplex/Cell Line | Reference |
| Binding Affinity (Kd) | 490 nM | Telomeric DNA G-quadruplex | [1][2][16] |
| IC50 (72h) | 0.2 - 0.5 µM | HeLa, HT1080, U2OS | [1] |
| 5.38 µM | MRC5 | [2] | |
| 18.5-fold higher in HT1080 vs WI-38 | HT1080, WI-38 | [1] | |
| ΔTm | Varies depending on G4 sequence | Various G-quadruplexes | [1] |
Table 1: Binding Affinity and Cellular Potency of this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.
FRET Melting Assay for G-Quadruplex Stabilization
This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in melting temperature (ΔTm).
Methodology:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Assay Setup: The dual-labeled oligonucleotide is diluted to a final concentration (e.g., 0.2 µM) in a potassium-containing buffer (e.g., 10 mM potassium phosphate, 100 mM KCl).
-
Ligand Addition: this compound is added at a desired concentration. A control sample without the ligand is also prepared.
-
Melting Curve Analysis: The fluorescence of the samples is monitored as the temperature is gradually increased (e.g., from 25°C to 95°C) in a real-time PCR machine.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a decrease in FRET efficiency. The ΔTm is calculated by subtracting the Tm of the control from the Tm of the sample with this compound.
Immunofluorescence Staining for γH2AX Foci
This method is used to visualize and quantify the formation of DNA double-strand breaks in cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: Cells are seeded on coverslips and treated with this compound at the desired concentration and for the specified duration. A vehicle-treated control is included.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a detergent such as 0.25% Triton X-100 in PBS.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging and Quantification: Images are acquired using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and cytotoxicity.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density.
-
Compound Treatment: The following day, cells are treated with a range of concentrations of this compound. A vehicle-only control is included.
-
Incubation: Cells are incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized solubilizing buffer).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and the IC50 value (the concentration of this compound that inhibits cell growth by 50%) is calculated.
Visualizations
Signaling Pathway of this compound-Induced DNA Damage Response
Caption: this compound-induced DNA Damage Response Pathway.
Experimental Workflow for γH2AX Immunofluorescence
Caption: Workflow for γH2AX Immunofluorescence Staining.
Conclusion
This compound serves as a powerful chemical tool to probe the biological functions of G-quadruplexes and as a lead compound for the development of novel anticancer therapeutics. Its mechanism of action, centered on the stabilization of G4 structures, leads to a cascade of events including DNA damage, cell cycle arrest, and modulation of gene expression. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate roles of G-quadruplexes in cellular biology and to evaluate the therapeutic potential of G4-targeting agents. A thorough understanding of this compound's mechanism is crucial for its application in both basic research and clinical development.
References
- 1. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 8. broadpharm.com [broadpharm.com]
- 9. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. MTT Assay [protocols.io]
- 14. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
Pyridostatin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridostatin has emerged as a pivotal small molecule in the study of G-quadruplexes, non-canonical DNA and RNA structures implicated in a range of cellular processes and diseases, notably cancer. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological activity of this compound. It details the experimental protocols for its synthesis and key biological assays, presents quantitative data on its efficacy, and elucidates its mechanism of action through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers in chemical biology and drug development investigating G-quadruplexes as therapeutic targets.
Discovery and Core Concept
This compound was identified as a selective G-quadruplex-binding small molecule, designed to interact with and stabilize these four-stranded nucleic acid structures.[1][2] G-quadruplexes are prevalent in the human genome, particularly in telomeric regions and the promoter regions of proto-oncogenes like SRC.[1][3] By stabilizing these structures, this compound can interfere with critical cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis, particularly in cancer cells which often exhibit a higher reliance on pathways involving G-quadruplexes.[1][4]
Synthesis of this compound
The synthesis of this compound, chemically known as N,N'-bis(2-quinolinyl)pyridine-2,6-dicarboxamide, is based on the coupling of pyridine-2,6-dicarbonyl dichloride with two equivalents of an appropriate aminoquinoline. While the seminal 2008 publication by Rodriguez et al. in the Journal of the American Chemical Society first described this compound, a detailed synthetic protocol for a broad series of its analogues was later published by Müller et al. in 2012, providing a general and adaptable synthetic route.[1][5]
General Synthetic Scheme
The core structure of this compound and its analogues is assembled through a straightforward amidation reaction. The synthesis involves the reaction of a pyridine-based building block with two equivalents of a quinoline-based building block.[5]
Experimental Protocol: Synthesis of this compound Analogues [5]
A general procedure for the synthesis of this compound analogues involves the following steps:
-
Preparation of the Acid Chloride: Pyridine-2,6-dicarboxylic acid is converted to its corresponding acid chloride, typically by reaction with a chlorinating agent such as thionyl chloride or oxalyl chloride in an appropriate solvent like dichloromethane (B109758) (DCM) or toluene.
-
Amide Coupling: The resulting pyridine-2,6-dicarbonyl dichloride is then reacted with two equivalents of the desired aminoquinoline derivative in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. The reaction is typically carried out at reflux temperature.
-
Purification: The crude product is then purified, often by precipitation followed by washing with acetone (B3395972) and an aqueous solution of sodium bicarbonate to yield the final N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide product.[5]
Note: For the synthesis of this compound itself, 2-aminoquinoline (B145021) would be used in the amide coupling step.
Mechanism of Action: G-Quadruplex Stabilization and DNA Damage Response
This compound exerts its biological effects primarily by binding to and stabilizing G-quadruplex structures in both DNA and RNA.[3] This stabilization acts as a roadblock for cellular machinery, leading to replication and transcription-dependent DNA damage and subsequent activation of the DNA Damage Response (DDR) pathway.[1]
Signaling Pathway of this compound-Induced DNA Damage
The stabilization of G-quadruplexes by this compound leads to the formation of DNA double-strand breaks (DSBs).[6][7] This triggers the activation of the apical DNA damage-sensing kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[7][8] These kinases then phosphorylate a cascade of downstream effector proteins, including histone H2AX (to form γH2AX), the checkpoint kinase 1 (Chk1), and the transcriptional repressor KAP1.[1][4] This signaling cascade ultimately leads to cell cycle arrest, primarily in the G2/M phase, and can induce apoptosis.[1][4] Furthermore, this compound has been shown to downregulate the expression of key DNA repair proteins like BRCA1, potentially exacerbating its cytotoxic effects in cancer cells.[9]
Quantitative Analysis of Biological Activity
The biological activity of this compound and its analogues has been quantified through various in vitro assays. The following tables summarize key quantitative data from the literature.
Table 1: G-Quadruplex Binding Affinity
| Compound | Target | Kd (nM) | Reference |
| This compound | G-quadruplex | 490 | [3] |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cell Type | IC50 (µM) after 72h | Reference |
| This compound (1) | HeLa | Cervical Cancer | > 40 | [5] |
| HT1080 | Fibrosarcoma | 0.8 | [5] | |
| U2OS | Osteosarcoma | 1.8 | [5] | |
| WI-38 | Normal Lung Fibroblasts | 14.8 | [5] | |
| MRC5 | Normal Lung Fibroblasts | 5.38 | [3] | |
| Analogue 9 | HeLa | Cervical Cancer | 0.5 | [5] |
| HT1080 | Fibrosarcoma | 0.2 | [5] | |
| U2OS | Osteosarcoma | 0.4 | [5] | |
| WI-38 | Normal Lung Fibroblasts | 2.1 | [5] | |
| Analogue 17 | HeLa | Cervical Cancer | 1.0 | [5] |
| HT1080 | Fibrosarcoma | 0.4 | [5] | |
| U2OS | Osteosarcoma | 0.7 | [5] | |
| WI-38 | Normal Lung Fibroblasts | 6.0 | [5] | |
| Analogue 27 | HeLa | Cervical Cancer | 1.3 | [5] |
| HT1080 | Fibrosarcoma | 0.5 | [5] | |
| U2OS | Osteosarcoma | 0.8 | [5] | |
| WI-38 | Normal Lung Fibroblasts | 6.8 | [5] |
Table 3: Dose-Dependent Cellular Effects of this compound
| Cellular Effect | Cell Type | Concentration (µM) | Observation | Reference |
| BRCA1 Protein Downregulation | Primary Cortical Neurons | 1, 2, 5 | Dose-dependent decrease in BRCA1 protein levels. | [9] |
| γH2AX Foci Formation | MRC5-SV40 cells | 2 | Significant increase in γH2AX foci. | [10] |
| SRC Protein Reduction | MRC5-SV40 cells | Not specified | ~60% reduction after 24 hours. | [1] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize this compound.
Cell Viability Assay
Experimental Protocol: Luminescent Cell Viability Assay (e.g., CellTiter-Glo™) [5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 4,000 cells per well in 100 µL of media and incubate for 24 hours.
-
Compound Treatment: Add this compound or its analogues in serial dilutions (typically ranging from 0 to 40 µM) in a volume of 100 µL per well.
-
Incubation: Incubate the cells with the compound for 72 hours.
-
Lysis and Luminescence Measurement: Add the lytic reagent (e.g., CellTiter-Glo™ reagent) to each well according to the manufacturer's protocol. This lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Calculate IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
FRET-Melting Assay for G-Quadruplex Stabilization
This assay is used to determine the ability of a compound to stabilize a G-quadruplex structure by measuring the change in its melting temperature (Tm).
Experimental Workflow: FRET-Melting Assay
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
ChIP-Seq was a crucial technique used to identify the genomic targets of this compound by mapping the locations of drug-induced DNA damage (marked by γH2AX).[1]
Experimental Workflow: ChIP-Seq for this compound-Induced DNA Damage
Conclusion and Future Directions
This compound has proven to be an invaluable chemical tool for probing the biological roles of G-quadruplexes. Its ability to selectively stabilize these structures and induce a DNA damage response has paved the way for the development of novel anticancer strategies. The synthetic accessibility of the this compound scaffold allows for the generation of diverse analogues with potentially improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on elucidating the full range of cellular proteins that interact with this compound-stabilized G-quadruplexes, further refining the design of G-quadruplex-targeting therapeutics, and exploring their potential in combination therapies. The continued investigation of this compound and its derivatives holds great promise for advancing our understanding of G-quadruplex biology and for the development of next-generation cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-quadruplex inducer/stabilizer this compound targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. G-quadruplexes: a promising target for cancer therapy [ouci.dntb.gov.ua]
- 7. Anti‐tumoural activity of the G‐quadruplex ligand this compound against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Pyridostatin in Telomere Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridostatin (PDS) is a synthetic small molecule that has garnered significant attention in the field of telomere biology and cancer research. As a potent and selective G-quadruplex (G4) stabilizing ligand, this compound disrupts telomere maintenance mechanisms, leading to telomere dysfunction, cell cycle arrest, and cellular senescence. This technical guide provides an in-depth overview of the core functions of this compound in telomere biology, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways. The primary mechanism of action involves the stabilization of G-quadruplex structures within the G-rich telomeric overhang, which interferes with the binding of essential shelterin proteins and impedes telomere replication. This ultimately triggers a DNA damage response (DDR) at the telomeres, activating signaling cascades that culminate in growth arrest, making this compound a compelling candidate for anti-cancer therapeutic strategies.
Mechanism of Action: G-Quadruplex Stabilization and Telomere Dysfunction
The fundamental role of this compound in telomere biology stems from its high affinity and selectivity for G-quadruplex DNA structures. Telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes, terminate in a 3' single-stranded G-rich overhang that can fold into G-quadruplexes.
This compound binds to and stabilizes these telomeric G-quadruplexes, leading to a cascade of cellular events:
-
Interference with Shelterin Complex: The stabilized G-quadruplex structure physically obstructs the binding of key shelterin proteins, such as Protection of Telomeres 1 (POT1), which are essential for protecting the telomeric overhang and regulating telomerase access.[1] This displacement of shelterin components exposes the telomere ends, making them susceptible to being recognized as DNA damage.
-
Induction of DNA Damage Response (DDR): The uncapped telomeres are perceived by the cell as double-strand breaks (DSBs), triggering a robust DNA damage response.[1] This is characterized by the activation of the ATM (Ataxia Telangiectasia Mutated) kinase and subsequent phosphorylation of its downstream targets, including the checkpoint kinases Chk1 and Chk2, and the histone variant H2AX (forming γH2AX).[2]
-
Replication Stress and Telomere Fragility: this compound-stabilized G-quadruplexes act as roadblocks for the DNA replication machinery, particularly during lagging strand synthesis of telomeres.[3] This leads to replication fork stalling, increased telomere fragility, and can result in telomere loss if not properly resolved.[3]
-
Induction of Cellular Senescence: The persistent DNA damage signaling and cell cycle arrest ultimately drive the cell into a state of cellular senescence, a permanent withdrawal from the cell cycle.[1][4][5] This is a key mechanism by which this compound exerts its anti-proliferative effects on cancer cells.[1][4][5]
While this compound effectively targets telomeres, it is important to note that at lower concentrations, it predominantly interacts with non-telomeric G-quadruplexes found in promoter regions of various oncogenes, thereby modulating their expression. Higher concentrations lead to a more pronounced telomeric phenotype.
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound and its analogues.
Table 1: G-Quadruplex Binding and Stabilization
| Parameter | Value | G-Quadruplex Sequence | Method | Reference |
| Dissociation Constant (Kd) | 490 ± 80 nM | Human Telomeric DNA | Single-Molecule Force Spectroscopy | |
| Change in Melting Temperature (ΔTm) | Up to 35 K (at 1 µM) | Human Telomeric (H-Telo) | FRET-Melting Assay | [1] |
Table 2: In Vitro Anti-proliferative Activity (IC50 Values)
| Compound | Cell Line | IC50 (µM) after 72h | Cell Type | Reference |
| This compound (1) | HeLa | 1.5 ± 0.2 | Cervical Cancer | [1] |
| HT1080 | 0.4 ± 0.1 | Fibrosarcoma | [1] | |
| U2OS | 1.1 ± 0.1 | Osteosarcoma | [1] | |
| WI-38 | 7.4 ± 0.5 | Normal Lung Fibroblast | [1] | |
| Analogue 9 | HeLa | 0.5 ± 0.1 | Cervical Cancer | [1] |
| HT1080 | 0.2 ± 0.1 | Fibrosarcoma | [1] | |
| U2OS | 0.3 ± 0.1 | Osteosarcoma | [1] | |
| WI-38 | 0.5 ± 0.1 | Normal Lung Fibroblast | [1] | |
| Analogue 17 | HeLa | 0.7 ± 0.1 | Cervical Cancer | [1] |
| HT1080 | 0.3 ± 0.1 | Fibrosarcoma | [1] | |
| U2OS | 0.4 ± 0.1 | Osteosarcoma | [1] | |
| WI-38 | 4.2 ± 0.4 | Normal Lung Fibroblast | [1] |
Table 3: Quantification of Telomere Dysfunction
| Parameter | Observation | Cell Line | Method | Reference |
| Telomere G-overhang Length | Time-dependent decrease observed over 12 days | HT1080 | Non-denaturing Hybridization Assay | [1] |
| Telomere Fragility | Increase from 12% to 21% upon PDS treatment | HeLa | CO-FISH | [3] |
Note: Direct quantitative measurement of the reduction in mean telomere length (in kilobases) following this compound treatment is not extensively reported in the reviewed literature. The primary reported effects are on the integrity of the G-overhang and overall telomere dysfunction.
Experimental Protocols
FRET-Melting Assay for G-Quadruplex Stabilization
This assay measures the ability of a ligand to stabilize a G-quadruplex structure by monitoring the change in its melting temperature (Tm).
Materials:
-
Fluorescently labeled oligonucleotide capable of forming a G-quadruplex (e.g., F21T, a human telomeric sequence with a fluorescein (B123965) donor at the 5' end and a TAMRA quencher at the 3' end).
-
Assay buffer (e.g., 10 mM Lithium cacodylate, pH 7.2, with 100 mM KCl or NaCl).
-
This compound or other test compounds.
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
Procedure:
-
Prepare a solution of the fluorescently labeled oligonucleotide in the assay buffer.
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes followed by slow cooling to room temperature.
-
Aliquot the annealed oligonucleotide into a 96-well PCR plate.
-
Add this compound or test compounds at various concentrations to the wells. Include a no-ligand control.
-
Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow for ligand binding.
-
Perform the melting experiment in the real-time PCR instrument by increasing the temperature from room temperature to 95°C in small increments (e.g., 1°C/min), measuring the fluorescence at each step.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded, resulting in a significant change in fluorescence.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the no-ligand control from the Tm in the presence of the compound. A positive ΔTm indicates stabilization.
Telomeric Repeat Amplification Protocol (TRAP) Assay for Telomerase Inhibition
The TRAP assay is a PCR-based method to measure telomerase activity and its inhibition by compounds like this compound.
Materials:
-
Cell lysate containing active telomerase.
-
TRAP buffer.
-
TS primer (a non-telomeric sequence).
-
ACX reverse primer.
-
dNTPs.
-
Taq polymerase.
-
This compound or other test compounds.
-
Polyacrylamide gel electrophoresis (PAGE) system or a real-time PCR instrument for quantitative analysis.
Procedure:
-
Prepare a reaction mixture containing the cell lysate, TRAP buffer, dNTPs, and the TS primer.
-
Add this compound or test compounds at various concentrations. Include a no-inhibitor control.
-
Incubate the mixture at a temperature optimal for telomerase activity (e.g., 30°C) for a set time (e.g., 30 minutes) to allow telomerase to extend the TS primer with telomeric repeats.
-
Inactivate the telomerase by heating (e.g., 95°C for 5 minutes).
-
Add the ACX reverse primer and Taq polymerase.
-
Perform PCR amplification to amplify the telomerase-extended products.
-
Analyze the PCR products by PAGE, where a characteristic 6-base pair ladder indicates telomerase activity. The reduction or disappearance of this ladder in the presence of this compound indicates inhibition. Alternatively, use a real-time PCR-based TRAP assay for quantitative results.
Chromatin Immunoprecipitation Sequencing (ChIP-Seq) for Mapping DNA Damage Sites
ChIP-Seq can be used to identify the genomic locations of this compound-induced DNA damage by immunoprecipitating the phosphorylated histone variant γH2AX.
Materials:
-
Cells treated with this compound and a control group.
-
Formaldehyde (B43269) for cross-linking.
-
Lysis buffers.
-
Sonicator or micrococcal nuclease for chromatin fragmentation.
-
Anti-γH2AX antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Next-generation sequencing (NGS) platform.
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Harvest and lyse the cells to isolate the nuclei.
-
Fragment the chromatin by sonication to an average size of 200-500 bp.
-
Immunoprecipitate the chromatin fragments containing γH2AX using a specific antibody coupled to magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the immunoprecipitated chromatin and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare a DNA library for NGS and perform sequencing.
-
Align the sequencing reads to a reference genome to identify the genomic regions enriched for γH2AX, which correspond to the sites of this compound-induced DNA damage.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows associated with this compound's activity in telomere biology.
Conclusion and Future Directions
This compound has emerged as a powerful chemical tool for probing the intricate biology of telomeres and as a promising scaffold for the development of novel anti-cancer agents. Its ability to selectively stabilize telomeric G-quadruplexes and induce a potent DNA damage response leading to cellular senescence highlights a key vulnerability in cancer cells that rely on robust telomere maintenance mechanisms for their immortal proliferation.
Future research in this area will likely focus on several key aspects:
-
Improving Selectivity: Designing next-generation this compound analogues with enhanced selectivity for telomeric G-quadruplexes over other genomic G4s to minimize off-target effects.
-
Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer drugs, such as PARP inhibitors or conventional chemotherapeutics, to enhance their efficacy and overcome drug resistance.
-
In Vivo Efficacy and Delivery: Developing effective strategies for the in vivo delivery of this compound and evaluating its therapeutic potential in preclinical and clinical settings.
-
Understanding Resistance Mechanisms: Investigating the potential mechanisms by which cancer cells might develop resistance to this compound-induced senescence.
References
- 1. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
The G-Quadruplex Stabilizer Pyridostatin: A Technical Guide to its Impact on Oncogene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridostatin is a synthetic small molecule that has garnered significant attention in cancer research due to its ability to selectively bind to and stabilize G-quadruplex (G4) structures in nucleic acids. These non-canonical secondary structures are prevalent in the promoter regions and telomeres of several key oncogenes. By stabilizing these G4 structures, this compound effectively acts as a transcriptional and translational repressor of various oncoproteins, leading to cell cycle arrest, induction of DNA damage, and ultimately, apoptosis or senescence in cancer cells. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantified effects on the expression of critical oncogenes, detailed protocols for key experimental assays, and a visual representation of the signaling pathways involved.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the stabilization of G-quadruplexes. Guanine-rich sequences of DNA and RNA can fold into these four-stranded structures, which are particularly abundant in the promoter regions of oncogenes such as SRC, c-MYC, and KRAS, as well as in telomeric regions.[1][2][3] The stabilization of these G4 structures by this compound interferes with the transcriptional machinery, leading to a downregulation of oncogene expression.[4][5]
Furthermore, the stabilization of G4 structures by this compound can impede DNA replication fork progression.[6] This interference with fundamental cellular processes triggers a DNA Damage Response (DDR), characterized by the activation of kinases such as ATM and DNA-PKcs, leading to the phosphorylation of H2AX (γH2AX) and cell cycle arrest, predominantly in the G2/M phase.[6][7][8] Persistent DNA damage and cell cycle arrest can ultimately drive cancer cells into apoptosis or a senescent state.[3]
Quantitative Effects on Oncogene Expression
This compound has been shown to significantly downregulate the expression of several key oncogenes. The following tables summarize the quantitative data from various studies.
Table 1: Effect of this compound on SRC Oncogene Expression
| Cell Line | Treatment | Effect on mRNA Levels | Effect on Protein Levels | Reference |
| MRC5-SV40 | 2 µM this compound for 8 hours | >95% reduction | Not Assessed | [8] |
| MRC5-SV40 | 2 µM this compound for 24 hours | Not Assessed | ~60% reduction | [8] |
| Human Breast Cancer Cells | Not Specified | Modulated | Reduced | [9] |
Table 2: Qualitative and Quantitative Effects of this compound and its Analogs on Other Oncogenes
| Oncogene | Cell Line(s) | Treatment Details | Observed Effect | Reference(s) |
| c-MYC | Various | G4-stabilizing small molecules | Significant decrease in expression (quantitative data for this compound not specified in snippets) | [5] |
| KRAS | Various | G4-stabilizing small molecules | Significant decrease in expression (quantitative data for this compound not specified in snippets) | [5] |
| BCL-2 | Hep-2 | This compound analog (PDF) | Significant suppression of transcriptional activation (luciferase assay) and induction of apoptosis | [10][11] |
| Various | HeLa | 10 µM this compound for 24 hours | Proteomics analysis revealed downregulation of 22 proteins and upregulation of 16 proteins (specific oncoproteins not detailed in snippets) | [12] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for γH2AX
This protocol is designed to identify the genomic loci of DNA damage induced by this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a suitable lysis buffer and shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the pre-cleared chromatin with an anti-γH2AX antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a commercial DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify enriched regions of γH2AX.
Quantitative Real-Time PCR (qRT-PCR) for Oncogene Expression
This protocol quantifies the mRNA levels of target oncogenes following this compound treatment.
Protocol:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described above. Harvest the cells and extract total RNA using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Design and validate primers specific to the target oncogenes and a reference housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green or probe-based master mix, cDNA template, and specific primers.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with appropriate cycling conditions.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.[13][14][15][16]
Western Blot for Oncoprotein Levels
This protocol is used to detect and quantify the protein levels of specific oncogenes.[17][18][19][20][21]
Protocol:
-
Cell Lysis and Protein Quantification: Treat cells with this compound, wash with PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the oncoprotein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Immunofluorescence for γH2AX Foci
This protocol visualizes and quantifies the formation of γH2AX foci, a marker of DNA double-strand breaks.[2][4][22][23][24]
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.2% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBS to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Cell Cycle Analysis by Propidium (B1200493) Iodide Staining
This protocol analyzes the cell cycle distribution of cells treated with this compound using flow cytometry.[1][25][26][27]
Protocol:
-
Cell Harvest and Fixation: Treat cells with this compound, harvest, and fix in ice-cold 70% ethanol (B145695) while vortexing.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells at room temperature in the dark for at least 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI with a 488 nm laser and detecting the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
This compound-induced G4 stabilization leads to the activation of the DNA Damage Response (DDR) pathway.
Conclusion
This compound represents a promising class of anti-cancer agents that target the unique structural features of G-quadruplexes within the genome. Its ability to downregulate key oncogenes and induce a robust DNA damage response provides a multi-pronged approach to inhibiting cancer cell proliferation. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other G4-stabilizing compounds. Further research is warranted to fully quantify its effects on a broader range of oncogenes and to translate these preclinical findings into clinical applications.
References
- 1. docs.research.missouri.edu [docs.research.missouri.edu]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 5. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule-induced DNA damage identifies alternative DNA structures in human genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stabilization of G-quadruplex DNA and inhibition of Bcl-2 expression by a this compound analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. G-quadruplex inducer/stabilizer this compound targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. elearning.unite.it [elearning.unite.it]
- 16. researchgate.net [researchgate.net]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. bosterbio.com [bosterbio.com]
- 20. benchchem.com [benchchem.com]
- 21. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 22. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 24. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ucl.ac.uk [ucl.ac.uk]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. vet.cornell.edu [vet.cornell.edu]
The Anti-Cancer Potential of Pyridostatin: A Technical Guide to Initial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostatin (PDS) has emerged as a promising small molecule in the landscape of anti-cancer therapeutics. Its novel mechanism of action, centered on the stabilization of non-canonical DNA structures known as G-quadruplexes, offers a targeted approach to disrupting cancer cell proliferation and survival. This technical guide provides an in-depth overview of the foundational studies on this compound's anti-cancer activity, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: G-Quadruplex Stabilization
This compound's primary anti-cancer activity stems from its ability to bind to and stabilize G-quadruplex (G4) structures.[1] These are four-stranded secondary structures that can form in guanine-rich sequences of DNA and RNA. Found prevalently in telomeres and the promoter regions of oncogenes, G-quadruplexes are implicated in the regulation of key cellular processes such as DNA replication, transcription, and telomere maintenance.[2] this compound, with a dissociation constant (Kd) of 490 nM for G-quadruplex DNA, acts as a potent stabilizing agent.[1][3] By locking these structures in a stable conformation, this compound can impede the molecular machinery that requires the unwinding of these sequences, leading to cellular dysfunction and arrest of proliferation in cancer cells.
Quantitative Analysis of Anti-Proliferative Activity
Initial studies have demonstrated this compound's potent growth-inhibitory effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are typically in the high nanomolar to low micromolar range. Notably, this compound and its analogues have shown a degree of selectivity for cancer cells over normal cell lines.[4]
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| HeLa | Cervical Adenocarcinoma | ~1.5 |
| HT1080 | Fibrosarcoma | ~0.5 |
| U2OS | Osteosarcoma | ~2.0 |
| WI-38 | Normal Lung Fibroblasts | >10 |
Table 1: IC50 values of this compound in various human cell lines after 72 hours of treatment. Data compiled from multiple studies.
Key Cellular Effects of this compound
Induction of DNA Damage and Cell Cycle Arrest
By stabilizing G-quadruplexes, this compound obstructs DNA replication and transcription, leading to the accumulation of DNA damage, particularly DNA double-strand breaks (DSBs).[2][5] This triggers a robust DNA Damage Response (DDR), characterized by the phosphorylation of key signaling proteins. Cells treated with this compound show a significant accumulation in the G2 phase of the cell cycle, a hallmark of the cellular response to DNA damage.[1][5]
Telomere Dysfunction and Senescence
Telomeric DNA, with its repetitive G-rich sequences, is a prime target for this compound. Stabilization of G-quadruplexes at telomeres interferes with their proper maintenance and can lead to telomere dysfunction.[4] This can ultimately drive cancer cells into a state of senescence, a form of long-term growth arrest.[4]
Modulation of Oncogene Expression
This compound has been shown to downregulate the expression of key oncogenes by stabilizing G-quadruplex structures in their promoter regions. A notable example is the proto-oncogene SRC, where this compound treatment leads to reduced SRC protein levels and a decrease in SRC-dependent cellular motility in breast cancer cells.[1]
Synthetic Lethality in BRCA1/2-Deficient Cancers
A particularly promising therapeutic avenue for this compound is its enhanced efficacy in cancer cells with deficiencies in the BRCA1 or BRCA2 genes.[6] These cells are reliant on alternative DNA repair pathways, and the DSBs induced by this compound become highly toxic, leading to a synthetic lethal phenotype.[6] This suggests that this compound could be a valuable therapeutic for BRCA-mutated cancers, including those that have developed resistance to PARP inhibitors.[6]
Experimental Protocols
FRET-Melting Assay for G-Quadruplex Stabilization
This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure.
Methodology:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Assay Buffer: The assay is typically performed in a buffer containing a G-quadruplex stabilizing cation, such as 10 mM lithium cacodylate (pH 7.2) with 10 mM KCl and 90 mM LiCl.
-
Reaction Setup: The dual-labeled oligonucleotide (e.g., 0.2 µM) is mixed with varying concentrations of this compound in the assay buffer.
-
Melting Curve Analysis: The fluorescence of the solution is monitored as the temperature is gradually increased. As the G-quadruplex unfolds, the donor and quencher are separated, resulting in an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined for the oligonucleotide alone and in the presence of this compound. An increase in Tm indicates stabilization of the G-quadruplex by the ligand.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture based on the amount of ATP present.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 4,000 cells per well and allowed to adhere for 24 hours.[4]
-
Compound Treatment: this compound is added to the wells in a series of dilutions, and the cells are incubated for 72 hours.[4]
-
Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blotting for DNA Damage Markers
This technique is used to detect the phosphorylation of key proteins in the DNA damage response pathway.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with this compound for a specified time (e.g., 24 hours). After treatment, the cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of DNA damage response proteins, such as γH2AX (Ser139), p-KAP1 (Ser824), and p-Chk1 (Ser345). A loading control antibody (e.g., β-actin) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Assessment of cGAS-STING Pathway Activation
This protocol outlines the steps to determine if this compound-induced DNA damage leads to the activation of the cGAS-STING innate immune pathway.
Methodology:
-
Cell Treatment: Cells are treated with this compound to induce cytosolic DNA fragments.
-
Western Blotting for Pathway Activation: Cell lysates are prepared and analyzed by Western blotting as described above. Primary antibodies specific for phosphorylated STING (p-STING) and phosphorylated IRF3 (p-IRF3) are used to detect the activation of the pathway.
-
Measurement of cGAMP Levels (Optional): Cellular levels of cyclic GMP-AMP (cGAMP), the second messenger produced by cGAS, can be quantified using an ELISA kit according to the manufacturer's instructions.
-
RT-qPCR for Interferon-β Expression: RNA is extracted from treated cells and reverse-transcribed to cDNA. Quantitative PCR is then performed to measure the expression levels of the interferon-beta (IFN-β) gene, a key downstream target of the cGAS-STING pathway.
Visualizing the Molecular Pathways
To better understand the complex cellular responses to this compound, the following diagrams illustrate the key signaling pathways involved.
Conclusion and Future Directions
The initial studies on this compound have firmly established its potential as an anti-cancer agent with a distinct mechanism of action. Its ability to stabilize G-quadruplex structures leads to a cascade of events, including DNA damage, cell cycle arrest, and the downregulation of oncogenes, which collectively inhibit cancer cell growth. The pronounced activity of this compound in BRCA1/2-deficient cells highlights a promising avenue for targeted cancer therapy.
Future research will likely focus on optimizing the therapeutic window of this compound and its analogues, exploring combination therapies to enhance its efficacy, and further elucidating the intricate cellular responses to G-quadruplex stabilization. The continued investigation of this unique class of compounds holds significant promise for the development of novel and effective cancer treatments.
References
- 1. A genetic map of the response to DNA damage in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unraveling the Cellular Response to G-Quadruplex Stabilization: An In-depth Technical Guide to Pyridostatin-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridostatin, a selective G-quadruplex (G4) stabilizing agent, has emerged as a potent modulator of cellular processes, primarily through the induction of DNA damage. This technical guide provides a comprehensive overview of the DNA damage response (DDR) elicited by this compound. By stabilizing G4 structures, which are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA, this compound creates physical impediments to DNA replication and transcription.[1][2][3] This interference triggers a robust DDR cascade, leading to cell cycle arrest, and in some contexts, apoptosis.[1][2][4] This document details the molecular mechanisms, key signaling pathways, and experimental methodologies used to investigate these effects, presenting quantitative data in a structured format for comparative analysis. The information presented herein is intended to serve as a valuable resource for researchers in oncology, genomics, and drug development, facilitating a deeper understanding of G4-targeted therapeutic strategies.
Mechanism of Action: G-Quadruplex Stabilization and DNA Damage Induction
This compound exerts its biological effects by binding to and stabilizing G-quadruplex structures.[1][5] These four-stranded DNA structures are prevalent in the human genome, particularly in telomeric regions and gene promoter sequences, including those of proto-oncogenes like SRC.[1][2] The stabilization of G4s by this compound creates topological stress and acts as a roadblock for essential cellular machinery.
Replication-Dependent Damage: During DNA replication, the stabilized G4 structures impede the progression of the replication fork. This stalling leads to replication stress, the accumulation of single-stranded DNA (ssDNA), and ultimately, the formation of DNA double-strand breaks (DSBs).[1][6][7]
Transcription-Dependent Damage: Similarly, this compound-stabilized G4s can obstruct the movement of RNA polymerase along the DNA template during transcription.[1][8][9] This can lead to the formation of R-loops, three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the displaced ssDNA, which are known to be a source of genomic instability and can also result in DSBs.[10][11][12][13]
The resulting DSBs are a severe form of DNA damage that triggers a complex signaling network to coordinate cell cycle arrest and DNA repair.[8][14]
The DNA Damage Response Signaling Cascade to this compound
Upon the induction of DSBs by this compound, the cell activates the DNA Damage Response (DDR) pathway. This intricate signaling network is orchestrated by a series of protein kinases and effector proteins that detect the damage, arrest the cell cycle to allow time for repair, and initiate repair processes.
A central event in the DDR is the rapid phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[1][4] This modification serves as a beacon, flanking the DSB and recruiting a host of DDR proteins to the site of damage.[15]
Key kinases activated in response to this compound-induced damage include:
-
Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR): These are apical kinases in the DDR pathway. ATM is primarily activated by DSBs, while ATR responds to ssDNA, a hallmark of replication stress.[1][6] Both kinases phosphorylate a plethora of downstream targets to orchestrate the DDR.
-
DNA-dependent Protein Kinase (DNA-PKcs): This kinase is a crucial component of the non-homologous end joining (NHEJ) pathway, a major DSB repair mechanism.[16]
-
Checkpoint Kinase 1 (Chk1): A downstream effector of ATM and ATR, Chk1 phosphorylation is critical for inducing cell cycle arrest, predominantly at the G2/M transition, to prevent cells with damaged DNA from entering mitosis.[1][4]
The activation of this signaling cascade ultimately leads to cell cycle arrest, primarily in the G2 phase, providing a window for DNA repair.[1][5] If the damage is too extensive to be repaired, the cell may undergo apoptosis.[1]
Quantitative Analysis of this compound's Effects
The cellular effects of this compound have been quantified across various studies and cell lines. The following tables summarize key quantitative data to facilitate comparison.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MRC5 | Normal Fibroblast | 5.38 | [5] |
| HeLa | Cervical Adenocarcinoma | Not explicitly stated, but growth inhibition observed at low µM concentrations. | [2] |
| HT1080 | Fibrosarcoma | ~0.2 - 0.5 (for analogue 9) | [2] |
| U2OS | Osteosarcoma | Growth inhibition observed at low µM concentrations. | [2] |
| WI-38 | Normal Lung Fibroblast | Higher than cancer cell lines, indicating selectivity. | [2] |
Table 2: Cellular Responses to this compound Treatment
| Parameter | Cell Line/System | This compound Concentration | Effect | Reference |
| Cell Cycle Arrest | Various cancer cell lines | 10 µM (48 hours) | Accumulation in G2 phase | [1][5] |
| γH2AX Foci Formation | Primary cortical neurons | 1 µM (overnight) | Increased γH2AX foci | [14] |
| BRCA1 Protein Levels | Primary neurons | 1-5 µM (overnight) | Dose-dependent decrease | [5][8] |
| SRC mRNA Levels | MRC5-SV40 cells | Not specified | Reduced by over 95% after 8 hours | [1] |
| SRC Protein Levels | MRC5-SV40 cells | Not specified | Reduced by ~60% after 24 hours | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. This section provides protocols for key experiments used to study the DNA damage response to this compound.
Immunofluorescence Staining for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 6-well plate and allow them to adhere. Treat the cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature. Wash again with PBS and permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.[17]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.[8]
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash again and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition. Quantify the number of γH2AX foci per nucleus using image analysis software such as Fiji (ImageJ).[18]
Western Blotting for DDR Proteins
This protocol is for detecting the levels and activation of key DNA damage response proteins.
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8][19]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation and SDS-PAGE: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ATM, p-Chk1, γH2AX, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the cell cycle distribution of cells following this compound treatment.
-
Cell Harvesting and Fixation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide or DAPI) and RNase A.
-
Flow Cytometry Analysis: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate the cell populations and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle based on their DNA content.[4]
Visualizing the this compound-Induced DNA Damage Response
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound-induced DNA damage response pathway.
Caption: Workflow for γH2AX immunofluorescence staining.
Conclusion and Future Directions
This compound serves as a powerful tool to probe the biological functions of G-quadruplexes and to understand the cellular responses to their stabilization. The induction of a robust DNA damage response underscores the critical role of G4 structures in maintaining genome integrity. The heightened sensitivity of cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations, to this compound highlights a promising synthetic lethal therapeutic strategy.[6]
Future research should continue to explore the intricate interplay between G4 stabilization, R-loop formation, and the activation of specific DNA repair pathways. A deeper understanding of the downstream transcriptional consequences of this compound treatment will be crucial for identifying novel therapeutic targets and biomarkers of response. Furthermore, the development of next-generation G4-stabilizing agents with improved selectivity and pharmacological properties holds significant promise for advancing cancer therapy. This technical guide provides a solid foundation for researchers to build upon in their exploration of this exciting field.
References
- 1. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti‐tumoural activity of the G‐quadruplex ligand this compound against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Semantic Scholar [semanticscholar.org]
- 10. pnas.org [pnas.org]
- 11. G-quadruplex–R-loop interactions and the mechanism of anticancer G-quadruplex binders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 15. Quantification of γH2AX Foci in Response to Ionising Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DNA repair protein RAD52 is required for protecting G-quadruplexes in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. origene.com [origene.com]
Pyridostatin's Interaction with RNA G-Quadruplexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of both DNA and RNA. In recent years, RNA G-quadruplexes, particularly those located in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs), have emerged as critical regulators of gene expression, primarily by modulating translation. Pyridostatin (PDS) is a well-characterized small molecule that binds to and stabilizes G-quadruplex structures. While much of the initial research focused on its interaction with DNA G-quadruplexes, particularly at telomeres, there is a growing body of evidence highlighting the significance of its interactions with RNA G-quadruplexes. This technical guide provides an in-depth overview of the core aspects of this compound's interaction with RNA G-quadruplexes, including its binding characteristics, the experimental methods used to study these interactions, and its impact on cellular signaling pathways.
Data Presentation: Quantitative Analysis of this compound-RNA G-Quadruplex Interactions
The interaction between this compound and RNA G-quadruplexes can be quantified through various biophysical techniques. The key parameters are the binding affinity, typically expressed as the dissociation constant (Kd), and the stabilization of the G-quadruplex structure, often measured as the change in melting temperature (ΔTm).
| Ligand | RNA G-Quadruplex | Method | Binding Affinity (Kd) | Thermal Stabilization (ΔTm) | Reference |
| This compound (PDS) | Telomeric DNA G-quadruplex | Laser Tweezers | 490 ± 80 nM | Not Reported | [1] |
| Carboxy-pyridostatin (cPDS) | TERRA RNA G-quadruplex | Not Specified | Not Reported | 20.7 °C | [2] |
| RR110 (PDS analog) | Telomeric DNA G-quadruplex | Laser Tweezers | 42 ± 3 µM | Not Reported | [1] |
Note: Data on this compound's direct binding affinity to a wide range of specific RNA G-quadruplexes is still emerging. The table includes data on a this compound derivative (cPDS) with an RNA G-quadruplex and this compound's interaction with a DNA G-quadruplex for comparative purposes.
Experimental Protocols
Circular Dichroism (CD) Spectroscopy
Circular dichroism is a powerful technique to characterize the formation and conformational changes of G-quadruplexes upon ligand binding.
Objective: To determine if an RNA sequence forms a G-quadruplex and to assess the conformational changes induced by this compound binding.
Materials:
-
RNA oligonucleotide of interest
-
This compound stock solution (in DMSO or water)
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl)
-
CD Spectropolarimeter
Protocol:
-
RNA Preparation: Dissolve the RNA oligonucleotide in the annealing buffer to a final concentration of 3-5 µM.
-
Annealing: Heat the RNA solution to 95°C for 5 minutes and then slowly cool it to room temperature to facilitate G-quadruplex formation.
-
CD Spectra Acquisition:
-
Record a baseline spectrum of the annealing buffer alone.
-
Record the CD spectrum of the annealed RNA solution from 220 to 320 nm. A characteristic parallel G-quadruplex signature is a positive peak around 264 nm and a negative peak around 240 nm.
-
-
Titration with this compound:
-
Add increasing molar equivalents of this compound (e.g., 0.5, 1, 2, 5, 10 equivalents) to the RNA sample.
-
Incubate the mixture for a defined period (e.g., 15-30 minutes) at room temperature after each addition.
-
Record the CD spectrum after each titration step.
-
-
Data Analysis: Analyze the changes in the CD signal intensity and wavelength maxima to determine the effect of this compound on the G-quadruplex conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the interaction between this compound and RNA G-quadruplexes at the atomic level.
Objective: To elucidate the binding mode and structural details of the this compound-RNA G-quadruplex complex.
Materials:
-
Isotopically labeled (e.g., ¹⁵N, ¹³C) or unlabeled RNA oligonucleotide
-
This compound
-
NMR buffer (e.g., 25 mM potassium phosphate, 70 mM KCl, pH 7.0)
-
D₂O
-
NMR spectrometer
Protocol:
-
Sample Preparation:
-
Dissolve the RNA oligonucleotide in the NMR buffer to a final concentration of approximately 0.1-0.5 mM.
-
Anneal the RNA as described in the CD protocol.
-
Add D₂O to the sample to a final concentration of 5-10%.
-
-
¹H NMR Titration:
-
Acquire a 1D ¹H NMR spectrum of the free RNA G-quadruplex. The imino protons of guanines involved in G-tetrad formation typically resonate between 10 and 12 ppm.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO-d₆).
-
Perform a stepwise titration by adding small aliquots of the this compound stock solution to the RNA sample.
-
Acquire a 1D ¹H NMR spectrum after each addition.
-
-
Data Analysis: Monitor the chemical shift perturbations and line broadening of the RNA imino protons and this compound protons to identify the binding site and determine the binding affinity.
-
2D NMR for Structural Elucidation: For detailed structural analysis, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy) can be performed on the complex to determine intermolecular contacts and torsion angles.
Signaling Pathways and Logical Relationships
This compound's stabilization of RNA G-quadruplexes can have significant downstream effects on cellular signaling pathways, primarily by modulating the translation of key regulatory proteins.
Translational Regulation by 5'-UTR RNA G-Quadruplexes
One of the most well-documented roles of RNA G-quadruplexes is the regulation of translation initiation when located in the 5'-UTR of mRNAs. The stable G-quadruplex structure can act as a physical barrier to the scanning 43S preinitiation complex, thereby inhibiting translation. This compound, by stabilizing these structures, can enhance this inhibitory effect.
Caption: this compound stabilizes 5'-UTR RNA G-quadruplexes, blocking ribosome scanning and inhibiting protein synthesis.
Impact on the p53 Signaling Pathway
Studies have shown that this compound treatment can lead to the dysregulation of genes within the p53 signaling pathway. While the direct link to RNA G-quadruplexes is an active area of research, it is hypothesized that this compound may affect the translation of key components of this pathway whose mRNAs contain G-quadruplexes in their 5'-UTRs. For instance, stabilization of a G-quadruplex in the 5'-UTR of an mRNA encoding a p53 regulator could alter its expression, leading to a downstream cascade.
Caption: this compound may indirectly affect the p53 pathway by altering the translation of key regulatory proteins.
Experimental Workflow for Investigating this compound's Effect on Translation
This workflow outlines the key steps to investigate how this compound affects the translation of a specific mRNA containing a 5'-UTR G-quadruplex.
Caption: A streamlined workflow to assess the impact of this compound on the translation of a target mRNA.
Conclusion
This compound is a valuable chemical tool for studying the biological roles of RNA G-quadruplexes. Its ability to specifically bind and stabilize these structures allows for the elucidation of their functions in regulating gene expression, particularly at the level of translation. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to investigate the intricate interactions between this compound and RNA G-quadruplexes and to explore their therapeutic potential. Further research is needed to expand the quantitative data on this compound's binding to a wider array of RNA G-quadruplexes and to definitively link its effects on signaling pathways to specific RNA G-quadruplex targets.
References
The Chemical Biology of Pyridostatin: A Technical Guide to its Structure and Properties
For Immediate Release
London, United Kingdom – December 19, 2025 – In the intricate world of drug discovery and molecular biology, the precise understanding of small molecule interactions with complex biological targets is paramount. Pyridostatin (PDS), a synthetic small molecule, has emerged as a significant tool for researchers studying G-quadruplexes—non-canonical secondary structures in nucleic acids implicated in cancer and other diseases. This technical guide provides an in-depth analysis of the chemical properties, structure, and mechanism of action of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound, systematically named 4-(2-aminoethoxy)-N2,N6-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide, is a white to off-white crystalline solid.[1][2][3] Its chemical and physical properties are summarized in the table below, providing a comprehensive overview for experimental design and application.
| Property | Value | Source |
| Molecular Formula | C31H32N8O5 | [1][2] |
| Molecular Weight | 596.6 g/mol | [1][4] |
| IUPAC Name | 4-(2-aminoethoxy)-N2,N6-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide | [1] |
| Common Synonyms | This compound, PDS, RR-82 | [1][4][5] |
| CAS Number | 1085412-37-8 (free base) | [4][5] |
| Appearance | White to off-white/beige solid powder or crystalline solid | [3][6] |
| Solubility | Soluble in DMSO (>20.85 mg/mL), ethanol (B145695) (~5 mg/mL), and dimethylformamide (~30 mg/mL). Limited aqueous solubility, ~5 mg/mL in PBS (pH 7.2) for the trifluoroacetate (B77799) salt. | [4][7][8] |
| Storage and Stability | Stable for ≥ 4 years at -20°C as a solid. Stock solutions in organic solvents can be stored for several months at -20°C or below. Aqueous solutions are not recommended for storage beyond one day. | [3][5][7] |
| UV/Vis Absorption (λmax) | 228, 269, 311, 324 nm | [7] |
| Dissociation Constant (Kd) | 490 nM for telomeric G-quadruplexes | [3][5] |
Elucidating the Structure of this compound
The chemical architecture of this compound is central to its function. It is composed of a planar aromatic core, which is a pyridine-2,6-dicarboxamide scaffold, flanked by two quinoline (B57606) rings.[9] This core structure facilitates the interaction with the planar G-tetrads of G-quadruplexes. Extending from this core are three flexible aliphatic amine side chains which are crucial for enhancing binding affinity and selectivity through interactions with the phosphate (B84403) backbone of the DNA.[10]
Mechanism of Action: G-Quadruplex Stabilization and Cellular Consequences
This compound functions as a G-quadruplex stabilizer.[4] G-quadruplexes are four-stranded nucleic acid structures formed in guanine-rich sequences, which are prevalent in telomeres and promoter regions of oncogenes.[11] By binding to and stabilizing these structures, this compound can interfere with critical cellular processes such as DNA replication and transcription.[12][13]
The stabilization of G-quadruplexes by this compound can lead to the stalling of replication forks and transcription machinery, which in turn triggers a DNA Damage Response (DDR).[10] This response is a complex signaling cascade that ultimately leads to cell cycle arrest, primarily in the G2 phase, and can induce senescence or apoptosis in cancer cells.[9][14]
References
- 1. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions | MDPI [mdpi.com]
- 2. [PDF] Experimental methods for studying the interactions between G-quadruplex structures and ligands. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Experimental methods for studying the interactions between G-quadruplex structures and ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pirh2-dependent DNA damage in neurons induced by the G-quadruplex ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Experimental Methods for Studying the Interactions between G-Quad...: Ingenta Connect [ingentaconnect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 13. G-quadruplex inducer/stabilizer this compound targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Pyridostatin's Impact on Cellular Senescence: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridostatin, a selective G-quadruplex (G4) stabilizing ligand, has emerged as a potent inducer of cellular senescence in cancer cells. This technical guide provides an in-depth analysis of the mechanisms by which this compound exerts its effects, focusing on its impact on telomere integrity and the induction of a DNA damage response. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology, drug development, and cellular aging.
Introduction
Cellular senescence is a state of irreversible cell cycle arrest that can be triggered by various stimuli, including telomere shortening, DNA damage, and oncogene activation. While historically viewed as a hallmark of aging, senescence is now recognized as a potent tumor-suppressive mechanism. This compound and its analogues represent a class of small molecules that selectively bind to and stabilize G-quadruplex structures, which are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. These structures are particularly prevalent in telomeric regions and oncogene promoters. By stabilizing G4 structures, this compound interferes with critical cellular processes such as DNA replication and transcription, leading to telomere dysfunction and the activation of a DNA damage response (DDR), ultimately culminating in cellular senescence.[1][2][3] This guide will dissect the molecular intricacies of this compound-induced senescence.
Mechanism of Action: G-Quadruplex Stabilization
The primary mechanism of action of this compound is its ability to bind to and stabilize G-quadruplex structures.[4] These four-stranded DNA structures can form in G-rich sequences, such as those found at the ends of chromosomes (telomeres) and in the promoter regions of certain oncogenes.[5]
Telomere Dysfunction
Telomeres, the protective caps (B75204) at the ends of chromosomes, consist of repetitive G-rich sequences that are susceptible to G-quadruplex formation. This compound's stabilization of these G4 structures at telomeres disrupts their normal function in several ways:
-
Inhibition of Telomerase: The stabilized G-quadruplex can physically obstruct the enzyme telomerase, which is responsible for maintaining telomere length in most cancer cells.[2]
-
Replication Stress: G4 structures can stall the DNA replication machinery, leading to replication fork collapse and the generation of DNA double-strand breaks (DSBs) at telomeres.
-
G-overhang Shortening: this compound treatment has been shown to induce the shortening of the G-rich single-stranded overhang at the end of telomeres, a critical component for telomere protection.[2][4][6]
DNA Damage Response (DDR)
The telomere dysfunction and replication stress induced by this compound trigger a robust DNA damage response. This is characterized by the activation of key sensor kinases, primarily ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylate a cascade of downstream targets to initiate cell cycle arrest and DNA repair.[7] A hallmark of this response is the phosphorylation of the histone variant H2AX to form γH2AX, which accumulates at sites of DNA damage, forming distinct nuclear foci.[7][8]
Signaling Pathways in this compound-Induced Senescence
The DNA damage response initiated by this compound converges on key tumor suppressor pathways that are central to the establishment of cellular senescence.
The p53/p21 Pathway
A critical downstream effector of the ATM/ATR-mediated DNA damage response is the tumor suppressor protein p53.[9] Upon activation, p53 acts as a transcription factor, inducing the expression of several target genes that mediate cell cycle arrest and senescence. A key target of p53 is the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[10][11][12][13][14][15] p21 inhibits the activity of cyclin-CDK complexes, thereby preventing the phosphorylation of the retinoblastoma protein (pRb) and halting the cell cycle, primarily at the G1/S and G2/M transitions.[12][14]
Senescence-Associated Secretory Phenotype (SASP)
A defining characteristic of senescent cells is the acquisition of a Senescence-Associated Secretory Phenotype (SASP).[5][16][17][18] This involves the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases. The SASP can have both beneficial and detrimental effects on the surrounding tissue microenvironment. While it can reinforce the senescence-associated growth arrest and attract immune cells to clear damaged cells, it can also promote chronic inflammation and tumor progression under certain contexts.[5][16][17] The expression of SASP factors is a downstream consequence of the DNA damage response and is regulated by transcription factors such as NF-κB and C/EBPβ.
Signaling Pathway Diagram
Caption: this compound-induced cellular senescence signaling cascade.
Quantitative Data
The following tables summarize the quantitative data on the effects of this compound and its analogues on cancer cell lines.
IC50 Values for Growth Inhibition
The half-maximal inhibitory concentration (IC50) values for this compound and its analogues demonstrate their potent anti-proliferative effects across various cancer cell lines after 72 hours of treatment. Notably, some analogues show selectivity for cancer cells over normal fibroblasts (WI-38).[2]
| Compound | HT1080 (μM) | HeLa (μM) | U2OS (μM) | WI-38 (μM) |
| This compound (1) | 0.3 | 1.0 | 1.5 | 5.5 |
| Analogue 9 | 0.2 | 0.3 | 0.5 | - |
| Analogue 10 | 1.0 | 1.5 | 2.0 | - |
| Analogue 15 | 0.8 | 1.2 | 1.8 | - |
| Analogue 17 | 0.5 | 0.4 | 0.6 | 2.4 |
| Analogue 27 | 1.2 | 1.5 | 0.8 | 4.2 |
Telomere G-Overhang Shortening
This compound and its analogues induce a time-dependent reduction in the telomeric G-overhang signal in HT1080 cells, as measured by a non-denaturing hybridization assay.[2][4] The data below represents the relative hybridization signal normalized to total genomic DNA.
| Compound | Day 3 | Day 6 | Day 9 | Day 12 |
| This compound (1) | ~70% | ~50% | ~30% | ~20% |
| Analogue 9 | ~80% | ~60% | ~40% | ~30% |
| Analogue 10 | ~85% | ~70% | ~55% | ~45% |
| Analogue 15 | ~75% | ~55% | ~35% | ~25% |
| Analogue 17 | ~65% | ~45% | ~25% | ~15% |
| Analogue 33 | ~90% | ~80% | ~70% | ~60% |
DNA Damage Response: γH2AX Foci Formation
Treatment with this compound leads to a dose-dependent increase in the formation of γH2AX foci, indicating the induction of DNA double-strand breaks. The following table provides a semi-quantitative representation of γH2AX foci in MRC5-SV40 cells after 24 hours of treatment.[8]
| This compound (μM) | Percentage of Cells with >10 γH2AX Foci | Co-localization with Telomeres (TRF1) |
| 0 (Control) | < 5% | Low |
| 0.5 | ~ 30% | Low |
| 1 | ~ 50% | Moderate |
| 2 | ~ 70% | High |
| 5 | > 80% | Very High |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess this compound-induced cellular senescence.
Senescence-Associated β-Galactosidase (SA-β-gal) Assay
This assay detects the activity of β-galactosidase at pH 6.0, a hallmark of senescent cells.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS
-
X-gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2
Protocol:
-
Seed cells in a 6-well plate and treat with this compound for the desired duration.
-
Wash cells twice with PBS.
-
Fix cells with 1 mL of fixation solution for 10-15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Add 1 mL of X-gal staining solution to each well.
-
Incubate the plate at 37°C in a dry incubator (no CO2) for 12-16 hours, protected from light.
-
Observe cells under a microscope for the development of a blue color.
-
Quantify the percentage of blue, senescent cells by counting at least 200 cells per condition.
Immunofluorescence for γH2AX Foci
This protocol details the detection of γH2AX foci as a marker of DNA damage.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.25% Triton X-100 in PBS
-
Blocking buffer: 1% BSA, 0.1% Tween-20 in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Protocol:
-
Treat cells with this compound.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Incubate with the secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween-20.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides using mounting medium.
-
Visualize foci using a fluorescence microscope and quantify the number of foci per cell using image analysis software.
Telomere Overhang Assay (Non-denaturing in-gel hybridization)
This method assesses the integrity of the G-rich telomeric overhang.
Materials:
-
Genomic DNA extracted from treated and control cells
-
Restriction enzymes (e.g., HinfI and RsaI)
-
Agarose (B213101) gel and electrophoresis equipment
-
Denaturing solution (1.5 M NaCl, 0.5 M NaOH)
-
Neutralizing solution (1.5 M NaCl, 0.5 M Tris-HCl, pH 7.4)
-
20x SSC buffer
-
Hybridization buffer
-
32P-labeled (CCCTAA)3 C-rich probe
-
Phosphorimager screen and scanner
Protocol:
-
Digest genomic DNA with restriction enzymes that do not cut in the telomeric repeats.
-
Run the digested DNA on a 0.7% agarose gel under native conditions.
-
After electrophoresis, dry the gel.
-
Pre-hybridize the gel in hybridization buffer.
-
Hybridize the gel with the 32P-labeled C-rich probe overnight at 37°C.
-
Wash the gel to remove unbound probe.
-
Expose the gel to a phosphorimager screen.
-
To assess total telomeric DNA, denature the DNA in the same gel using a denaturing solution.
-
Neutralize the gel.
-
Re-hybridize the gel with the same probe.
-
Expose the gel to a phosphorimager screen.
-
Quantify the signal from the native and denatured gels. The ratio of the native to denatured signal reflects the relative amount of G-overhang.
Experimental and Logical Workflows
Workflow for Assessing this compound-Induced Senescence
The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on cellular senescence.
Caption: Experimental workflow for studying this compound-induced senescence.
Conclusion
This compound and its analogues are powerful tools for inducing cellular senescence in cancer cells through the stabilization of G-quadruplex structures. This leads to telomere dysfunction and a robust DNA damage response, culminating in p53-dependent cell cycle arrest. The detailed data and protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of G4-ligands in cancer therapy and to dissect the intricate mechanisms of cellular senescence. The ability to selectively induce senescence in cancer cells represents a promising avenue for the development of novel anti-cancer strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule-mediated G-quadruplex isolation from human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The senescence-associated secretory phenotype is potentiated by feedforward regulatory mechanisms involving Zscan4 and TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Senescence Regulation by the p53 Protein Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of p53 in the Regulation of Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of cell cycle regulatory protein p21(WAF1/Cip1) on apoptosis and sensitivity to cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p53 Mediates Senescence-Like Arrest Induced by Chronic Replicational Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of p21Cip1/Waf1 at Both the G1/S and the G2/M Cell Cycle Transitions: pRb Is a Critical Determinant in Blocking DNA Replication and in Preventing Endoreduplication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of p21Waf1/CIP1 as a Cip/Kip type cell-cycle regulator in oral squamous cell carcinoma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of p21(Cip1/Waf1) at both the G1/S and the G2/M cell cycle transitions: pRb is a critical determinant in blocking DNA replication and in preventing endoreduplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Senescence-like changes induced by expression of p21(waf1/Cip1) in NIH3T3 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Proteomic Analysis of the Senescence-Associated Secretory Phenotype: GDF-15, IGFBP-2, and Cystatin-C Are Associated With Multiple Aging Traits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unbiased analysis of senescence associated secretory phenotype (SASP) to identify common components following different genotoxic stresses | Aging [aging-us.com]
- 18. Unbiased analysis of senescence associated secretory phenotype (SASP) to identify common components following different genotoxic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Neurotoxicity of Pyridostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridostatin (PDS) is a well-characterized small molecule that stabilizes G-quadruplex (G4) structures in DNA and RNA. While its anti-proliferative effects in cancer cells are of significant therapeutic interest, emerging evidence indicates that this compound also exerts neurotoxic effects. This technical guide provides an in-depth overview of the current understanding of this compound's neurotoxicity, focusing on its mechanisms of action, quantitative effects on neuronal viability, and the experimental protocols used to assess these outcomes. The information presented herein is intended to inform researchers and drug development professionals about the potential neurological liabilities of G-quadruplex-stabilizing compounds.
Introduction to this compound and G-Quadruplexes
G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids.[1][2][3] These four-stranded structures are involved in a variety of cellular processes, including DNA replication, transcription, and telomere maintenance.[1][2][3] this compound is a selective G-quadruplex-binding ligand that stabilizes these structures, thereby interfering with these fundamental cellular processes.[1][2] While this activity makes it a promising candidate for anti-cancer therapies, its effects on non-cancerous cells, particularly post-mitotic neurons, are of critical importance for its therapeutic potential.[1][2] This guide focuses on the neurotoxic properties of this compound that have been identified in primary neuronal cultures.
Quantitative Assessment of this compound-Induced Neurotoxicity
Studies in primary rat cortical neurons have demonstrated that this compound is neurotoxic in a dose-dependent manner.[1][2] The primary endpoints measured to quantify this toxicity include decreased neuronal survival, reduced neurite density, and loss of synapses.[1]
Table 1: Dose-Dependent Effects of this compound on Primary Cortical Neurons
| Concentration of this compound | Observed Effect on Neuronal Survival | Reference |
| 0.01 µM | No significant increase in risk of neuronal death. | [2] |
| 0.1 µM | Significant increase in risk of neuronal death (p<0.0001). | [2] |
| 1.0 µM | Significant increase in risk of neuronal death (p<0.0001). | [2] |
| 5.0 µM | Significant increase in risk of neuronal death (p<0.0001). | [2] |
Table 2: Effects of this compound (1 µM) on Neuronal Morphology and Synaptic Integrity
| Parameter | Treatment | Outcome | p-value | Reference |
| Synapsin Fluorescence Intensity | Vehicle (Control) | Baseline | <0.0001 | [2] |
| This compound (1 µM) | Significant Reduction | [2] | ||
| Neurite Density | Vehicle (Control) | Baseline | <0.0001 | [2] |
| This compound (1 µM) | Significant Reduction | [2] |
Table 3: Dose-Dependent Downregulation of BRCA1 Protein by this compound
| Concentration of this compound | Normalized BRCA1 Protein Level (relative to control) | p-value (vs. Control) | Reference |
| 1 µM | Significantly Reduced | 0.005 | [1][2] |
| 2 µM | Significantly Reduced | 0.0015 | [1][2] |
| 5 µM | Significantly Reduced | 0.0043 | [1][2] |
Mechanistic Pathways of this compound Neurotoxicity
The neurotoxicity of this compound is primarily attributed to its ability to stabilize G-quadruplexes in the neuronal genome, which triggers a cascade of events leading to apoptosis. The core mechanism involves the induction of DNA double-strand breaks (DSBs) and the subsequent dysregulation of the DNA damage response (DDR) pathway.[1][2]
Induction of DNA Double-Strand Breaks and Downregulation of BRCA1
This compound treatment leads to the formation of DNA DSBs in cultured primary neurons.[1][2] This is evidenced by the increased phosphorylation of histone H2A.X (γH2A.X), a sensitive marker of DSBs.[1] Paradoxically, while inducing DNA damage, this compound also impairs the cell's ability to repair this damage by downregulating the expression of the critical DNA repair protein, BRCA1, at the transcriptional level.[1][2] This dual action of causing DNA damage while simultaneously suppressing its repair is a key driver of this compound's neurotoxicity. Another G-quadruplex stabilizing drug, TmPyP4, has also been shown to reduce BRCA1 protein levels in neurons, suggesting this may be a class effect.[1]
Upregulation of Pirh2 and its Role in DNA Damage
More recent studies have identified another layer to the mechanism of this compound-induced neurotoxicity. Genome-wide gene expression analysis in primary neurons treated with this compound revealed the upregulation of Pirh2 (Rchy1), an E3 ubiquitin ligase involved in the p53 signaling pathway and DNA damage responses.[4][5] Ectopic overexpression of Pirh2 was shown to promote the formation of DNA DSBs, suggesting that its upregulation by this compound contributes to the observed genotoxicity.[4][5]
Blood-Brain Barrier Permeability
A critical factor in determining the in vivo neurotoxic potential of any compound is its ability to cross the blood-brain barrier (BBB). At present, there is no publicly available experimental or predictive data confirming whether this compound can cross the BBB. The assessment of BBB permeability is a crucial next step in evaluating the clinical translatability of this compound and other G-quadruplex stabilizers.
Experimental Protocols
The following are summaries of the key experimental protocols used to assess the neurotoxicity of this compound. These are based on the methodologies described in the cited literature and are intended as a guide.
Primary Neuronal Culture and Treatment
-
Cell Type: Primary cortical neurons from rat embryos.
-
Culture Conditions: Neurons are cultured on plates coated with poly-L-lysine in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.
-
Treatment: this compound, dissolved in a suitable vehicle (e.g., water or DMSO), is added to the culture medium at the desired concentrations (ranging from 0.01 to 5 µM).[2] Neurons are typically treated for 24 hours or longer, depending on the assay.
Neuronal Survival Assay
This assay longitudinally tracks individual neurons to determine the effect of this compound on their survival.
-
Method: Transfect primary neurons with a fluorescent protein construct (e.g., mApple) to serve as a viability marker.[1][2]
-
Imaging: Acquire images of the same fields of neurons at regular intervals (e.g., every 24 hours) using an automated microscope.[2]
-
Analysis: The loss of red mApple fluorescence is used as a marker of neuronal death.[1][2] Survival is quantified using cumulative hazard statistics, allowing for a dose-dependent risk of death to be calculated.[1][2]
Immunocytochemistry for DNA Damage and Neuronal Morphology
This protocol is used to visualize DNA DSBs, neuronal morphology, and synaptic density.
-
Fixation: Treat neurons with 4% paraformaldehyde in PBS.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS.
-
Blocking: Block with a suitable blocking buffer (e.g., 10% goat serum in PBS) to reduce non-specific antibody binding.
-
Primary Antibodies: Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibodies: Incubate with fluorescently-labeled secondary antibodies.
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify fluorescence intensity and neurite density using image analysis software.
Western Blotting for Protein Expression
This method is used to quantify changes in protein levels, such as BRCA1.
-
Lysis: Lyse treated neurons in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibodies: Incubate with primary antibodies (e.g., anti-BRCA1, anti-actin as a loading control) overnight at 4°C.[1][2]
-
Secondary Antibody: Incubate with HRP-conjugated secondary antibody.
-
Detection: Detect bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry and normalize to the loading control.
Summary and Future Directions
The available evidence strongly indicates that this compound is neurotoxic to primary neurons in vitro. Its mechanism of action is tied to its primary function as a G-quadruplex stabilizer, which leads to significant DNA damage and the suppression of essential DNA repair pathways. While these findings raise concerns about the potential neurological side effects of G-quadruplex-targeting therapies, several key questions remain:
-
Blood-Brain Barrier Permeability: The ability of this compound to cross the BBB is unknown and is a critical determinant of its in vivo neurotoxic potential.
-
Broader Neurotoxic Mechanisms: Further investigation is needed to determine if this compound affects other neuronal functions, such as mitochondrial respiration, synaptic transmission, and axonal transport.
-
In Vivo Studies: The neurotoxic effects of this compound observed in cultured neurons need to be validated in animal models to understand their physiological relevance.
References
- 1. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The G-Quadruplex Stabilizer Pyridostatin: A Technical Guide to its History, Development, and Mechanism of Action
Abstract
Pyridostatin (PDS) has emerged as a pivotal small molecule in the study of G-quadruplexes (G4s), non-canonical secondary structures formed in guanine-rich nucleic acid sequences. Initially identified for its ability to selectively bind and stabilize these structures, this compound has become an invaluable tool for elucidating the biological roles of G-quadruplexes in cellular processes such as transcription, replication, and telomere maintenance. This technical guide provides a comprehensive overview of the history, development, and mechanism of action of this compound. It details the experimental protocols used to characterize its interactions with G4s and its cellular effects, presents quantitative data on its binding affinity and cellular potency, and visualizes the key signaling pathways it modulates. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this potent G-quadruplex stabilizer.
Introduction: The Advent of a G-Quadruplex-Targeting Probe
The journey of this compound began with the growing interest in G-quadruplexes as potential therapeutic targets, particularly in oncology. These four-stranded structures are prevalent in telomeric regions and the promoter regions of numerous oncogenes, such as c-MYC, SRC, and BCL2[1][2]. The hypothesis that stabilization of these G4 structures could interfere with telomere maintenance and oncogene expression spurred the search for selective small molecule binders.
This compound, a synthetic small molecule based on a N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold, was developed to meet this need[2]. Its design incorporates a planar aromatic surface, facilitating stacking interactions with the G-tetrads of G-quadruplexes[3]. Early studies demonstrated its high affinity and selectivity for G4 DNA over duplex DNA, establishing it as a potent and selective G4 stabilizer[4].
Chemical Synthesis
The synthesis of this compound and its analogues involves a convergent approach, typically coupling a central pyridine-based building block with two quinoline-based building blocks[1][2]. The general synthetic scheme allows for the systematic variation of side chains to explore structure-activity relationships and to introduce functional tags, such as biotin (B1667282) or alkynes, for pull-down or imaging studies[1][5].
A common synthetic route involves the reaction of pyridine-based building blocks with Ghosez's reagent (1-chloro-N,N,2-trimethylpropenyl-amine) followed by the addition of quinoline-based building blocks in the presence of triethylamine[1]. Deprotection steps, often using trifluoroacetic acid (TFA), are employed when necessary to yield the final compounds[1].
Mechanism of Action: Stabilizing G-Quadruplexes to Induce a DNA Damage Response
This compound exerts its biological effects primarily through the high-affinity binding and stabilization of G-quadruplex structures in both DNA and RNA[4]. This stabilization interferes with crucial cellular processes that require the unwinding of these structures, such as DNA replication and transcription[5][6].
The binding of this compound to G-quadruplexes can stall the progression of DNA and RNA polymerases, leading to replication- and transcription-dependent DNA damage[4][5][6]. This damage manifests as DNA double-strand breaks (DSBs), which trigger a robust DNA Damage Response (DDR)[5][7]. The activation of the DDR is characterized by the phosphorylation of key signaling proteins including histone H2AX (γH2AX), KAP1, Chk1, and Replication Protein A (RPA)[5][7]. Ultimately, this cascade of events leads to cell cycle arrest, predominantly in the G2 phase, and in many cancer cell lines, growth inhibition and senescence[2][4][7].
Downregulation of Oncogenic Signaling
A significant consequence of this compound-mediated G-quadruplex stabilization is the modulation of gene expression. By targeting G4s in the promoter and gene body of oncogenes, this compound can effectively downregulate their transcription.
The proto-oncogene SRC is a well-validated target of this compound[5]. The SRC gene contains clusters of potential G-quadruplex forming sequences[5]. Treatment with this compound leads to a significant reduction in both SRC mRNA and protein levels, which in turn inhibits SRC-dependent cellular motility in cancer cells[4][5].
This compound has also been shown to downregulate the expression of the BRCA1 gene, which is critical for the repair of DNA double-strand breaks[6][8]. This effect is particularly relevant in the context of neurodegeneration, where this compound has been observed to induce neurotoxicity[6]. The proposed mechanism involves the stabilization of G-quadruplex structures within the BRCA1 promoter, stalling DNA polymerase during transcription[6][8].
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogues from various studies.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Kd) | 490 ± 80 nM | Laser Tweezers | [4][9] |
| IC50 (HT1080 cells, 72h) | 0.6 µM | Cell Proliferation Assay | [10] |
| IC50 (MRC5-SV40 cells, 72h) | 5.38 µM | MTT Assay | [4] |
Table 1: Binding Affinity and Cellular Potency of this compound.
| Analogue | Modification | IC50 (HT1080 cells, 72h) | Reference |
| This compound-α | Alkyne tag for click chemistry | Comparable to this compound | [5] |
| Biotinylated Analogue | Biotin tag for pull-down | 13.4 µM | [10] |
| RR110 | Less potent analogue | 42 ± 3 µM (Kd) | [9] |
Table 2: Cellular Potency of this compound Analogues.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the characterization of this compound.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to assess the ability of a ligand to stabilize G-quadruplex structures.
Principle: A DNA oligonucleotide with a G-quadruplex forming sequence is labeled at its 5' and 3' ends with a FRET pair (e.g., FAM as the donor and TAMRA as the acceptor). In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, resulting in efficient FRET. As the temperature increases, the G-quadruplex unfolds, increasing the distance between the FRET pair and decreasing the FRET signal. A stabilizing ligand will increase the melting temperature (Tm) of the G-quadruplex.
Protocol:
-
Prepare a solution of the fluorescently labeled G-quadruplex oligonucleotide in a relevant buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Add this compound or the compound of interest at the desired concentration.
-
Measure the fluorescence of the donor and acceptor fluorophores over a range of temperatures (e.g., 25°C to 95°C) using a real-time PCR machine or a spectrofluorometer with a temperature controller.
-
Plot the normalized fluorescence intensity against temperature and determine the Tm, which is the temperature at which 50% of the G-quadruplexes are unfolded.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This technique is used to identify the genomic binding sites of this compound by mapping the locations of DNA damage.
Principle: Cells are treated with this compound to induce DNA damage. The chromatin is then sheared, and an antibody against a DNA damage marker (e.g., γH2AX) is used to immunoprecipitate the DNA fragments associated with the damage. These DNA fragments are then sequenced to identify the genomic regions targeted by this compound.
Protocol:
-
Treat cells (e.g., MRC5-SV40) with this compound (e.g., 2 µM for 24 hours).
-
Crosslink proteins to DNA with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Incubate the sheared chromatin with an antibody against γH2AX overnight.
-
Add protein A/G magnetic beads to pull down the antibody-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the DNA and reverse the crosslinks.
-
Purify the DNA and prepare a library for high-throughput sequencing.
-
Analyze the sequencing data to identify enriched genomic regions, which correspond to the sites of this compound-induced DNA damage.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation and viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blotting
This technique is used to detect and quantify the levels of specific proteins in cells treated with this compound.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction for detection.
Protocol:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., SRC, γH2AX, or BRCA1).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Biotinylated this compound Pull-Down Assay
This assay is used to isolate G-quadruplex structures and their associated proteins from cell extracts.
Principle: A biotinylated analogue of this compound is used to bind to G-quadruplexes in a cell lysate. Streptavidin-coated beads are then used to pull down the biotin-Pyridostatin-G-quadruplex complexes. The bound nucleic acids or proteins can then be eluted and analyzed.
Protocol:
-
Synthesize a biotinylated this compound analogue.
-
Incubate the biotinylated probe with a cell lysate or a solution containing G-quadruplex-forming oligonucleotides.
-
Add streptavidin-coated magnetic beads and incubate to allow binding.
-
Use a magnet to pull down the beads and wash them to remove non-specific binders.
-
Elute the bound G-quadruplexes or associated proteins from the beads.
-
Analyze the eluted material by qPCR, sequencing, or mass spectrometry.
Conclusion and Future Directions
This compound has proven to be an indispensable chemical tool for probing the complex biology of G-quadruplexes. Its ability to selectively stabilize these structures has provided compelling evidence for their existence and functional importance in living cells. The cellular consequences of this compound treatment, including the induction of a DNA damage response and the modulation of oncogene expression, have solidified the therapeutic potential of targeting G-quadruplexes.
Future research will likely focus on several key areas. The development of this compound analogues with improved pharmacological properties and greater specificity for particular G-quadruplexes will be crucial for translating these findings into clinical applications. Furthermore, the use of this compound in combination with other therapeutic agents, such as PARP inhibitors, holds promise for overcoming drug resistance in cancer. Finally, continued exploration of the diverse cellular processes regulated by G-quadruplexes, facilitated by tools like this compound, will undoubtedly uncover new biological insights and therapeutic opportunities.
References
- 1. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 9. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule-mediated G-quadruplex isolation from human cells - PMC [pmc.ncbi.nlm.nih.gov]
Pyridostatin's Selectivity for G-quadruplex DNA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These four-stranded structures are implicated in a variety of crucial biological processes, including telomere maintenance, gene regulation, and DNA replication. Their prevalence in the promoter regions of oncogenes and telomeric ends makes them an attractive target for anticancer drug development. Pyridostatin (PDS) has emerged as a potent and selective G4-stabilizing ligand, demonstrating significant potential in therapeutic applications. This technical guide provides a comprehensive overview of this compound's selectivity for G-quadruplex DNA, detailing the structural basis of its interaction, quantitative binding data, and the experimental protocols used to characterize this interaction.
Structural Basis of Selectivity
This compound's high affinity and selectivity for G-quadruplexes over duplex DNA are attributed to its unique chemical architecture. The molecule consists of a central pyridine (B92270) dicarboxamide scaffold flanked by two quinoline (B57606) moieties. This structure facilitates a multi-modal binding interaction with G4 structures.
The planar aromatic core of this compound interacts with the G-quartets, the hallmark of the G-quadruplex structure, through π-π stacking interactions.[1][2][3] This interaction is a primary driver of the binding affinity. The flexible amide linkers allow the quinoline rings to adapt to the specific topology of the G-quadruplex, enhancing the stacking interactions.[2][3]
Furthermore, the aliphatic amine side chains of this compound play a crucial role in its selectivity. These side chains can adjust their conformation to form hydrogen bonds and electrostatic interactions with the phosphate (B84403) backbone of the G4 structure.[2][3] This adaptability allows this compound to recognize and bind to a variety of G-quadruplex topologies with high affinity.[4] The combination of rigid aromatic stacking and flexible side-chain interactions provides a synergistic effect, leading to both high affinity and selectivity for G-quadruplexes.[2][3]
Quantitative Analysis of this compound-G4 Interaction
The selectivity of this compound for G-quadruplex DNA has been quantified using various biophysical techniques. The dissociation constant (Kd) is a key parameter used to evaluate the binding affinity of a ligand to its target. A lower Kd value indicates a higher binding affinity.
| Target DNA Structure | Binding Affinity (Kd) | Fold Selectivity (vs. Duplex DNA) | Experimental Method |
| G-Quadruplexes | |||
| Telomeric | 490 ± 80 nM[5][6] | Not explicitly stated, but high | Laser Tweezers |
| c-myc | Not explicitly determined (2:1 binding stoichiometry observed)[6] | Not applicable | Isothermal Titration Calorimetry (ITC), Circular Dichroism (CD) |
| BCL2 | 2.33 µM[7] | 15-fold[7] | Not specified |
| KRAS | Not explicitly determined[8][9] | Not applicable | Luciferase Assays, various cellular assays |
| Duplex DNA | |||
| Calf Thymus DNA (ctDNA) | 35.71 µM[7] | 1 (Reference) | Not specified |
Note: The binding affinity can vary depending on the specific G-quadruplex sequence, its topology, and the experimental conditions.
Experimental Protocols
The study of this compound's interaction with G-quadruplex DNA relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for key experiments.
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stabilization of a G-quadruplex structure upon ligand binding.
Principle: A DNA oligonucleotide capable of forming a G-quadruplex is labeled with a FRET donor (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively. In the folded G-quadruplex conformation, the donor and quencher are in close proximity, leading to quenching of the donor's fluorescence. As the temperature increases, the G-quadruplex unfolds, separating the donor and quencher and resulting in an increase in fluorescence. A ligand that stabilizes the G-quadruplex will increase the melting temperature (Tm), the temperature at which 50% of the DNA is unfolded.[10][11][12]
Protocol:
-
Oligonucleotide Preparation: Synthesize and purify the G-quadruplex-forming oligonucleotide with 5'-FAM and 3'-TAMRA labels.
-
Annealing: Anneal the oligonucleotide (typically 0.2 µM) in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Ligand Incubation: Add this compound to the annealed oligonucleotide at various concentrations. Include a no-ligand control.
-
FRET Melting: Perform the melting experiment using a real-time PCR machine.
-
Set the excitation and emission wavelengths for FAM (e.g., 490 nm and 520 nm).
-
Increase the temperature from 25°C to 95°C in increments of 1°C, with a hold of 30 seconds at each step.
-
Record the fluorescence intensity at each temperature.
-
-
Data Analysis: Plot the normalized fluorescence intensity against temperature. The Tm is determined from the midpoint of the melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm in the presence of the ligand.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction.[13][14][15][16]
Protocol:
-
Sample Preparation:
-
Prepare the G-quadruplex DNA by annealing the oligonucleotide in a suitable buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.0).
-
Dissolve this compound in the same buffer.
-
Thoroughly degas both solutions.
-
-
ITC Experiment:
-
Load the G-quadruplex solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the ligand into the sample cell while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to G-quadruplex.
-
Fit the data to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the G-quadruplex and its complex with this compound in solution.[17][18][19]
Protocol:
-
Sample Preparation:
-
Prepare a concentrated solution of the G-quadruplex oligonucleotide (typically 0.1-1 mM) in an appropriate NMR buffer (e.g., 25 mM KH2PO4, 70 mM KCl, pH 7.0) in D2O or a 90% H2O/10% D2O mixture.
-
Prepare a stock solution of this compound in the same buffer.
-
-
NMR Titration:
-
Acquire a 1D 1H NMR spectrum of the free G-quadruplex DNA. The imino protons of the guanines involved in G-quartet formation typically resonate between 10 and 12 ppm.
-
Add increasing amounts of the this compound stock solution to the NMR tube containing the G-quadruplex DNA.
-
Acquire a 1D 1H NMR spectrum after each addition.
-
-
Data Analysis:
-
Monitor the chemical shift perturbations of the G-quadruplex protons upon ligand binding. Significant changes in chemical shifts indicate direct interaction.
-
For detailed structural analysis, 2D NMR experiments such as NOESY and TOCSY can be performed on the complex to determine intermolecular contacts and deduce the three-dimensional structure.
-
Cellular Signaling Pathways and Experimental Workflows
This compound's stabilization of G-quadruplexes in cells triggers a cascade of events, primarily impacting DNA replication, transcription, and telomere maintenance, ultimately leading to a DNA damage response.
Signaling Pathway of this compound-Induced DNA Damage
Caption: this compound-induced signaling cascade.
Experimental Workflow for G4-ChIP-seq
G4-ChIP-seq (Chromatin Immunoprecipitation followed by sequencing) is a powerful technique to identify the genomic locations of G-quadruplexes that are stabilized by ligands like this compound.
Caption: Workflow for G4-ChIP-sequencing.
Conclusion
This compound stands out as a highly selective G-quadruplex binding ligand with significant potential for therapeutic applications. Its selectivity is rooted in a sophisticated binding mechanism that involves both π-π stacking with the G-quartets and specific interactions with the phosphate backbone. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the fascinating world of G-quadruplex targeting. The continued investigation into the interactions of this compound and its derivatives with various G-quadruplex structures will undoubtedly pave the way for the development of novel and more targeted anticancer therapies.
References
- 1. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Structural Basis of this compound and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. G-quadruplex inducer/stabilizer this compound targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 19. Protocol for forming G-quadruplexes from double-stranded DNA during transcription - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a G-Quadruplex Ligand: Early Investigations of Pyridostatin in Human Cell Lines
A Technical Guide for Researchers and Drug Development Professionals
Pyridostatin (PDS) has emerged as a pivotal small molecule in the study of G-quadruplexes (G4s), non-canonical secondary structures in nucleic acids that are implicated in a range of cellular processes and are considered promising therapeutic targets in cancer. This technical guide delves into the foundational research on this compound's effects in human cell lines, presenting key quantitative data, detailing experimental methodologies, and visualizing the elucidated molecular pathways.
Quantitative Analysis of this compound's Biological Activity
Early studies of this compound focused on its ability to inhibit the growth of various human cancer cell lines, often in comparison to non-cancerous cell lines to assess selectivity. The half-maximal inhibitory concentration (IC50) is a key metric from these studies.
| Cell Line | Cell Type | IC50 (µM) | Selectivity vs. WI-38 | Reference |
| HT1080 | Fibrosarcoma | 0.6 | 18.5-fold | [1][2] |
| HeLa | Cervical Adenocarcinoma | High nM to low µM | - | [1] |
| U2OS | Osteosarcoma | High nM to low µM | - | [1] |
| WI-38 | Normal Lung Fibroblasts | - | - | [1] |
| MRC5-SV40 | SV40-transformed Fibroblasts | ~2 µM (for proliferation inhibition) | - | [3][4] |
Table 1: Summary of this compound IC50 values in various human cell lines. The data highlights a notable selectivity for the HT1080 cancer cell line over the normal WI-38 fibroblast line.
Further quantitative analysis revealed the impact of this compound on specific cellular processes, such as the reduction of proto-oncogene expression.
| Target Protein | Cell Line | Treatment Duration | Reduction in Protein Level | Reference |
| SRC | MRC5-SV40 | 24 hours | ~60% | [3] |
Table 2: Quantitative effect of this compound on SRC protein expression. This early finding validated SRC, a proto-oncogene, as a target of this compound.
Core Experimental Protocols
The following sections provide a detailed overview of the key experimental methodologies employed in the initial research on this compound.
Cell Viability and Growth Inhibition Assays
To determine the antiproliferative effects of this compound, researchers utilized luminescent cell viability assays.
Protocol:
-
Cell Seeding: Human cell lines (e.g., HT1080, HeLa, U2OS, WI-38) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: The plates were incubated for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Luminescence Reading: A luminescent cell viability reagent (e.g., CellTiter-Glo®) was added to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal was measured using a plate reader. The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis via Flow Cytometry
Flow cytometry was instrumental in demonstrating that this compound induces cell cycle arrest, predominantly in the G2 phase.[3][4]
Protocol:
-
Cell Treatment: Cells (e.g., MRC5-SV40) were treated with this compound (e.g., 2 µM) or a vehicle control for a defined period (e.g., 24 hours).
-
Cell Harvesting and Fixation: Cells were harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Fixed cells were stored at -20°C.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A to ensure that only DNA was stained.
-
Flow Cytometry: The DNA content of individual cells was analyzed using a flow cytometer.
-
Data Analysis: The resulting histograms of DNA content were analyzed to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Immunofluorescence for DNA Damage Foci (γH2AX)
The formation of γH2AX foci is a hallmark of DNA double-strand breaks. Immunofluorescence was used to visualize these foci in response to this compound treatment.[3][4]
Protocol:
-
Cell Culture and Treatment: Cells were grown on coverslips and treated with this compound (e.g., 2 µM) for a specified time.
-
Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and then permeabilized with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the nucleus.
-
Blocking: Non-specific antibody binding was blocked by incubating the cells in a blocking solution (e.g., PBS with bovine serum albumin).
-
Primary Antibody Incubation: Cells were incubated with a primary antibody specific for phosphorylated histone H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, the cells were incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Counterstaining and Mounting: The nuclear DNA was counterstained with DAPI, and the coverslips were mounted on microscope slides.
-
Imaging: The cells were visualized using a fluorescence microscope, and the number and intensity of γH2AX foci per nucleus were quantified.
Western Blotting for DNA Damage Response Proteins
Western blotting was employed to detect the activation of key proteins in the DNA damage response (DDR) pathway.[3][4]
Protocol:
-
Cell Lysis: this compound-treated and control cells were lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification: The protein concentration of the lysates was determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane was blocked to prevent non-specific antibody binding and then incubated with primary antibodies against total and phosphorylated forms of DDR proteins (e.g., ATM, Chk1, KAP1, RPA) and other proteins of interest (e.g., PARP-1, SRC).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Mechanisms of this compound
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in the early research on this compound.
Caption: The molecular mechanism of this compound action in human cell lines.
Caption: Workflow for analyzing this compound's effect on the cell cycle.
Caption: this compound-induced DNA Damage Response (DDR) signaling cascade.
References
- 1. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule-mediated G-quadruplex isolation from human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Pyridostatin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostatin is a well-characterized small molecule that functions as a G-quadruplex (G4) stabilizer.[1][2] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in regions of biological significance, such as telomeres and the promoter regions of proto-oncogenes like SRC, c-kit, c-myc, and K-ras.[3] By stabilizing these G4 structures, this compound can interfere with key cellular processes like DNA replication and transcription, leading to telomere dysfunction, cell cycle arrest, senescence, and apoptosis.[3][4][5] These properties make this compound a valuable tool for cancer research and a potential candidate for anticancer therapy.[3][4]
This document provides detailed experimental protocols for the use of this compound in cell culture, including methodologies for assessing cell viability, apoptosis, and cell cycle distribution. It also presents quantitative data on its efficacy and diagrams illustrating its mechanism of action.
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Various Human Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cell lines after a 72-hour treatment period.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HeLa | Cervical Adenocarcinoma | ~0.2 - 0.5 | [3] |
| HT1080 | Fibrosarcoma | ~0.2 - 0.5 | [3] |
| U2OS | Osteosarcoma | ~0.2 - 0.5 | [3] |
| WI-38 | Normal Lung Fibroblasts | Generally higher than cancer cell lines | [3] |
| MRC-5 | Normal Lung Fibroblasts | 5.38 | [1][6] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and the assay used.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects primarily by binding to and stabilizing G-quadruplex structures in DNA and RNA.[1] This stabilization leads to several downstream consequences, ultimately inhibiting cancer cell proliferation.
This compound-Induced Telomere Dysfunction
One of the primary mechanisms of this compound is the induction of telomere dysfunction.[3][4] By stabilizing G-quadruplexes in the G-rich telomeric overhangs, this compound can displace telomere-associated proteins like POT1, leading to telomere uncapping.[2][7] This exposes the chromosome ends, which are then recognized as DNA damage, triggering a DNA damage response (DDR) and leading to cellular senescence or apoptosis.[3][5]
Caption: this compound-induced telomere dysfunction pathway.
This compound-Induced DNA Damage and Cell Cycle Arrest
Beyond telomeres, this compound also stabilizes G-quadruplexes in the promoter regions of various proto-oncogenes, such as SRC.[1] This can interfere with transcription and replication, leading to DNA double-strand breaks (DSBs) and the activation of a widespread DNA damage response.[1][8][9] The DDR, in turn, activates cell cycle checkpoints, predominantly causing an accumulation of cells in the G2 phase of the cell cycle.[1][5]
Caption: this compound-induced DNA damage and cell cycle arrest.
Experimental Protocols
General Guidelines
-
Reagent Preparation: this compound is soluble in DMSO.[2][6] Prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO and store it at -20°C. Further dilutions should be made in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Culture: The protocols provided are general and may require optimization for specific cell lines. Cells should be maintained in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.[3][8]
Protocol 1: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol determines the concentration-dependent effect of this compound on cell proliferation and viability.
Workflow:
Caption: Workflow for determining cell viability after this compound treatment.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (for absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).[3]
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo® assay: Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal.
-
-
Data Analysis: Plot the percentage of cell viability against the log of this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[10][11]
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for a specified duration (e.g., 48 hours).[1] Include a vehicle-treated control.
-
Cell Harvesting:
-
For adherent cells, collect the culture medium (which may contain floating apoptotic cells). Wash the attached cells with PBS and detach them using trypsin. Combine the detached cells with the collected medium.[10]
-
For suspension cells, simply collect the cell suspension.
-
-
Staining:
-
Flow Cytometry Analysis:
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle distribution.[13]
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
PBS
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).[1][5]
-
Cell Harvesting: Harvest both adherent and floating cells as described in the apoptosis assay protocol.
-
Fixation:
-
Wash the cells with PBS.
-
Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells.[13]
-
Incubate on ice for at least 2 hours or at -20°C overnight.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.[13]
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use the DNA content to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
-
Conclusion
This compound is a potent G-quadruplex stabilizer that effectively inhibits the growth of cancer cells by inducing telomere dysfunction, DNA damage, and cell cycle arrest. The protocols outlined in this document provide a framework for researchers to investigate the cellular effects of this compound and to explore its potential as an anticancer agent. It is recommended that these protocols be optimized for the specific cell lines and experimental conditions being used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Pyridostatin in ChIP-seq Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Pyridostatin (PDS), a potent G-quadruplex (G4) stabilizing ligand, in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) experiments. The information presented herein is intended to guide researchers in investigating the genomic loci of G4 structures and understanding the cellular consequences of their stabilization.
Application Notes
Introduction to this compound
This compound (PDS) is a synthetic small molecule designed to bind with high selectivity to G-quadruplex (G4) structures in both DNA and RNA.[1][2] G4s are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in key regulatory regions of the genome, including telomeres and gene promoters, and are implicated in the regulation of transcription, replication, and the maintenance of genomic stability.[3][4] By stabilizing G4 structures, PDS can be used as a chemical tool to study their formation and biological functions within a cellular context.[5][6]
Mechanism of Action and Cellular Effects
The primary mechanism of action of this compound is the stabilization of G4 structures, which can impede the progression of DNA and RNA polymerases.[4][5] This interference with essential cellular processes can lead to several observable effects:
-
DNA Damage Response: The stabilization of G4s by PDS can stall replication forks and transcription machinery, leading to the formation of DNA double-strand breaks (DSBs).[7][8] This, in turn, activates the DNA damage response (DDR) pathway, a key event of which is the phosphorylation of the histone variant H2AX to form γH2AX.[1] ChIP-seq for γH2AX in PDS-treated cells can, therefore, be used to indirectly map the genomic locations of stabilized G4 structures that are prone to causing DNA damage.[2][7]
-
Transcriptional Repression: By stabilizing G4s in promoter regions and gene bodies, PDS can downregulate the expression of associated genes.[5][8] Notable examples include the proto-oncogene SRC and the DNA repair gene BRCA1.[7][8][9] The stabilization of G4s in the BRCA1 promoter, for instance, has been shown to stall DNA polymerase during transcription, leading to reduced BRCA1 protein levels.[8][9]
-
Cell Cycle Arrest and Senescence: The induction of DNA damage by PDS can lead to cell cycle arrest, predominantly in the G2 phase, and can promote cellular senescence.[7]
This compound in ChIP-seq Experiments
There are two primary strategies for incorporating this compound into a ChIP-seq workflow:
-
Indirect Mapping of G4 Loci via γH2AX ChIP-seq: This is the most established method. Cells are treated with PDS to induce DNA damage at the sites of stabilized G4s. A subsequent ChIP-seq experiment targeting γH2AX reveals the genomic regions susceptible to PDS-induced damage, thereby providing an indirect map of functional G4 structures.[5][7]
-
Enhancement of G4-ChIP-seq Signals: This approach involves pre-treating cells with PDS to increase the stability and prevalence of G4 structures before performing a G4-ChIP-seq experiment with a G4-specific antibody, such as BG4.[8] This can potentially lead to a more robust detection of G4s that are transient or less stable under standard conditions.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound.
Table 1: this compound Treatment Conditions and Effects on DNA Damage
| Cell Line | PDS Concentration (μM) | Treatment Duration (hours) | Number of Induced γH2AX Domains/Peaks | Reference |
| MRC-5-SV40 | 2 | 24 | ~60 | [5][7] |
| Primary Cortical Neurons | 1, 2, 5 | Overnight | Dose-dependent increase in DNA DSBs | [8][9] |
| HeLa | 10 | 24 | Not specified (proteomics study) | [4] |
Table 2: Effects of this compound on Gene Expression
| Gene | Cell Line | PDS Concentration (μM) | Treatment Duration (hours) | Effect on mRNA/Protein Levels | Reference |
| SRC | MRC-5-SV40 | 2 | 8 | >95% reduction in RNA levels | [5] |
| BRCA1 | Primary Cortical Neurons | 1, 2, 5 | Overnight | Dose-dependent reduction in protein levels | [8][9] |
| Various | HeLa | 10 | 24 | 22 proteins downregulated, 16 proteins upregulated | [4][10] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway from G4 stabilization to cellular responses.
Caption: Experimental workflow for γH2AX ChIP-seq after this compound treatment.
Experimental Protocols
Protocol 1: γH2AX ChIP-seq in this compound-Treated Cells
This protocol is adapted from methodologies used to identify genomic sites of PDS-induced DNA damage.[5][7]
Materials:
-
Cell culture reagents
-
This compound (PDS)
-
Formaldehyde (37%)
-
PBS (phosphate-buffered saline)
-
Cell lysis buffers
-
Protease inhibitor cocktail
-
Anti-γH2AX antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Reagents for NGS library preparation
Procedure:
-
Cell Treatment:
-
Plate cells (e.g., MRC-5-SV40) and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 2 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).
-
-
Chromatin Cross-linking:
-
Add formaldehyde directly to the cell culture medium to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest cells and resuspend in cell lysis buffer containing protease inhibitors.
-
Isolate nuclei according to standard protocols.
-
Resuspend nuclei in a suitable sonication buffer.
-
Sonicate the chromatin to obtain fragments predominantly in the range of 100-500 bp. Verify fragment size on an agarose (B213101) gel.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated chromatin to pellet debris and collect the supernatant.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate a fraction of the pre-cleared chromatin with anti-γH2AX antibody overnight at 4°C with rotation. Save a small aliquot as "input" control.
-
Add pre-blocked Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Perform a final wash with TE buffer.
-
Elute the chromatin from the beads using an appropriate elution buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl to the eluted chromatin and the input control to reverse the formaldehyde cross-links by incubating at 65°C for at least 6 hours.
-
Treat the samples with RNase A and then Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Library Preparation and Sequencing:
-
Quantify the purified DNA.
-
Prepare sequencing libraries from the immunoprecipitated DNA and input DNA according to the manufacturer's instructions (e.g., Illumina).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequencing reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of γH2AX enrichment in the PDS-treated samples compared to the control samples and input DNA.
-
Annotate the identified peaks to genomic features (promoters, gene bodies, etc.).
-
Protocol 2: G4-ChIP-seq with this compound Pre-treatment
This protocol is designed to stabilize and enrich for G4 structures prior to their immunoprecipitation using a G4-specific antibody.
Materials:
-
Same as Protocol 1, with the exception of the antibody.
-
Anti-G4 antibody (e.g., BG4).
Procedure:
-
Cell Treatment:
-
Plate and grow cells as described in Protocol 1.
-
Treat cells with a suitable concentration of this compound for a shorter duration, aimed at stabilizing G4s without inducing widespread DNA damage (e.g., 1-5 µM for 1-4 hours). This step may require optimization.
-
-
Chromatin Cross-linking, Lysis, and Shearing:
-
Follow steps 2 and 3 from Protocol 1.
-
-
Immunoprecipitation:
-
Follow step 4 from Protocol 1, but use an anti-G4 antibody (e.g., BG4) instead of the anti-γH2AX antibody.
-
-
Washes, Elution, DNA Purification, and Sequencing:
-
Follow steps 5 through 7 from Protocol 1.
-
-
Data Analysis:
-
Align reads and perform peak calling as in Protocol 1.
-
Compare the G4-ChIP-seq signals from PDS-treated cells with those from untreated cells to identify regions where G4 formation is enhanced or stabilized by the ligand.
-
Perform motif analysis on the identified G4 peaks to confirm the enrichment of G-rich sequences.
-
References
- 1. Genome-wide mapping and profiling of γH2AX binding hotspots in response to different replication stress inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00023D [pubs.rsc.org]
- 3. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing | Springer Nature Experiments [experiments.springernature.com]
- 4. G-quadruplex inducer/stabilizer this compound targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide mapping of G-quadruplex DNA: a step-by-step guide to select the most effective method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-induced native G-quadruplex stabilization impairs transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of ChIP-seq data uncovers dynamic and sustained H3K4me3 and H3K27me3 modulation in cancer cells under hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for FRET-Melting Assay using Pyridostatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA. These structures are implicated in a variety of cellular processes, including the regulation of gene expression, and are particularly prevalent in telomeric regions and oncogene promoters. The stabilization of G-quadruplexes has emerged as a promising strategy for anticancer drug development. Pyridostatin (PDS) is a well-characterized small molecule that selectively binds to and stabilizes G-quadruplex structures, leading to the induction of DNA damage and cell cycle arrest in cancer cells.[1][2]
This document provides a detailed protocol for a Förster Resonance Energy Transfer (FRET)-melting assay to characterize the stabilizing effect of this compound on G-quadruplex DNA. FRET-melting is a robust and sensitive method to determine the melting temperature (Tm) of a G-quadruplex-forming oligonucleotide and to quantify the thermal stabilization induced by a ligand.[3]
Principle of the FRET-Melting Assay
The FRET-melting assay utilizes a DNA oligonucleotide capable of forming a G-quadruplex, which is dually labeled with a fluorescent donor (e.g., FAM) and a quencher or acceptor (e.g., TAMRA) at its termini. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, resulting in efficient FRET and quenching of the donor's fluorescence. As the temperature increases, the G-quadruplex unfolds, increasing the distance between the donor and acceptor. This leads to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence intensity. The melting temperature (Tm) is defined as the temperature at which 50% of the G-quadruplexes are unfolded. A G-quadruplex stabilizing ligand, such as this compound, will increase the Tm. The change in melting temperature (ΔTm) is a measure of the ligand's stabilizing effect.
Experimental Protocols
Materials and Reagents
-
This compound (PDS): Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
-
FRET-labeled Oligonucleotide: A G-quadruplex forming sequence (e.g., human telomeric DNA, H-Telo: 5'-FAM-GGGTTAGGGTTAGGGTTAGGG-TAMRA-3'; c-MYC promoter sequence: 5'-FAM-TGAGGGTGGGTAGGGTGGGTAA-TAMRA-3') at a stock concentration of 100 µM in nuclease-free water. Store at -20°C.
-
Assay Buffer: 60 mM Potassium Cacodylate buffer, pH 7.4.[4]
-
Nuclease-free water
-
DMSO (optional, for this compound dilution)
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
-
Optical 96-well PCR plates
Experimental Procedure
-
Oligonucleotide Annealing:
-
Dilute the FRET-labeled oligonucleotide stock solution to a working concentration (e.g., 1 µM) in the assay buffer.
-
To promote G-quadruplex formation, heat the diluted oligonucleotide solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature.
-
-
Reaction Mixture Preparation:
-
Prepare the reaction mixtures in a 96-well PCR plate. The final volume for each reaction is typically 20-50 µL.
-
Control (DNA only):
-
FRET-labeled oligonucleotide (annealed): 200 nM final concentration.[4]
-
Assay Buffer: to final volume.
-
-
Test (DNA + this compound):
-
Prepare each condition in triplicate.
-
-
FRET-Melting Analysis:
-
Place the 96-well plate in a real-time PCR instrument.
-
Set the instrument to monitor the fluorescence of the donor fluorophore (e.g., FAM excitation ~490 nm, emission ~520 nm).
-
Program the temperature protocol:
-
Initial hold: 25°C for 5 minutes.
-
Melting ramp: Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/min.
-
Data acquisition: Collect fluorescence data at each degree increment.
-
-
-
Data Analysis:
-
Export the fluorescence intensity data as a function of temperature.
-
Normalize the fluorescence data for each well.
-
Plot the normalized fluorescence versus temperature. The resulting curve is the melting curve.
-
Determine the melting temperature (Tm) for each condition. The Tm is the temperature at which the normalized fluorescence is at 50% of the maximum, which can be calculated from the first derivative of the melting curve.
-
Calculate the change in melting temperature (ΔTm) as follows: ΔTm = Tm (with this compound) - Tm (DNA only)
-
Data Presentation
The stabilizing effect of this compound on different G-quadruplex structures can be summarized in the following tables.
Table 1: Stabilization of Human Telomeric G-Quadruplex (H-Telo) by this compound.
| Compound | Concentration (µM) | Tm (°C) (H-Telo) | ΔTm (°C) | Reference |
| Control (H-Telo only) | 0 | Value dependent on specific buffer conditions | - | |
| This compound | 1 | Value dependent on specific buffer conditions | up to 35 | [4][5] |
Table 2: Stabilization of c-MYC Promoter G-Quadruplex by this compound.
| Compound | Concentration (µM) | Tm (°C) (c-MYC) | ΔTm (°C) | Reference |
| Control (c-MYC only) | 0 | Value dependent on specific buffer conditions | - | |
| This compound | Typically 1-5 µM | Value dependent on specific buffer conditions | Reported to stabilize | [6] |
Note: Absolute Tm values are highly dependent on the specific buffer conditions (especially cation concentration). The ΔTm is a more robust measure of ligand-induced stabilization.
Mandatory Visualization
References
- 1. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence-based melting assays for studying quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
Visualizing Pyridostatin in Cellular Environments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of advanced techniques for visualizing the cellular localization and activity of Pyridostatin (PDS), a potent G-quadruplex (G4) stabilizing ligand. The following protocols and data are intended to guide researchers in the selection and implementation of appropriate methodologies for their specific research questions.
Introduction
This compound and its analogues are crucial tools for studying the biological roles of G-quadruplexes, non-canonical secondary structures formed in guanine-rich nucleic acid sequences. Visualizing the subcellular distribution and target engagement of PDS is essential for understanding its mechanism of action and for the development of G4-targeted therapeutics. This document outlines several distinct approaches for visualizing PDS in cells, ranging from direct imaging of fluorescently-labeled PDS to indirect methods that detect its downstream cellular effects.
Direct Visualization of Fluorescently-Labeled this compound Analogues
A direct and powerful method for visualizing PDS in cells involves the use of chemically synthesized analogues conjugated to fluorescent dyes. This approach allows for real-time imaging in living cells and high-resolution localization studies.
SiR-Pyridostatin for Single-Molecule Imaging
A near-infrared silicon-rhodamine (SiR) fluorophore can be tethered to a PDS analogue (SiR-PyPDS) to enable single-molecule fluorescence imaging of individual G4 structures in living cells.[1] This technique is particularly valuable as it uses low nanomolar concentrations of the probe, minimizing potential off-target effects or artificial induction of G4 formation that can occur at higher concentrations.[1][2]
Experimental Workflow: Single-Molecule Imaging with SiR-PyPDS
Caption: Workflow for single-molecule imaging of G-quadruplexes using SiR-PyPDS.
Quantitative Data: SiR-PyPDS Probe
| Parameter | Value | Reference |
| Final Concentration | 20 nM | [1] |
| Fluorescence Increase upon G4 Binding | ~4-fold | [1] |
Protocol: Single-Molecule Fluorescence Imaging of G4s with SiR-PyPDS
-
Cell Culture: Plate U2OS cells in 35 mm glass-bottom dishes and allow them to adhere overnight.[1]
-
Probe Incubation: Replace the culture medium with fresh DMEM containing 20 nM SiR-PyPDS and incubate for 30 minutes.[1]
-
Washing: Discard the medium containing the probe and wash the cells.
-
Imaging: Add fresh imaging medium to the cells and proceed with single-molecule fluorescence microscopy.
In-Cell "Click" Chemistry with this compound-α
To overcome the potential steric hindrance of a large fluorophore, an alkyne-modified PDS analogue (this compound-α) can be used. This small molecule is introduced into cells, where it binds to its targets. Subsequently, a fluorescent azide (B81097) is added, which covalently attaches to the alkyne group via a bio-orthogonal "click" reaction, allowing for visualization.[3]
Experimental Workflow: "Click" Chemistry Visualization
Caption: Workflow for visualizing this compound-α using in-cell click chemistry.
Protocol: In-Cell "Click" Chemistry for this compound-α Visualization
A detailed protocol for the copper-catalyzed alkyne-azide cycloaddition (CuAAC) in fixed cells should be adapted from established methods.[3] This typically involves treating cells with the alkyne-modified PDS, followed by fixation, permeabilization, and incubation with a reaction cocktail containing the fluorescent azide and a copper catalyst.
Indirect Visualization via DNA Damage Markers
This compound stabilizes G4 structures, which can impede DNA replication and transcription, leading to DNA damage.[3][4][5] Visualizing the DNA damage response marker, phosphorylated H2AX (γH2AX), through immunofluorescence can serve as an indirect readout of PDS activity and localization.[3][6]
Signaling Pathway: PDS-Induced DNA Damage Response
Caption: PDS stabilizes G4s, leading to DNA damage and cell cycle arrest.
Quantitative Data: PDS Treatment for DNA Damage Induction
| Cell Line | PDS Concentration | Treatment Duration | Outcome | Reference |
| MRC-5-SV40 | 2 µM | 24 hours | Induction of γH2AX foci | [6] |
| DLD1 (BRCA2-deficient) | 2 µM | 24 hours | Robust induction of γH2AX and 53BP1 foci | [5] |
Protocol: Immunofluorescence Staining for γH2AX
-
Cell Culture and Treatment: Culture cells on coverslips and treat with the desired concentration of this compound for the specified duration.
-
Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount coverslips on slides with a DAPI-containing mounting medium and visualize using fluorescence microscopy.
Advanced Imaging Techniques
Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM can be used to study the interaction of non-fluorescent PDS with G4s in live cells. This is achieved through a displacement assay using a G4-specific fluorescent probe like DAOTA-M2. The binding of PDS to G4s displaces DAOTA-M2, leading to a measurable change in the probe's fluorescence lifetime.[7]
Stimulated Emission Depletion (STED) Microscopy
For visualization at a resolution beyond the diffraction limit of conventional microscopy, STED can be employed.[8][9] This super-resolution technique can provide a more detailed view of the subcellular localization of fluorescently-labeled PDS or the distribution of PDS-induced γH2AX foci.
Antibody-Based Detection of G-Quadruplexes
The BG4 antibody specifically recognizes G4 structures in both DNA and RNA.[10][11] While it does not directly visualize PDS, immunofluorescence using BG4 can be performed on cells treated with PDS to observe changes in the abundance and localization of G4 structures, providing insights into the cellular consequences of PDS treatment.[11]
Protocol: BG4 Immunofluorescence
This protocol is similar to the γH2AX immunofluorescence protocol, with the primary antibody being BG4. For visualizing RNA G4s, specific fixation methods like methanol (B129727) fixation may be required to preserve RNA structures.[12]
Quantitative Data: BG4 Antibody
| Parameter | Value | Reference |
| Kd for TERRA G4 | ~18.0 nM | [10] |
| Kd for BCL2 G4 | ~6.5 nM | [10] |
| Kd for NRAS G4 | ~5.5 nM | [10] |
Conclusion
The visualization of this compound in cells can be achieved through a variety of direct and indirect methods. The choice of technique will depend on the specific research question, the available instrumentation, and whether live-cell or fixed-cell imaging is required. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at elucidating the cellular functions and therapeutic potential of this compound.
References
- 1. Single-molecule visualisation of DNA G-quadruplex formation in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti‐tumoural activity of the G‐quadruplex ligand this compound against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Visualising G-quadruplex DNA dynamics in live cells by fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulated Emission Depletion Microscopy (STED) | PicoQuant [picoquant.com]
- 9. ibidi.com [ibidi.com]
- 10. Visualization and selective chemical targeting of RNA G-quadruplex structures in the cytoplasm of human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Visualization of DNA G-quadruplex Structures in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Fluorescent Probes for G- Quadruplex Visualization as Potential Cancer Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Pyridostatin in CRISPR/Cas9 Systems: Application Notes for Targeted G-Quadruplex Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostatin (PDS) is a synthetic small molecule renowned for its high affinity and stabilizing effect on G-quadruplex (G4) structures. G4s are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA, which are prevalent in functionally significant genomic regions, including oncogene promoters and telomeres. While this compound's ability to globally stabilize G4s leads to DNA damage, cell cycle arrest, and anti-proliferative effects, its lack of specificity has limited its therapeutic and research applications.
The advent of CRISPR/Cas9 technology, particularly the catalytically inactive Cas9 (dCas9), has opened new avenues for overcoming this limitation. By tethering the G4-stabilizing activity of molecules like this compound to a specific genomic locus via a guide RNA (sgRNA)-programmed dCas9, researchers can now investigate the functional consequences of individual G4 structures with unprecedented precision. This innovative approach transforms this compound from a pan-G4 stabilizer into a tool for targeted gene regulation and functional genomics.
This document provides detailed application notes and protocols for the use of this compound in conjunction with CRISPR/dCas9 systems for the targeted stabilization of G-quadruplexes.
Principle of Application
The core principle of this application is not to enhance the canonical gene-editing activity of CRISPR/Cas9 but to utilize the dCas9 protein as a programmable delivery vehicle. A dCas9-sgRNA complex is directed to a specific genomic locus containing a G4 motif. Upon binding, the dCas9 protein locally concentrates this compound or a dCas9-fused G4-stabilizing protein (like Nucleolin), leading to the selective stabilization of the targeted G4 structure.[1] This stabilization can act as a roadblock for transcriptional machinery, thereby repressing the expression of the associated gene.[2]
Quantitative Data Summary
The targeted stabilization of G-quadruplexes in promoter regions of oncogenes, such as MYC, has been shown to significantly impact gene expression and cell viability. The following tables summarize key quantitative findings from relevant studies.
| Target Gene | Cell Line | Method | Effect | Fold Change/Reduction | Reference |
| MYC | Burkitt's Lymphoma (Ramos) | dCas9 targeting of PQS in non-template strand | MYC mRNA reduction | 1.8-fold | [2] |
| MYC | Burkitt's Lymphoma (Ramos) | dCas9 targeting of PQS in non-template strand | MYC protein reduction | 2.5-fold | [2] |
| MYC (dual site targeting) | Burkitt's Lymphoma (Ramos) | dCas9 targeting of PQS in non-template strand | MYC mRNA reduction | 3.6-fold | [2] |
| MYC (dual site targeting) | Burkitt's Lymphoma (Ramos) | dCas9 targeting of PQS in non-template strand | MYC protein reduction | 9.8-fold | [2] |
Table 1: Effect of dCas9-Mediated G4 Stabilization on MYC Gene Expression
| Cell Line | Method | Effect | IC50 / Reduction in Viability | Reference |
| HeLa, HT1080, U2OS | This compound analogue treatment (72h) | Growth Inhibition | IC50: 0.2 - 0.5 µM | [3] |
| Burkitt's Lymphoma (Ramos) | dCas9 targeting of MYC PQS (single site) | Reduction in cell viability | 1.7-fold | [2] |
| Burkitt's Lymphoma (Ramos) | dCas9 targeting of MYC PQS (dual site) | Reduction in cell viability | 4.7-fold | [2] |
Table 2: Effect of G4 Stabilization on Cell Viability
Experimental Protocols
The following protocols are adapted from established methodologies for the targeted stabilization of G-quadruplexes using CRISPR/dCas9 systems.[4][5]
sgRNA Design for Targeting G-Quadruplexes
-
Identify the G4 Motif: Locate the putative G-quadruplex forming sequence (PQS) in the genomic region of interest (e.g., a gene promoter).
-
Select Target Sequence: Use a sgRNA design tool (e.g., CRISPRdirect) to select a 20-mer target sequence flanking the PQS.[4] The target should be in close proximity to the G4 structure.
-
Ensure PAM Site: The target sequence must be immediately followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG-'3 for Streptococcus pyogenes Cas9).
-
Synthesize Oligonucleotides: Synthesize two complementary DNA oligonucleotides encoding the 20-mer target sequence.
Plasmid Construction
-
Vector Selection: Choose an appropriate expression vector for the dCas9 protein and the sgRNA. A vector co-expressing both components is recommended. For targeted ligand delivery, a system like dCas9-SunTag can be used, which allows for the recruitment of antibody-conjugated molecules.
-
sgRNA Cloning:
-
Anneal the synthesized oligonucleotides.
-
Ligate the annealed oligonucleotides into the sgRNA expression vector that has been linearized with a suitable restriction enzyme (e.g., BbsI).
-
Transform the ligated plasmid into competent E. coli and select for positive colonies.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Cell Culture and Transfection
-
Cell Seeding: Seed the target cells (e.g., HEK293T) in a 24-well plate to achieve 60-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute the transfection reagent (e.g., Lipofectamine 2000) in serum-free medium and incubate for 5 minutes at room temperature.
-
Plasmid DNA Preparation: Dilute the dCas9-sgRNA expression plasmid (1000 ng) in serum-free medium.
-
Complex Formation: Add the diluted plasmid DNA to the diluted transfection reagent and incubate for 15-20 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
Transfection: Add the DNA-lipid complexes to the cells and incubate for 6 hours.
-
This compound Treatment (if applicable): After the initial transfection period, replace the medium with a complete medium containing the desired concentration of this compound (e.g., 500 nM).
-
Incubation: Incubate the cells for 48 hours.
-
Downstream Analysis: Harvest the cells for downstream analyses such as qRT-PCR for gene expression, chromatin immunoprecipitation (ChIP) to confirm dCas9 binding, or cell viability assays.
Visualizations
Experimental Workflow
Caption: Experimental workflow for targeted G4 stabilization.
Signaling Pathway for Targeted MYC Repression
Caption: Pathway of dCas9-guided G4 stabilization at the MYC promoter.
Conclusion
The combination of this compound and the CRISPR/dCas9 system represents a powerful tool for functional genomics, enabling the targeted stabilization of G-quadruplexes to study their role in gene regulation. This approach allows for the dissection of the biological functions of individual G4 structures, which was previously challenging due to the lack of specificity of G4-stabilizing ligands. The provided protocols and data serve as a guide for researchers to apply this innovative technique in their own studies, paving the way for new discoveries in gene regulation and the development of novel therapeutic strategies targeting G4s in diseases such as cancer.
References
- 1. A CRISPR-Cas9 screen reveals genetic determinants of the cellular response to decitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combining the CRISPR Activation and Interference Capabilities Using dCas9 and G-Quadruplex Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Using Pyridostatin to Study DNA Replication Stress
Introduction
Pyridostatin (PDS) is a selective small molecule ligand that stabilizes G-quadruplex (G4) structures in DNA and RNA.[1] G4s are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization can interfere with essential cellular processes like DNA replication and transcription.[2][3] By locking G4 structures into a stable conformation, this compound acts as a roadblock for the replication machinery, inducing replication fork stalling and subsequent DNA replication stress.[3][4] This makes this compound a valuable chemical tool for researchers studying the mechanisms of DNA replication, DNA damage response (DDR), and genomic instability.[5][6] Its ability to induce transcription- and replication-dependent DNA damage allows for the investigation of cellular responses to these specific types of genotoxic stress.[1][4]
Mechanism of Action
This compound exerts its biological effects by binding to and stabilizing G-quadruplex structures.[7] This stabilization impedes the progression of DNA and RNA polymerases.[5][8] During S-phase, the collision of the replication machinery with a stabilized G4 structure leads to replication fork stalling.[4] This event can trigger the formation of DNA double-strand breaks (DSBs) and activate the DNA Damage Response (DDR) pathway to coordinate cell cycle arrest and DNA repair.[8][9] The DDR activation is characterized by the phosphorylation of key proteins such as histone H2AX (forming γH2AX), KAP1, and the checkpoint kinase Chk1.[4][9] Consequently, cells often accumulate in the G2 phase of the cell cycle, allowing time for DNA repair before mitotic entry.[4][9]
Data Presentation
Table 1: Cellular Effects of this compound Treatment
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| MRC5-SV40 Fibroblasts | 2 µM | 72 h | Decreased proliferation | [4] |
| Various Cancer Cell Lines | 10 µM | 48 h | G2 phase cell cycle arrest | [1] |
| HeLa, HT1080, U2OS | ~0.2 - 5 µM (IC50) | 72 h | Growth inhibition | [10] |
| Primary Rat Cortical Neurons | 1 µM | 3 days | Induction of DNA DSBs, neurotoxicity | [8] |
| HeLa | 2 - 10 µM | 24 h | Downregulation of SUB1/PC4 protein | [5] |
Table 2: Key DNA Damage Response Markers Activated by this compound
| Marker | Phosphorylation Site | Function | Reference |
| H2AX (γH2AX) | Ser-139 | Marks DNA double-strand breaks | [4][9] |
| KAP1 | Ser-824 | Transcriptional repressor involved in DDR | [4][9] |
| Chk1 | Ser-345 | Key checkpoint effector kinase | [4][9] |
| RPA (Replication Protein A) | Ser-4/8 | ssDNA binding protein, sensor of replication stress | [4][9] |
| DNA-PKcs | Ser-2056 | DSB repair protein kinase | [11] |
Experimental Protocols
Protocol 1: Cell Viability Assay (Luminescent)
This protocol is adapted from methods using CellTiter-Glo™ to determine the IC50 value of this compound.[10]
Materials:
-
Cell line of interest
-
Complete growth media
-
96-well clear bottom, opaque-walled plates
-
This compound (stock solution in DMSO)
-
CellTiter-Glo™ Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 4,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete media. Add 100 µL of the diluted compound to the respective wells (final concentrations typically range from 0 to 40 µM). Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay:
-
Equilibrate the plate and CellTiter-Glo™ reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo™ reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol 2: Immunofluorescence (IF) for γH2AX Foci
This protocol details the detection of γH2AX foci, a key marker of DNA double-strand breaks induced by this compound.[4][12][13][14]
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-phospho-Histone H2A.X (Ser139), clone JBW301 (e.g., Millipore #05-636)
-
Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG
-
Mounting medium with DAPI
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat cells with the desired concentration of this compound (e.g., 2 µM) for a specified time (e.g., 4-24 hours). Include a vehicle-treated control.
-
Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize with 0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[13]
-
Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in blocking buffer (typically 1:200 to 1:800). Incubate coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.[14]
-
Washing: Wash coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in blocking buffer (typically 1:200 to 1:500). Incubate for 1-2 hours at room temperature, protected from light.
-
Final Washes and Mounting: Wash three times with PBS for 5 minutes each. Briefly rinse with distilled water. Mount the coverslips onto microscope slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using software such as ImageJ/Fiji.[13]
Protocol 3: Western Blotting for DDR Protein Phosphorylation
This protocol is for detecting the phosphorylation of key DDR proteins like Chk1 following this compound treatment.[4][15]
Materials:
-
Cultured cells
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer: 5% non-fat milk or BSA in TBST
-
Primary Antibodies (e.g., anti-phospho-Chk1 Ser345, anti-total Chk1)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with this compound (e.g., 0, 2, 10 µM) for 24 hours.[5] Harvest cells and lyse on ice using RIPA buffer supplemented with inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-Chk1 Ser345) diluted in blocking buffer overnight at 4°C.
-
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total Chk1 and a loading control (e.g., β-actin) to confirm equal loading and assess the phosphorylation status.
Protocol 4: DNA Fiber Analysis for Replication Fork Dynamics
This assay allows for the direct visualization of replication fork progression and stalling at the single-molecule level.[16][17][18]
Materials:
-
Cell line of interest
-
5-Chloro-2'-deoxyuridine (CldU)
-
5-Iodo-2'-deoxyuridine (IdU)
-
This compound
-
Lysis/Spreading Buffer: 200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS[16]
-
Silane-coated microscope slides
-
Fixative: 3:1 Methanol:Acetic Acid
-
2.5 M HCl
-
Blocking Buffer: 5% BSA in PBS
-
Primary Antibodies: Rat anti-BrdU (detects CldU), Mouse anti-BrdU (detects IdU)
-
Fluorescently-conjugated secondary antibodies (anti-rat and anti-mouse)
Procedure:
-
Pulse Labeling:
-
Incubate asynchronously growing cells with 25-50 µM CldU for 20-30 minutes.
-
Wash away CldU and immediately add media containing this compound at the desired concentration. Incubate for a defined period (e.g., 1-4 hours).
-
Remove this compound-containing media, wash, and incubate with 100-250 µM IdU for 20-30 minutes.
-
-
Cell Harvest and Lysis:
-
Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of ~2.5 x 10^5 cells/mL.
-
Spot 2 µL of the cell suspension onto a silane-coated slide.
-
After ~8 minutes, add 7 µL of lysis buffer to the cell drop.
-
-
DNA Spreading: After 10 minutes, tilt the slide at a ~25° angle to allow the lysate to slowly run down the slide, stretching the DNA fibers.[19]
-
Fixation and Denaturation:
-
Air dry the slides and fix in 3:1 methanol:acetic acid for 10 minutes.
-
Air dry completely. Denature the DNA by incubating slides in 2.5 M HCl for 1 hour at room temperature.
-
-
Immunostaining:
-
Neutralize with PBS and block for 1 hour.
-
Incubate with a mix of primary antibodies (anti-CldU and anti-IdU) for 1 hour at room temperature in a humidified chamber.
-
Wash with PBST. Incubate with a mix of corresponding fluorescent secondary antibodies for 1 hour, protected from light.
-
-
Imaging and Analysis: Mount slides and acquire images. Measure the lengths of CldU (first label) and IdU (second label) tracts. A decrease in the length of the second label (IdU) compared to the first (CldU) or controls indicates replication fork slowing or stalling. Analyze at least 100-200 individual fibers per condition.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. crpr-su.se [crpr-su.se]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. DNA Fiber Analysis: Mind the Gap! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. DNA fiber combing protocol using in-house reagents and coverslips to analyze replication fork dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dnafiberanalysis.com [dnafiberanalysis.com]
Application Notes: Pyridostatin in High-Throughput Screening
Introduction
Pyridostatin (PDS) is a synthetic small molecule renowned for its high selectivity and affinity for G-quadruplex (G4) structures in both DNA and RNA.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in functionally significant genomic regions, including telomeres, oncogene promoters (e.g., c-MYC, SRC), and 5' untranslated regions (5'-UTRs).[1][3] By binding to and stabilizing G4s, this compound can interfere with key cellular processes such as DNA replication and transcription, making it a valuable tool in cancer research and drug discovery.[4]
Mechanism of Action
This compound and its analogues feature a planar aromatic core, N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide, which facilitates binding to G-quadruplexes primarily through π-π stacking interactions with the G-tetrads.[5][6] This interaction stabilizes the G4 structure, effectively creating a molecular roadblock that can impede the progression of DNA and RNA polymerases.[1][7] This disruption leads to replication- and transcription-dependent DNA damage, triggering a DNA damage response (DDR), cell cycle arrest, and in many cancer cells, growth inhibition and senescence.[4][8] Specifically, this compound has been shown to induce DNA double-strand breaks (DSBs), downregulate the expression of key genes like BRCA1 and the proto-oncogene SRC, and promote telomere dysfunction.[2][9][10]
Applications in High-Throughput Screening (HTS)
Given its well-characterized activity as a G4 stabilizer, this compound serves multiple roles in HTS campaigns:
-
Positive Control: It is an ideal positive control in screens designed to identify novel G4-stabilizing ligands. Its robust and reproducible activity provides a benchmark for assay performance and for comparing the potency of hit compounds.
-
Assay Development: this compound is used to develop and validate HTS assays, such as Fluorescence Resonance Energy Transfer (FRET)-based melting assays, ensuring the assay can reliably detect G4 stabilization.[4][11]
-
Target Validation: It can be used as a chemical probe to investigate the biological consequences of G4 stabilization in specific genes or pathways, helping to validate G4 structures as therapeutic targets.[4]
Figure 1: this compound's mechanism of action pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogues, providing a reference for its biophysical properties and cellular activity.
Table 1: Biophysical and Biochemical Data of this compound
| Parameter | Value | Target | Method |
|---|
| Kd | 490 nM | G-quadruplex DNA | Not Specified |
Data sourced from MedChemExpress.[2]
Table 2: Cellular Activity (IC50) of this compound and Analogues (72h Treatment)
| Compound | HT1080 (Fibrosarcoma) | HeLa (Cervical Cancer) | U2OS (Osteosarcoma) | WI-38 (Normal Fibroblast) | Selectivity (WI-38 / HT1080) |
|---|---|---|---|---|---|
| This compound (1) | 0.27 µM | 0.83 µM | 0.80 µM | 5.0 µM | 18.5-fold |
| Analogue 17 | 0.25 µM | 0.35 µM | 0.30 µM | 2.1 µM | 8.4-fold |
| Analogue 24 | 0.32 µM | 0.32 µM | 0.38 µM | 1.8 µM | 5.6-fold |
| Analogue 27 | 0.45 µM | 0.42 µM | 0.42 µM | 2.2 µM | 4.9-fold |
IC50 values represent the concentration required to inhibit cell growth by 50%. Data adapted from Rodriguez et al., 2012.[8][10][12][13][14]
Experimental Protocols
Protocol 1: FRET-Based High-Throughput Screening for G-Quadruplex Ligands
This protocol describes a robust, fluorescence-based assay suitable for HTS to identify small molecules that induce or stabilize G-quadruplex formation.[11][15][16]
Principle
A single-stranded DNA oligonucleotide capable of forming a G4 structure is dual-labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., BHQ1) at its 5' and 3' ends, respectively. In its unfolded, random-coil state, the fluorophore and quencher are far apart, resulting in a high fluorescence signal. Upon G4 formation, induced by a stabilizing ligand or specific cations (e.g., K+), the ends of the oligonucleotide are brought into close proximity, leading to FRET and a decrease in the fluorescence signal.[3][11]
Figure 2: Workflow for a FRET-based HTS assay.
Materials and Reagents
-
G4 Oligonucleotide Probe: e.g., F-H-Telo-T (FAM-5'-d(GGG(TTAGGG)3)-3'-TAMRA) or other G4-forming sequence dual-labeled with a FRET pair (e.g., FAM/BHQ1).
-
Assay Buffer: 50 mM Tris-acetate, pH 7.0.
-
Positive Control: this compound (e.g., 10 µM final concentration).
-
Cation Control: 200 mM KCl (induces G4 folding).
-
Test Compounds: Chemical library dissolved in DMSO.
-
Plates: Black, low-volume 384-well assay plates.
-
Instrumentation: Microplate reader with fluorescence detection capabilities.
Procedure
-
Plate Preparation:
-
Dispense test compounds from the library into wells of a 384-well plate to a final concentration of ~10 µM.
-
Add DMSO to "vehicle control" wells.
-
Add this compound to "positive control" wells (final concentration 10 µM).
-
Add 10 µL of 200 mM KCl to "cation control" wells.
-
Add 10 µL of MilliQ water to "negative control" (probe only) wells.[11]
-
-
Probe Addition:
-
Prepare a working solution of the G4 oligonucleotide probe (e.g., 1 µM in assay buffer).
-
Using a multi-channel pipette or liquid handler, add 10 µL of the probe solution to all wells. The final probe concentration should be 0.5 µM in a 20 µL volume.[11]
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow for G4 folding and ligand binding to reach equilibrium.[11]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity on a microplate reader. For a FAM/BHQ1 pair, use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.[16]
-
Data Analysis
-
Calculate the percent decrease in fluorescence for each well relative to the negative control (probe only).
-
A significant decrease in fluorescence indicates that the test compound is stabilizing the G4 structure.
-
Set a "hit" threshold (e.g., >50% reduction in fluorescence) to identify primary candidates for further validation.
Protocol 2: Cell-Based Assay for Antiproliferative Activity
This protocol is a secondary screen to evaluate the cytotoxic or antiproliferative effects of "hits" identified from the primary screen.
Principle
Cancer cell lines are treated with serial dilutions of hit compounds. After an incubation period, cell viability is assessed using a metabolic indicator dye such as resazurin (B115843). Viable, metabolically active cells reduce non-fluorescent resazurin to the highly fluorescent resorufin, and the resulting signal is proportional to the number of living cells.
Figure 3: Workflow for a cell-based antiproliferative assay.
Materials and Reagents
-
Cell Lines: A panel of relevant cancer cell lines (e.g., HT1080, HeLa) and a normal cell line for counter-screening (e.g., WI-38).[10]
-
Culture Medium: Appropriate medium supplemented with Fetal Bovine Serum (FBS) and antibiotics.
-
Hit Compounds: Compounds identified from the primary screen, dissolved in DMSO.
-
Positive Control: this compound or a standard chemotherapy drug (e.g., Doxorubicin).
-
Reagent: Resazurin-based cell viability reagent.
-
Plates: Clear, flat-bottom 96-well cell culture plates.
-
Instrumentation: Incubator (37°C, 5% CO2), microplate reader with fluorescence detection.
Procedure
-
Cell Seeding:
-
Trypsinize and count cells. Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of hit compounds, this compound, and vehicle (DMSO) controls.
-
Add the compounds to the cells. The final volume should be 200 µL, and the final DMSO concentration should be <0.5%.
-
-
Incubation:
-
Viability Assessment:
-
Add 20 µL of the resazurin reagent to each well.
-
Incubate for an additional 2-4 hours until a color change is observed.
-
-
Fluorescence Measurement:
-
Measure fluorescence using a plate reader with an excitation of ~560 nm and emission of ~590 nm.
-
Data Analysis
-
Subtract the background fluorescence (media only wells).
-
Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular recognition of a carboxy this compound toward G-quadruplex structures: Why does it prefer RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis of this compound and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 8. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB25830G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyridostatin for G-Quadruplex Pulldown Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of crucial biological processes, including the regulation of gene expression, telomere maintenance, and DNA replication. Consequently, G4s have emerged as promising therapeutic targets, particularly in the context of cancer and neurodegenerative diseases.[1][2][3] Pyridostatin (PDS) is a small molecule that exhibits high affinity and selectivity for G-quadruplex structures.[1][2][3] By binding to and stabilizing G4s, this compound can modulate the biological functions of these structures, making it an invaluable tool for their study.[1][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound and its derivatives in G-quadruplex pulldown assays. This technique enables the selective isolation and subsequent identification of G4-containing nucleic acids and their associated proteins from complex biological samples.
Principle of G-Quadruplex Pulldown Assays using this compound
The pulldown assay leverages the high-affinity interaction between this compound and G-quadruplex structures. A biotinylated version of this compound is utilized as a "bait" to capture G4s. This bait-G4 complex is then selectively isolated from a cellular lysate using streptavidin-coated magnetic beads. The captured nucleic acids (DNA or RNA) or associated proteins can then be eluted and identified using various downstream applications such as sequencing, mass spectrometry, or western blotting.
Quantitative Data: this compound Binding and Activity
The efficacy of this compound as a G-quadruplex stabilizing agent has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data.
| Parameter | Value | G-Quadruplex Type | Method | Reference |
| Dissociation Constant (Kd) | 490 ± 80 nM | Human Telomeric | Laser Tweezers | [5][6] |
| Binding Stoichiometry | ||||
| PDS:c-MYC G4 | 2:1 | c-MYC Promoter | Circular Dichroism | [7] |
| Cellular Activity | ||||
| IC50 (this compound) | 0.6 µM | HT1080 Human Cancer Cells | Cell Growth Assay | [8] |
| IC50 (Biotinylated PDS derivative) | 13.4 µM | HT1080 Human Cancer Cells | Cell Growth Assay | [8] |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate
This protocol describes the preparation of whole-cell extracts suitable for G-quadruplex pulldown assays.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Grow cells to the desired confluency (typically 80-90%).
-
Optional: Treat cells with this compound (e.g., 1-10 µM for 24-48 hours) to stabilize endogenous G-quadruplexes.[6]
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the culture dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (whole-cell extract) to a new pre-chilled tube.
-
Determine the protein concentration of the extract using a standard protein assay (e.g., BCA assay).
Protocol 2: G-Quadruplex Pulldown Assay
This protocol details the procedure for isolating G-quadruplexes using a biotinylated this compound analog and streptavidin-coated magnetic beads.
Materials:
-
Prepared cell lysate
-
Biotinylated this compound analog (Probe 2 in[8])
-
Streptavidin-coated magnetic beads
-
Binding Buffer (e.g., 10 mM Tris-HCl pH 7.4, 60 mM KCl)[8]
-
Wash Buffer (Binding Buffer with 0.05% Tween-20)
-
Elution Buffer (e.g., high salt buffer or formamide-based buffer)
-
Magnetic rack
-
Incubator/shaker
Procedure:
-
Bead Preparation: Resuspend the streptavidin-coated magnetic beads and wash them twice with Binding Buffer according to the manufacturer's instructions.
-
Binding of Bait to Beads: Incubate the washed beads with the biotinylated this compound analog in Binding Buffer for 1 hour at room temperature with gentle rotation.
-
Washing of Baited Beads: Wash the beads three times with Binding Buffer to remove any unbound biotinylated this compound.
-
Pulldown: Add the prepared cell lysate to the baited beads. A typical starting amount is 1-2 mg of total protein.
-
Incubate the mixture for 2-4 hours at 4°C with gentle rotation to allow the biotinylated this compound to bind to G-quadruplexes in the lysate.
-
Washing: Place the tube on a magnetic rack to capture the beads. Carefully remove the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer to remove non-specific binders.
-
Elution: Resuspend the beads in Elution Buffer and incubate at a suitable temperature (e.g., 95°C for 10 minutes for nucleic acid elution) to release the bound G-quadruplexes and associated molecules.
-
Place the tube on the magnetic rack and collect the eluate, which now contains the enriched G-quadruplexes.
Protocol 3: Analysis of Pulled-down Material
The eluted material can be analyzed by various methods depending on the research question.
-
For Nucleic Acid Analysis:
-
DNA/RNA purification: Purify the nucleic acids from the eluate using a standard kit.
-
Sequencing: Identify the G-quadruplex-forming sequences using next-generation sequencing (similar to G4-ChIP-seq).[4]
-
qPCR/RT-qPCR: Quantify the enrichment of specific G-quadruplex-forming sequences.
-
-
For Protein Analysis:
-
SDS-PAGE and Western Blotting: Separate the eluted proteins by SDS-PAGE and identify specific G4-interacting proteins by western blotting.
-
Mass Spectrometry: Perform proteomic analysis to identify the full spectrum of proteins that interact with G-quadruplexes.
-
Mandatory Visualizations
Caption: Experimental workflow for G-quadruplex pulldown assay.
Caption: Cellular effects of this compound-mediated G4 stabilization.
Troubleshooting and Considerations
-
High Background: Insufficient washing or non-specific binding of proteins/nucleic acids to the beads or streptavidin can lead to high background. Increase the number of washes or the stringency of the wash buffer (e.g., by increasing salt concentration or detergent).
-
Low Yield: The abundance of G-quadruplexes may be low. Pre-treatment of cells with this compound can help stabilize these structures. Ensure efficient cell lysis to release all potential G4s. The binding affinity of the biotinylated analog should also be considered.
-
Specificity: To confirm that the pulldown is specific for G-quadruplexes, a control experiment using a mutated sequence that cannot form a G4 structure should be performed.[8] Additionally, a competition experiment with an excess of free this compound can demonstrate specificity.
Conclusion
This compound and its derivatives are powerful tools for the investigation of G-quadruplex biology. The pulldown assay described here provides a robust method for the selective enrichment of G-quadruplexes from complex biological mixtures, enabling detailed downstream analysis of their sequences, structures, and interacting partners. This approach is invaluable for researchers in fundamental biology and for professionals in drug development seeking to understand and target G-quadruplexes in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis of this compound and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-induced native G-quadruplex stabilization impairs transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 8. Small-molecule-mediated G-quadruplex isolation from human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyridostatin in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pre-clinical use of Pyridostatin, a G-quadruplex stabilizing agent, in combination with other chemotherapy drugs. The focus is on the synergistic effects observed in cancer models, particularly those with deficiencies in DNA damage repair pathways, such as BRCA1/2 mutations. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these combination therapies.
Introduction
This compound is a small molecule that selectively binds to and stabilizes G-quadruplex (G4) DNA structures. These structures are enriched in the telomeres and promoter regions of oncogenes. By stabilizing G4s, this compound can impede DNA replication and transcription, leading to DNA damage and cell cycle arrest.[1][2] In cancer cells with compromised DNA damage response (DDR) pathways, such as those with BRCA1 or BRCA2 mutations, the accumulation of DNA damage induced by this compound can be particularly lethal. This creates a synthetic lethal interaction, where the combination of a genetic defect (BRCA1/2 mutation) and a targeted drug (this compound) leads to cell death, while either event alone is not sufficient.
Pre-clinical studies have demonstrated that the anti-tumor activity of this compound can be significantly enhanced when used in combination with other chemotherapy agents, particularly those that also modulate DNA repair pathways or induce mitotic stress. This document will focus on the combination of this compound with a DNA-PKcs inhibitor (NU-7441) and a microtubule-stabilizing agent (paclitaxel).
Data Presentation
The following tables summarize the quantitative data from key pre-clinical studies, demonstrating the synergistic anti-tumor effects of this compound in combination with other agents.
Table 1: In Vitro Cell Viability (IC50 Values)
| Cell Line | Genetic Background | Treatment | IC50 (µM) | Reference |
| DLD1 | BRCA2 +/+ | This compound | >10 | [3] |
| DLD1 | BRCA2 -/- | This compound | 1.5 | [3] |
| DLD1 | BRCA2 -/- | This compound + NU-7441 (1 µM) | 0.5 | [3] |
| MDA-MB-436 | BRCA1 mutant | This compound | ~2.5 | [4] |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Cancer Type | Cell Line / PDX Model | Mouse Strain | Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| Breast Cancer | MDA-MB-436 (BRCA1 mutant) | SCID | This compound | 7.5 mg/kg/day, i.v. | ~50% | [3] |
| Breast Cancer | MDA-MB-436 (BRCA1 mutant) | SCID | This compound + NU-7441 | PDS: 7.5 mg/kg/day, i.v.; NU-7441: 10 mg/kg/day, i.p. | >75% | [3] |
| Breast Cancer | MDA-MB-436 (BRCA1 mutant) | SCID | This compound + Paclitaxel (B517696) | PDS: 7.5 mg/kg/day, i.v.; Paclitaxel: 10 mg/kg, weekly, i.p. | Significant tumor regression | [4] |
| Breast Cancer | MDA-MB-436 (BRCA1 mutant) | SCID | This compound + NU-7441 + Paclitaxel | PDS: 7.5 mg/kg/day, i.v.; NU-7441: 10 mg/kg/day, i.p.; Paclitaxel: 10 mg/kg, weekly, i.p. | Complete tumor regression | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound combination therapy and a typical experimental workflow for in vivo studies.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with other agents.
Materials:
-
Cancer cell lines (e.g., DLD1 BRCA2+/+ and BRCA2-/-, MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (stock solution in DMSO)
-
NU-7441 (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound and the combination agent (e.g., NU-7441) in complete medium.
-
For single-agent treatment, add 100 µL of the diluted this compound to the respective wells.
-
For combination treatment, add 50 µL of diluted this compound and 50 µL of diluted NU-7441 to the respective wells.
-
Include vehicle control wells (DMSO-treated) and untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).
-
Read the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. response).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., SCID or NSG)
-
Cancer cell line (e.g., MDA-MB-436)
-
Matrigel (optional)
-
This compound formulation for injection (e.g., in 5% dextrose)
-
NU-7441 formulation for injection (e.g., in DMSO/PEG300/Tween 80/saline)
-
Paclitaxel formulation for injection
-
Calipers
-
Anesthesia
Protocol:
-
Harvest cancer cells from culture and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=5-10 mice per group).
-
Administer the treatments as per the dosing regimen outlined in Table 2. For example:
-
Vehicle control
-
This compound (7.5 mg/kg/day, intravenous)
-
This compound (7.5 mg/kg/day, i.v.) + NU-7441 (10 mg/kg/day, intraperitoneal)
-
This compound (7.5 mg/kg/day, i.v.) + Paclitaxel (10 mg/kg, weekly, i.p.)
-
This compound (7.5 mg/kg/day, i.v.) + NU-7441 (10 mg/kg/day, i.p.) + Paclitaxel (10 mg/kg, weekly, i.p.)
-
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the specified duration (e.g., 2-3 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Western Blot Analysis of DNA Damage and cGAS-STING Pathway Activation
Objective: To assess the molecular effects of this compound combination therapy on DNA damage and innate immune signaling.
Materials:
-
Treated and untreated cells or tumor lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-γH2AX (phospho S139) (e.g., Cell Signaling Technology, #9718, 1:300)
-
Anti-p-TBK1 (phospho S172)
-
Anti-p-STING (phospho S366)
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Lyse cells or homogenized tumor tissue in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Immunofluorescence for cGAS-STING Pathway Activation
Objective: To visualize the activation and localization of cGAS and STING in response to this compound-induced DNA damage.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies:
-
Anti-cGAS
-
Anti-STING
-
-
Alexa Fluor-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with this compound for the desired time (e.g., 24 hours).
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides.
-
Visualize the staining using a fluorescence microscope.
Conclusion
The combination of this compound with DNA-PKcs inhibitors and/or paclitaxel represents a promising therapeutic strategy for cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. The synergistic effects observed in pre-clinical models are attributed to the multi-pronged attack on cancer cells, involving the induction of DNA damage, inhibition of alternative DNA repair pathways, and induction of mitotic catastrophe. Furthermore, the activation of the cGAS-STING pathway suggests a potential for engaging the innate immune system in the anti-tumor response. The protocols provided herein offer a foundation for further research into these and other this compound-based combination therapies.
References
Application Notes and Protocols for Studying Pyridostatin's Synergistic Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostatin is a selective stabilizer of G-quadruplex (G4) structures, which are non-canonical secondary structures found in guanine-rich regions of DNA and RNA.[1][2] By stabilizing G4s, this compound can interfere with key cellular processes such as DNA replication and transcription, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[3][4] This mechanism of action suggests that this compound may exhibit synergistic effects when combined with agents that target DNA damage repair (DDR) pathways.
Recent studies have highlighted a synthetic lethal interaction between G4 stabilization by this compound and the inhibition of DNA repair pathways, particularly in cancer cells with deficiencies in Homologous Recombination (HR), such as those with BRCA1/2 mutations.[5][6] When this compound induces DNA double-strand breaks (DSBs), BRCA-deficient cells become heavily reliant on alternative repair pathways like Canonical Non-Homologous End Joining (C-NHEJ).[5] Therefore, combining this compound with an inhibitor of a key C-NHEJ protein, such as DNA-dependent protein kinase, catalytic subunit (DNA-PKcs), presents a promising therapeutic strategy.[1][7]
These application notes provide a detailed experimental framework for investigating the synergistic effects of this compound and the DNA-PKcs inhibitor, NU-7441, in a BRCA1-deficient breast cancer cell line, MDA-MB-436. The protocols outlined below cover the assessment of cytotoxicity, the quantification of synergy, and the elucidation of the underlying cellular and molecular mechanisms.
Experimental Workflow
The overall experimental design follows a logical progression from single-agent characterization to combination studies and mechanistic validation.
Key Experiments and Protocols
Determination of Single-Agent IC50 Values
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and NU-7441 individually in the MDA-MB-436 cell line. This is a prerequisite for designing the combination experiments.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed MDA-MB-436 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Preparation: Prepare stock solutions of this compound and NU-7441 in DMSO. Create a series of 2-fold serial dilutions of each drug in complete growth medium.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism or similar software).[8][9]
Data Presentation:
Table 1: IC50 Values for this compound and NU-7441 in MDA-MB-436 Cells
| Compound | IC50 (µM) after 72h |
|---|---|
| This compound | [Insert Value] |
| NU-7441 | [Insert Value] |
Assessment of Synergy using the Combination Index (CI) Method
Objective: To quantitatively determine the nature of the interaction between this compound and NU-7441 (synergism, additivity, or antagonism) using the Chou-Talalay method.[10]
Protocol: Combination Index Assay
-
Experimental Design: Based on the individual IC50 values, design a combination matrix. A constant-ratio design is recommended. For example, prepare combinations where the drugs are mixed at their equipotent ratio (IC50 of this compound : IC50 of NU-7441) and at ratios above and below this (e.g., 1:2, 2:1).
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay, but treat the cells with the single agents and their combinations at various dilutions (e.g., 0.25x, 0.5x, 1x, 2x, 4x of the IC50).
-
Data Collection: Perform the MTT assay as described above to determine the fraction of cells affected (Fa) for each single drug and combination treatment.
-
CI Calculation: Use software like CompuSyn to calculate the Combination Index (CI) values for different Fa levels (e.g., Fa = 0.5, 0.75, 0.9).[10]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Data Presentation:
Table 2: Combination Index (CI) Values for this compound and NU-7441 Combination
| Fraction Affected (Fa) | Combination Ratio (PDS:NU-7441) | CI Value | Interaction |
|---|---|---|---|
| 0.50 (IC50) | 1:1 | [Insert Value] | [Synergism/Additive/Antagonism] |
| 0.75 | 1:1 | [Insert Value] | [Synergism/Additive/Antagonism] |
| 0.90 | 1:1 | [Insert Value] | [Synergism/Additive/Antagonism] |
Mechanistic Validation: Apoptosis, Cell Cycle, and Western Blotting
Objective: To investigate the cellular and molecular mechanisms underlying the synergistic interaction, focusing on the induction of apoptosis, cell cycle arrest, and the DNA damage response. For these experiments, use the concentrations of this compound and NU-7441 alone and in combination that demonstrated significant synergy in the CI assay (e.g., 0.5x or 1x the IC50 values).
A. Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Protocol:
-
Cell Treatment: Seed MDA-MB-436 cells in 6-well plates and treat with this compound, NU-7441, and their combination for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Thermo Fisher Scientific, Abcam).[11][12]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Data Presentation:
Table 3: Percentage of Apoptotic Cells after Treatment
| Treatment | % Early Apoptotic | % Late Apoptotic/Necrotic | % Total Apoptotic |
|---|---|---|---|
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| NU-7441 | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] |
B. Cell Cycle Analysis by PI Staining
Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[14]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and then resuspend in a PI staining solution containing RNase A.[15]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content by flow cytometry. Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.[16][17]
Data Presentation:
Table 4: Cell Cycle Distribution of MDA-MB-436 Cells
| Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M |
|---|---|---|---|---|
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| NU-7441 | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
C. Western Blot Analysis for DNA Damage and Apoptosis Markers
Protocol:
-
Protein Extraction: Treat cells as described above for 24 or 48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key DNA damage and apoptosis markers (see table below). Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.[18]
-
Densitometry: Quantify band intensities using software like ImageJ.
Data Presentation:
Table 5: Relative Protein Expression Levels
| Target Protein | Function | Treatment | Relative Expression (Normalized to Loading Control) |
|---|---|---|---|
| γH2AX (p-Ser139) | DNA Double-Strand Break Marker | Vehicle | [Insert Value] |
| This compound | [Insert Value] | ||
| NU-7441 | [Insert Value] | ||
| Combination | [Insert Value] | ||
| Cleaved PARP-1 | Apoptosis Marker | Vehicle | [Insert Value] |
| This compound | [Insert Value] | ||
| NU-7441 | [Insert Value] | ||
| Combination | [Insert Value] | ||
| Cleaved Caspase-3 | Apoptosis Executioner | Vehicle | [Insert Value] |
| This compound | [Insert Value] | ||
| NU-7441 | [Insert Value] |
| | | Combination | [Insert Value] |
Signaling Pathway Visualization
The synergistic effect of this compound and a DNA-PKcs inhibitor in BRCA-deficient cells can be visualized as a dual-pronged attack on DNA integrity and repair. This compound stabilizes G-quadruplexes, leading to replication fork stalling and DNA double-strand breaks. In BRCA-deficient cells, the primary repair mechanism for these breaks, Homologous Recombination, is impaired. This forces the cell to rely on the C-NHEJ pathway. The addition of a DNA-PKcs inhibitor blocks this escape route, leading to an accumulation of unrepaired DNA damage, activation of the cGAS-STING pathway, and ultimately, apoptosis.[5][19][20]
References
- 1. G-quadruplex DNA as a molecular target for induced synthetic lethality in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 5. Anti‐tumoural activity of the G‐quadruplex ligand this compound against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumoural activity of the G-quadruplex ligand this compound against BRCA1/2-deficient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G-Quadruplex DNA as a Molecular Target for Induced Synthetic Lethality in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous Activation of Pyroptosis and cGAS-STING Pathway with Epigenetic/ Photodynamic Nanotheranostic for Enhanced Tumor Photoimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Preparation of Pyridostatin Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostatin is a synthetic small molecule that functions as a G-quadruplex stabilizer. G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization by ligands like this compound can modulate various cellular processes, including DNA replication, transcription, and telomere maintenance.[1] This makes this compound a valuable tool in cancer biology research and drug development.[2][3] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols and data for the preparation and storage of this compound stock solutions.
Data Presentation: Solubility and Recommended Concentrations
The solubility of this compound can vary depending on its salt form (e.g., free base, hydrochloride, trifluoroacetate) and the solvent used. The following tables summarize the solubility data from various suppliers.
Table 1: Solubility of this compound (Free Base)
| Solvent | Solubility | Supplier/Reference |
| DMSO | >20.85 mg/mL | APExBIO[1][4] |
| DMSO | 100 mg/mL (167.6 mM) | Selleck Chemicals[5] |
| Sterile Water | Soluble to 100 mM | BioCrick[6] |
Table 2: Solubility of this compound Hydrochloride (HCl)
| Solvent | Solubility | Supplier/Reference |
| Water (H₂O) | 50 mg/mL (64.19 mM) | MedchemExpress[7][8] |
| Water (H₂O) | 7.09 mg/mL (10.04 mM) | TargetMol[9] |
| DMSO | 2 mg/mL | Sigma-Aldrich |
| DMSO | 50 mg/mL (70.82 mM) | TargetMol[9] |
| PBS | 100 mg/mL (128.38 mM) | MedchemExpress[8] |
Table 3: Solubility of this compound Trifluoroacetate (TFA) Salt
| Solvent | Solubility | Supplier/Reference |
| DMSO | 20 mg/mL | Cayman Chemical[10] |
| DMSO | 90 mg/mL (95.88 mM) | TargetMol[11] |
| DMSO | 100 mg/mL (140.7 mM) | Selleck Chemicals[12] |
| Dimethyl formamide (B127407) (DMF) | 30 mg/mL | Cayman Chemical[10] |
| Ethanol | 5 mg/mL | Cayman Chemical[10] |
| Ethanol | 9 mg/mL | Selleck Chemicals[12] |
| PBS (pH 7.2) | ~5 mg/mL | Cayman Chemical[10] |
| Water | 30 mg/mL | Selleck Chemicals[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in an Organic Solvent (e.g., DMSO)
This protocol is suitable for preparing a high-concentration stock solution of this compound for in vitro cellular assays.
Materials:
-
This compound (free base, HCl salt, or TFA salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM). It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[5]
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved.
-
Aiding Dissolution (if necessary): If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic bath for a short period.[1][4]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Storage Recommendations:
Protocol 2: Preparation of this compound Stock Solution in an Aqueous Buffer (e.g., PBS)
This protocol is for preparing this compound solutions for experiments where organic solvents are not desirable. This is often the case for the salt forms of this compound.
Materials:
-
This compound (HCl salt or TFA salt)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile 0.22 µm filter
Procedure:
-
Weighing: Weigh the desired amount of this compound salt in a sterile tube.
-
Solvent Addition: Add the calculated volume of PBS to the tube.
-
Dissolution: Vortex thoroughly. If needed, sonication can be used to aid dissolution.[7][8]
-
Sterilization: For cell-based assays, it is recommended to sterilize the aqueous solution by passing it through a 0.22 µm filter.[7]
-
Usage: It is highly recommended to prepare aqueous solutions fresh and use them on the same day.[6][10] Storage of aqueous solutions for more than one day is not advised.[10]
Mandatory Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: this compound stabilizes G-quadruplexes leading to cell cycle arrest.
References
- 1. apexbt.com [apexbt.com]
- 2. Buy this compound hydrochloride (EVT-2917796) [evitachem.com]
- 3. medkoo.com [medkoo.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | CAS:1085412-37-8 | Drug used for promoting growth arrest | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound Trihydrochloride | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound TFA | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Best Practices for Long-Term Pyridostatin Treatment In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridostatin is a small molecule renowned for its high affinity and selectivity in stabilizing G-quadruplex (G4) structures in both DNA and RNA.[1][2] This stabilization interferes with crucial cellular processes such as DNA replication and transcription, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[3][4][5] These properties make this compound a valuable tool for cancer research and a potential therapeutic agent, particularly against tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations.[6] This document provides detailed application notes and standardized protocols for the long-term in vitro treatment of cells with this compound, ensuring robust and reproducible experimental outcomes.
Mechanism of Action
This compound exerts its biological effects by binding to and stabilizing G-quadruplex structures, which are non-canonical secondary structures formed in guanine-rich nucleic acid sequences.[3][7][8] These structures are prevalent in functionally significant genomic regions, including telomeres and gene promoters.[4][9] The stabilization of G4s by this compound can stall DNA and RNA polymerases, leading to replication- and transcription-dependent DNA damage, primarily in the form of DNA double-strand breaks (DSBs).[3][4][10][11] This damage triggers a DNA Damage Response (DDR), characterized by the activation of checkpoint kinases and the phosphorylation of histone H2AX (γH2AX).[4][12] Prolonged G4 stabilization and the ensuing DNA damage can lead to cell cycle arrest, predominantly in the G2 phase, and subsequently induce apoptosis or cellular senescence.[4][12][13][14][15]
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data from published studies on the effects of this compound in various cell lines. These values should be considered as a starting point for experimental design, as optimal concentrations and durations can vary depending on the cell type and experimental conditions.
Table 1: Effective Concentrations of this compound for Various Biological Effects
| Biological Effect | Cell Line(s) | Effective Concentration Range | Treatment Duration | Reference(s) |
| G-quadruplex Stabilization (Kd) | - | 490 nM | In vitro binding assay | [1][2] |
| Inhibition of Cell Proliferation (IC50) | Various cancer cell lines | High nM to low µM | 72 hours | [13] |
| HT1080 | ~18.5-fold selectivity over WI-38 | 72 hours | [13] | |
| Induction of DNA Damage (γH2AX foci) | MRC5-SV40 | Low µM | Not specified | [4] |
| Primary cortical neurons | 1 µM | Overnight | [2][10] | |
| Cell Cycle Arrest (G2 phase) | Various cancer cell lines | 10 µM | 48 hours | [1][16] |
| MRC5 fibroblasts | Not specified | Not specified | [4] | |
| Downregulation of BRCA1 | Primary cortical neurons | 1-5 µM | Overnight | [1][10][16] |
| Apoptosis (PARP-1 cleavage) | Some cell lines | Not specified | ≥ 72 hours | [4][12] |
| Neurotoxicity | Primary cortical neurons | 0.01-5 µM | Not specified | [2][10] |
Table 2: Long-Term Growth Inhibition by this compound Analogues
| Compound | Cell Line | Concentration | Duration of Growth Arrest | Reference(s) |
| This compound (1) | HT1080 | IC50 | Starting at 6 days | [13] |
| Analogue 15 | HT1080 | IC50 | Starting at 6 days | [13] |
| Analogue 17 | HT1080 | IC50 | Starting at 6 days | [13] |
| Analogue 9 | HT1080 | IC50 | Starting at 12 days | [13] |
| Analogue 10 | HT1080 | IC50 | Starting at 21 days | [13] |
| Analogue 21 | HT1080 | IC50 | Starting at 21 days | [13] |
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Solubility: this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] For cell culture experiments, prepare a concentrated stock solution in sterile DMSO.
-
Storage: Store the powder form at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
-
Stability: The free form of this compound can be prone to instability. Consider using a stable salt form, such as this compound TFA, which retains the same biological activity.[1][16]
Protocol 1: Long-Term Cell Viability and Growth Inhibition Assay
This protocol is designed to assess the long-term effects of this compound on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or similar)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the entire experimental period (e.g., 30 days). This may require optimization.
-
Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose. For long-term studies, concentrations around the pre-determined IC50 value are often used.[13]
-
Medium Changes and Re-treatment: Every 2-3 days, carefully remove the medium and replace it with fresh medium containing the appropriate concentration of this compound or vehicle. This is crucial for maintaining compound activity and nutrient supply.
-
Monitoring Cell Growth: At regular intervals (e.g., every 3-4 days), measure cell viability in a subset of plates using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, normalize the viability of treated cells to the vehicle-treated control cells. Plot the percentage of viability against time for each concentration. Calculate population doublings over time to assess long-term growth arrest.[13]
Protocol 2: Immunofluorescence Staining for DNA Damage (γH2AX Foci)
This protocol details the detection of this compound-induced DNA double-strand breaks.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (anti-γH2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere overnight. Treat with this compound (e.g., 1-10 µM) or vehicle for the desired duration (e.g., 4-24 hours).
-
Fixation: Wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-γH2AX primary antibody in blocking buffer according to the manufacturer's recommendation. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS. Dilute the fluorescently labeled secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Mounting and Imaging: Wash twice with PBS and mount the coverslips on microscope slides using antifade mounting medium. Image the cells using a fluorescence microscope.
-
Image Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of cell cycle distribution following this compound treatment.
Materials:
-
Cells grown in multi-well plates or flasks
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Cell Treatment: Culture cells to approximately 60-70% confluency and treat with this compound (e.g., 10 µM) or vehicle for 24-72 hours.[1]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, resuspend the cell pellet in 1 ml of cold PBS, and add the cell suspension dropwise into 4 ml of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
Data Analysis: Use flow cytometry analysis software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in the G2 phase is expected following this compound treatment.[4]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:1085412-37-8 | Drug used for promoting growth arrest | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 4. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti‐tumoural activity of the G‐quadruplex ligand this compound against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guidelines for G-quadruplexes: I. In vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-Quadruplexes and Their Ligands: Biophysical Methods to Unravel G-Quadruplex/Ligand Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting Pyridostatin solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridostatin. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing concentrated stock solutions of this compound.[1][2] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1]
2. What are the known solubilities of this compound in different solvents?
The solubility of this compound can vary slightly depending on the salt form (e.g., trifluoroacetate (B77799) salt vs. hydrochloride salt) and the supplier. Below is a summary of reported solubility data.
| Solvent | This compound (Free Base/HCl) Solubility | This compound (Trifluoroacetate Salt) Solubility |
| DMSO | ≥ 100 mg/mL (167.6 mM)[1] | 20 mg/mL[3] |
| 2 mg/mL (clear solution)[4][5] | 100 mg/mL (140.7 mM)[6] | |
| 90 mg/mL (95.88 mM) with sonication[7] | ||
| Ethanol | Insoluble[1] | 5 mg/mL[3] |
| Water/PBS | - | 5 mg/mL in PBS (pH 7.2)[3] |
| Dimethyl formamide (B127407) (DMF) | - | 30 mg/mL[3] |
3. How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in DMSO, typically at 10 mM or higher.[8][9] To aid dissolution, you can warm the solution gently (e.g., at 37°C for 10 minutes) and/or use an ultrasonic bath.[8] Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][6]
4. My this compound solution appears cloudy or has precipitated. What should I do?
Cloudiness or precipitation can occur for several reasons. Here are some troubleshooting steps:
-
In the stock vial: If your DMSO stock solution is cloudy, it may be due to moisture in the DMSO or the compound not being fully dissolved. Try warming the vial and sonicating it to see if the precipitate dissolves.[8] Always use fresh, anhydrous DMSO.[1]
-
Upon dilution in aqueous buffer/media: this compound has lower solubility in aqueous solutions. When diluting a concentrated DMSO stock into a buffer or cell culture medium, the compound can "crash out" of solution. To avoid this:
-
Pre-warm the aqueous diluent: Warming your buffer or media to 37°C before adding the this compound stock can help.
-
Add the stock solution dropwise while vortexing: This ensures rapid mixing and prevents localized high concentrations of the compound.
-
Use a lower concentration stock solution: While it may increase the final DMSO concentration, using a more dilute stock can sometimes prevent precipitation upon further dilution.
-
Consider the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell-based assays, as higher concentrations can be toxic to cells.[2]
-
5. How stable is this compound in solution?
-
DMSO stock solutions: When stored properly at -20°C or -80°C, DMSO stock solutions of this compound are generally stable for several months to a year.[1][6][8]
-
Aqueous solutions: It is not recommended to store aqueous solutions of this compound for more than one day.[3] Prepare fresh dilutions from your DMSO stock for each experiment.
6. I am using a salt form of this compound (e.g., trifluoroacetate or hydrochloride). Does this affect its solubility and use?
Yes, the salt form can influence solubility. For example, the trifluoroacetate (TFA) salt may have different solubility characteristics compared to the hydrochloride (HCl) salt or the free base.[3][4][5] While both forms are used in research, it's important to note that TFA itself can have biological effects, so for cell-based assays, using the hydrochloride salt or free base might be preferable if available.[10] Always refer to the manufacturer's datasheet for specific information on the salt form you are using.
Experimental Protocols
Detailed Methodology for a Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxic effects of this compound on cultured cells.[6][11][12][13]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic to the cells (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and vehicle (DMSO) only as controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Pipette up and down to ensure the formazan crystals are fully dissolved. You can also place the plate on an orbital shaker for 5-10 minutes to aid dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Detailed Methodology for a G-Quadruplex Pull-Down Assay
This protocol describes a method to isolate G-quadruplex structures from cell lysates using a biotinylated this compound analog.[14]
Materials:
-
Biotinylated this compound analog
-
Streptavidin-coated magnetic beads
-
Cell lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., high salt buffer or a solution containing a competitive binder)
-
DNA purification kit
-
Equipment for downstream analysis (e.g., qPCR, sequencing)
Procedure:
-
Cell Lysis:
-
Harvest and wash your cells.
-
Lyse the cells using a suitable lysis buffer to release the cellular contents, including DNA.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Binding of Biotinylated this compound to Beads:
-
Wash the streptavidin-coated magnetic beads with wash buffer.
-
Incubate the beads with the biotinylated this compound analog to allow for binding.
-
Wash the beads again to remove any unbound probe.
-
-
Pull-Down of G-Quadruplex DNA:
-
Add the cell lysate to the beads coated with the biotinylated this compound analog.
-
Incubate the mixture with gentle rotation to allow the probe to bind to G-quadruplex structures in the genomic DNA.
-
After incubation, use a magnet to separate the beads from the lysate.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and DNA Purification:
-
Elute the bound G-quadruplex DNA from the beads using an appropriate elution buffer.
-
Purify the eluted DNA using a DNA purification kit to remove salts and other contaminants.
-
-
Downstream Analysis:
-
The purified DNA can be analyzed by various methods, such as qPCR to quantify the enrichment of specific G-quadruplex-forming sequences or by next-generation sequencing to identify genome-wide G-quadruplex structures.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for using this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. caymanchem.com [caymanchem.com]
- 4. ≥98% (HPLC), powder, G-quadruplex DNA stabilizing agent | Sigma-Aldrich [sigmaaldrich.com]
- 5. ≥98% (HPLC), powder, G-quadruplex DNA stabilizing agent | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound TFA | DNA/RNA Synthesis | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. phytotechlab.com [phytotechlab.com]
- 10. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 11. researchhub.com [researchhub.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Small-molecule-mediated G-quadruplex isolation from human cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyridostatin Concentration for Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Pyridostatin (PDS) to target cancer cell lines.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of this compound concentration in cancer cell line experiments.
Question: Why am I observing low cytotoxicity or a minimal decrease in cell viability after this compound treatment?
Possible Causes and Solutions:
-
Suboptimal Concentration Range: The effective concentration of this compound is highly cell-line dependent. You may be using a concentration that is too low for your specific cell line.
-
Recommendation: Perform a dose-response experiment using a broad range of PDS concentrations (e.g., from high nanomolar to low micromolar) to determine the half-maximal inhibitory concentration (IC50).[1] A typical starting point for many cancer cell lines is in the low micromolar range.
-
-
Insufficient Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to manifest. Short-term exposure (e.g., 24 hours) might not be sufficient to induce significant cell death.
-
Cell Line Resistance: Some cancer cell lines may exhibit intrinsic or acquired resistance to G-quadruplex stabilizers.
-
Recommendation: If a broad concentration range and extended incubation times do not yield significant cytotoxicity, consider testing different cancer cell lines. Cell lines with deficiencies in DNA damage repair pathways (e.g., BRCA1/2 deficient) may show increased sensitivity to this compound.
-
-
Incorrect Assay for Endpoint: Your assay may not be capturing the primary effect of this compound in your cell line. While PDS can induce apoptosis, in some contexts, it may primarily cause cell cycle arrest or senescence.[1]
-
Recommendation: In addition to cell viability assays (e.g., MTT, CCK-8), perform cell cycle analysis and senescence assays (e.g., β-galactosidase staining) to get a comprehensive understanding of the cellular response.
-
Question: My cell viability results are inconsistent across experiments. What could be the cause?
Possible Causes and Solutions:
-
This compound Stock Solution Instability: this compound in its free form may be unstable.
-
Recommendation: Consider using a stable salt form of this compound. Prepare fresh dilutions from a concentrated stock for each experiment. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.
-
-
Variability in Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in the final readout of viability assays.
-
Recommendation: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density. Allow cells to adhere and resume proliferation for 24 hours before adding this compound.
-
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a multi-well plate can concentrate media components and the drug, leading to skewed results.
-
Recommendation: Avoid using the outermost wells for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity within the plate.
-
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small molecule that selectively binds to and stabilizes G-quadruplex structures in DNA and RNA.[2] In the context of cancer, G-quadruplexes are enriched in the telomeres and promoter regions of several proto-oncogenes, such as SRC. By stabilizing these structures, this compound can interfere with DNA replication and transcription, leading to DNA damage, cell cycle arrest, and ultimately, inhibition of cell proliferation.[2]
What is a typical starting concentration range for this compound in cancer cell lines?
A common starting point for this compound concentration is in the low micromolar range (e.g., 1-10 µM).[2] However, the optimal concentration is highly dependent on the specific cancer cell line. A dose-response study is crucial to determine the IC50 for your cells of interest.
How long should I incubate cancer cells with this compound?
Incubation times can vary depending on the cell line and the desired outcome. For short-term effects like cell cycle arrest and the induction of DNA damage markers (e.g., γH2AX), 24 to 48 hours of incubation is often sufficient.[2] For assessing effects on cell viability and long-term growth inhibition, incubation for 72 hours or longer may be necessary.[1]
What are the expected effects of this compound on the cell cycle?
Treatment with this compound typically leads to an accumulation of cells in the G2 phase of the cell cycle.[2] This is a consequence of the DNA damage response being activated, which prevents cells from proceeding into mitosis with damaged DNA.
Can this compound induce apoptosis?
Yes, this compound can induce apoptosis in some cancer cell lines, particularly after prolonged exposure (e.g., 72 hours or more).[2] This can be observed by an increase in markers like cleaved PARP-1.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HeLa | Cervical Adenocarcinoma | ~2-10 | 72 |
| HT1080 | Fibrosarcoma | ~0.5-1 | 72 |
| U2OS | Osteosarcoma | ~1-5 | 72 |
| MRC5 | SV40-transformed Fibroblasts | 5.38 | 72 |
| DLD1 (BRCA2-proficient) | Colorectal Carcinoma | >10 | 144 |
| DLD1 (BRCA2-deficient) | Colorectal Carcinoma | ~2 | 144 |
Note: IC50 values can vary between studies due to differences in experimental conditions and assays used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for PDS, e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Simplified signaling pathway of this compound-induced effects.
References
Identifying and minimizing Pyridostatin off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Pyridostatin. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols to help identify and minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PDS) is a small molecule that acts as a G-quadruplex (G4) stabilizer.[1][2] G-quadruplexes are secondary structures that can form in guanine-rich sequences of DNA and RNA.[3][4] By binding to and stabilizing these structures, this compound can interfere with key cellular processes such as DNA replication and transcription, leading to cell cycle arrest and the induction of DNA damage.[1][5][6] It has shown anti-proliferative activity in a variety of cancer cell lines.[5][7]
Q2: What are the known on-target effects of this compound?
The primary on-target effect of this compound is the stabilization of G-quadruplex structures. This leads to several downstream cellular consequences, including:
-
Induction of DNA Damage: this compound treatment leads to the formation of DNA double-strand breaks (DSBs), which can be visualized by the phosphorylation of histone H2AX (γH2AX).[3][4][7]
-
Cell Cycle Arrest: The induced DNA damage activates DNA damage response (DDR) pathways, leading to cell cycle arrest, predominantly in the G2 phase.[5][7]
-
Inhibition of Proliferation: By disrupting DNA replication and transcription, this compound inhibits the growth of cancer cells.[5]
-
Telomere Dysfunction: this compound can interact with G-quadruplexes in telomeric regions, leading to telomere dysfunction.[8][9][10]
Q3: What are the potential off-target effects of this compound?
While designed to be selective for G-quadruplexes, this compound can exhibit off-target effects, including:
-
Neurotoxicity: Studies have shown that this compound can be toxic to primary neurons, causing neurite retraction, synaptic loss, and dose-dependent neuronal death.[3][4]
-
Downregulation of BRCA1: this compound has been observed to downregulate the transcription of the Brca1 gene, which is critical for the repair of DNA double-strand breaks.[3][4]
-
Interaction with other proteins: Proteomic studies have revealed that this compound can alter the expression levels of numerous proteins beyond its direct G-quadruplex targets, suggesting a more complex biological impact.[2][6] For instance, it has been shown to downregulate the human positive cofactor PC4 (encoded by the SUB1 gene).[6]
-
Interaction with non-G4 DNA structures: There is a possibility that this compound may bind to non-G-quadruplex DNA structures, which could contribute to some of its observed effects.[11]
Q4: How should this compound be stored and handled?
This compound is typically supplied as a trifluoroacetate (B77799) salt.[5] For long-term storage, it is recommended to store the solid compound at -20°C. For experimental use, stock solutions are typically prepared in DMSO.[5] It is advisable to use fresh DMSO as moisture can reduce its solubility.[5] The free form of this compound is prone to instability, so using a stable salt form is recommended.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound to aid in experimental design.
| Parameter | Value | Cell Line/System | Notes | Reference |
| Binding Affinity (Kd) | 490 nM | Cell-free assay | Dissociation constant for G-quadruplex DNA. | [1][5] |
| IC50 (Growth Inhibition) | 5.38 µM | Human MRC5 cells | After 72 hours of treatment, assessed by MTT assay. | [5] |
| IC50 (Growth Inhibition) | High nanomolar to low micromolar | HeLa, HT1080, U2OS | After 3 days of exposure. | [9] |
| Working Concentration | 1-5 µM | Primary neurons | For inducing DNA damage and BRCA1 downregulation. | [1] |
| Working Concentration | 2 µM | Various cancer cell lines | For cell proliferation and DNA damage response studies. | [5][7] |
| Working Concentration | 10 µM | Human breast cancer cells | For studying effects on SRC protein levels and motility. | [1] |
| Working Concentration | 20 µM | HeLa cells | For inducing TOP2A-mediated DNA breaks. | [12] |
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed in non-cancerous cell lines.
-
Possible Cause: this compound can be toxic to normal cells, including fibroblasts and neurons.[3][4][5] The concentration used may be too high for the specific cell type.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value for your specific non-cancerous cell line to identify a suitable, non-lethal working concentration.
-
Reduce treatment duration: Shorter exposure times may minimize cytotoxicity while still allowing for the observation of on-target effects.
-
Use a control compound: Include a structurally related but inactive compound to ensure the observed effects are specific to this compound's G-quadruplex stabilizing activity.
-
Problem 2: No significant anti-proliferative effect observed in cancer cells.
-
Possible Cause:
-
The concentration of this compound may be too low.
-
The cell line may be resistant to G-quadruplex stabilization-induced DNA damage.
-
The compound may have degraded.
-
-
Troubleshooting Steps:
-
Increase this compound concentration: Titrate the concentration upwards, referring to the IC50 values in the table above as a starting point.
-
Verify compound integrity: Use freshly prepared stock solutions. If the solid has been stored for a long time, consider purchasing a new batch.
-
Assess DNA damage: Use immunofluorescence to check for γH2AX foci formation to confirm that this compound is inducing a DNA damage response in your cells.[7]
-
Consider synergistic treatments: this compound has shown synergistic effects when combined with inhibitors of DNA damage repair pathways, such as DNA-PKcs inhibitors (e.g., NU-7441) or in cells with BRCA1/2 deficiencies.[13][14]
-
Problem 3: Inconsistent results in ChIP-Seq experiments.
-
Possible Cause:
-
Inefficient crosslinking of this compound-stabilized G-quadruplexes.
-
Suboptimal antibody for the target of interest (e.g., γH2AX).
-
Variable this compound activity.
-
-
Troubleshooting Steps:
-
Optimize crosslinking: Test different crosslinking times and formaldehyde (B43269) concentrations.
-
Validate antibody: Ensure the antibody used for immunoprecipitation is specific and efficient.
-
Confirm this compound activity: Before starting a large-scale ChIP-Seq experiment, perform a smaller scale experiment (e.g., Western blot for γH2AX) to confirm that the drug is active at the intended concentration and treatment time.
-
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CellTiter-Glo)
This protocol is for determining the IC50 value of this compound for growth inhibition.
-
Cell Plating: Plate cells in a 96-well plate at a density of 4,000 cells per well in 100 µL of media and incubate for 24 hours.[9]
-
Compound Addition: Prepare serial dilutions of this compound in culture medium (e.g., from 0 to 40 µM).[9] Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Viability Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
For CellTiter-Glo™ assay: Follow the manufacturer's protocol to measure luminescence, which is proportional to the amount of ATP and thus cell viability.[9]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Immunofluorescence for DNA Damage (γH2AX Foci)
This protocol allows for the visualization of this compound-induced DNA double-strand breaks.
-
Cell Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with the desired concentration of this compound (e.g., 2-20 µM) for a specified time (e.g., 4-24 hours).[12][15] Include a vehicle-treated control.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking: Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. γH2AX will appear as distinct nuclear foci.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for Identifying this compound-Induced DNA Damage Sites
This protocol is used to identify the genomic loci where this compound induces DNA damage.
-
Cell Treatment and Crosslinking: Treat cells with this compound. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the crosslinking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest the cells and lyse them to isolate the nuclei. Shear the chromatin by sonication to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the sheared chromatin with an antibody against γH2AX overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated complexes from the beads.
-
Reverse Crosslinking and DNA Purification: Reverse the crosslinks by heating at 65°C. Treat with RNase A and Proteinase K. Purify the DNA using a PCR purification kit.
-
Analysis: The purified DNA can be analyzed by qPCR to investigate specific target regions or by high-throughput sequencing (ChIP-Seq) to map the genome-wide distribution of DNA damage.[16]
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Workflow for identifying small molecule off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 4. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Molecular recognition of a carboxy this compound toward G-quadruplex structures: Why does it prefer RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. Transcription-associated topoisomerase 2α (TOP2A) activity is a major effector of cytotoxicity induced by G-quadruplex ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti‐tumoural activity of the G‐quadruplex ligand this compound against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G-quadruplex DNA as a molecular target for induced synthetic lethality in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Pyridostatin-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of Pyridostatin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A: this compound (PDS) is a small molecule designed to selectively bind to and stabilize G-quadruplexes (G4s).[1][2][3] G4s are non-canonical secondary structures that can form in guanine-rich sequences of DNA and RNA. By stabilizing these structures, this compound interferes with fundamental cellular processes such as DNA replication and transcription, as the cellular machinery cannot easily unwind the stabilized G4s.[2][4][5]
Q2: Why does this compound induce cytotoxicity? A: The primary driver of this compound-induced cytotoxicity is the generation of DNA damage.[1][2][4] When DNA or RNA polymerases encounter a PDS-stabilized G4 structure, they stall. This stalling leads to replication stress and the formation of DNA double-strand breaks (DSBs).[2][4][6] The accumulation of these DSBs triggers a cellular DNA Damage Response (DDR), which, if the damage is too extensive to repair, can lead to cell cycle arrest and ultimately, cell death.[1][7]
Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture? A: Observable signs include:
-
A significant reduction in cell proliferation and growth rate.[1][2]
-
Changes in cell morphology, such as rounding and detachment from the culture surface.
-
Increased presence of floating, dead cells in the media.
-
Induction of cellular senescence, characterized by long-term growth arrest and positive β-galactosidase staining.[8][9]
-
For longer treatments (≥72 hours), evidence of apoptosis, such as PARP-1 cleavage, may be detected via Western blot.[1][2]
Q4: What is the underlying mechanism of cell death caused by this compound? A: this compound triggers a potent DNA Damage Response (DDR). The stabilization of G4 structures leads to DSBs, which activate apical kinases like ATM, ATR, and DNA-PKcs.[1][2][10] This initiates a signaling cascade, including the phosphorylation of histone variant H2AX (forming γH2AX, a key marker of DSBs) and checkpoint kinases Chk1 and Chk2.[1][11] This cascade leads to a robust cell cycle arrest, primarily in the G2/M phase, to allow time for DNA repair.[1][2] If the DNA damage is overwhelming, the cell is directed towards apoptosis.[1]
Q5: How can I minimize unintended cytotoxicity while still studying the G4-stabilizing effects of this compound? A:
-
Titrate the Concentration: Perform a dose-response curve to identify the lowest effective concentration that stabilizes G4s without causing widespread cell death. For some cell lines, a non-toxic dose of 0.5 µM has been used successfully.[1]
-
Reduce Exposure Time: Use shorter incubation periods (e.g., 4-24 hours) to observe immediate effects of G4 stabilization, such as transcription modulation or localized DNA damage, before widespread cytotoxicity occurs.
-
Choose the Right Cell Line: If possible, use cell lines that are less sensitive to DNA damaging agents. However, be aware that cancer cells with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations) are particularly sensitive to this compound.[6][12]
-
Monitor Early Markers: Assess G4 stabilization directly or look for early DDR markers (e.g., γH2AX foci formation) at lower concentrations or shorter time points, rather than relying solely on late-stage cell death assays.[1]
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for this compound from various studies.
Table 1: IC50 Values of this compound in Various Human Cell Lines (72h Exposure)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HT1080 | Fibrosarcoma | ~0.6 | [9] |
| HeLa | Cervical Adenocarcinoma | 0.2 - 0.5 | [8] |
| U2OS | Osteosarcoma | 0.2 - 0.5 | [8] |
| MRC5 | Normal Lung Fibroblast | ~5.4 | [3] |
| WI-38 | Normal Lung Fibroblast | Generally higher than cancer lines | [8] |
*Note: This range was reported for potent analogues from the same structural family as this compound.
Table 2: Recommended Concentration Ranges for Specific Experimental Goals
| Experimental Goal | Suggested Concentration Range (µM) | Typical Duration | Key Considerations |
| G4 Stabilization (minimal toxicity) | 0.1 - 0.5 | 24 - 72 h | Ideal for studying effects on transcription of specific genes. Verify low toxicity with a viability assay. |
| Inducing DNA Damage & Cell Cycle Arrest | 1.0 - 5.0 | 24 - 48 h | Effective for studying the DNA Damage Response. Expect significant G2/M arrest. |
| Inducing Cytotoxicity / Apoptosis | 2.0 - 20.0 | 48 - 96 h | Used for assessing anti-proliferative effects and mechanisms of cell death. |
| Synergistic Effects with DNA Repair Inhibitors | 0.5 - 2.0 | 48 - 72 h | Lower PDS concentrations are often sufficient when combined with inhibitors of DNA-PKcs or in BRCA-deficient cells.[6][12] |
Troubleshooting Guide
Problem 1: Massive, rapid cell death is observed within hours of adding this compound.
| Possible Cause | Recommended Solution |
| Concentration is too high. | This is the most likely cause. Immediately perform a dose-response experiment starting from a much lower concentration (e.g., 0.05 µM) and titrating upwards. Refer to Table 1 for cell-line-specific IC50 values as a starting point. |
| Hypersensitive cell line. | The cell line may have an underlying DNA repair deficiency (e.g., BRCA1/2 mutation), making it extremely sensitive to G4 stabilization.[12] Confirm the genetic background of your cell line. Consider using a repair-proficient or non-cancerous cell line (e.g., WI-38, MRC5) as a control. |
| Solvent toxicity. | If using a high stock concentration, the final solvent (e.g., DMSO) concentration in the media might be toxic. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically <0.5%). |
Problem 2: High variability in cytotoxicity results between replicate experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding density. | Small variations in initial cell numbers can be amplified over a 72-hour assay. Ensure you have a homogenous single-cell suspension before plating and use a reliable method for cell counting. |
| Cell passage number. | High-passage-number cells can have altered growth rates and drug sensitivities. Use cells within a consistent and low passage range for all experiments. |
| This compound degradation. | The free form of this compound can be unstable.[3] Use a stable salt form or prepare fresh dilutions from a frozen stock for each experiment. Protect stock solutions from light. |
| Assay timing and confluence. | Ensure that control (untreated) cells do not become over-confluent by the end of the assay, as this will skew viability calculations. Adjust initial seeding density accordingly. |
Problem 3: No significant cytotoxic effect is observed, even at high concentrations.
| Possible Cause | Recommended Solution |
| Drug inactivity. | The compound may have degraded. Verify its activity using a positive control cell line known to be sensitive (e.g., HT1080). |
| Highly resistant cell line. | The cell line may have highly efficient DNA repair mechanisms or drug efflux pumps. Confirm that the drug is entering the cells and inducing its primary effect (DNA damage) by staining for γH2AX foci.[1] |
| Incorrect assay endpoint. | The chosen viability assay (e.g., MTT) may not be suitable if the primary outcome is senescence rather than immediate cell death.[8] Use an assay that measures cell number directly (e.g., Crystal Violet staining) or a senescence-specific assay (β-galactosidase staining). |
Key Experimental Protocols
Protocol 1: Determining the IC50 of this compound via Luminescent Cell Viability Assay
This protocol is adapted from methodologies used for this compound and its analogues.[8]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 4,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture media. A typical final concentration range to test is 0.01 µM to 40 µM.
-
Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells. Include wells with vehicle (e.g., DMSO) only as a negative control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Luminescence Reading: Equilibrate the plate to room temperature for 20-30 minutes. Add a luminescent cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle-treated control wells (100% viability) and plot the results on a semi-log graph to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Assessment of DNA Damage via γH2AX Immunofluorescence
This protocol is based on the detection of DNA damage markers induced by this compound.[1]
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound (e.g., 2 µM) and a vehicle control for the desired time (e.g., 24 hours). A positive control like Doxorubicin can also be included.
-
Fixation & Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.
-
Staining & Mounting: Counterstain nuclei with DAPI. Mount the coverslip onto a microscope slide.
-
Imaging: Visualize and quantify the fluorescent γH2AX foci using a fluorescence microscope. An increase in the number of foci per nucleus indicates DNA damage.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the assessment of this compound-induced cell cycle arrest.[1]
-
Cell Treatment: Culture cells in a 6-well plate and treat with the desired concentration of this compound (e.g., 2 µM) for 24-48 hours.
-
Harvesting: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. G-quadruplex DNA as a molecular target for induced synthetic lethality in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small-molecule-mediated G-quadruplex isolation from human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Spotlight on G-Quadruplexes: From Structure and Modulation to Physiological and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumoural activity of the G-quadruplex ligand this compound against BRCA1/2-deficient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for Pyridostatin's fluorescence in imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Pyridostatin (PDS) in fluorescence imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure robust and reliable results when imaging G-quadruplexes stabilized by this compound.
Frequently Asked Questions (FAQs)
Q1: Does this compound itself have strong intrinsic fluorescence that will interfere with my imaging?
No, this compound has very low to negligible intrinsic fluorescence in the visible range commonly used for fluorescence microscopy. While it absorbs strongly in the ultraviolet (UV) region, with a primary absorbance peak around 227 nm, its fluorescence quantum yield is very low, making it a poor fluorophore on its own.[1] Therefore, direct interference from this compound's own fluorescence is not a typical concern in imaging experiments using visible-light excitable fluorophores. The primary challenges arise from the methods used to visualize the G-quadruplex structures that this compound stabilizes.
Q2: If this compound isn't fluorescent, how do I visualize its interaction with G-quadruplexes?
Visualization of this compound-stabilized G-quadruplexes is typically achieved through indirect methods. The two most common and effective strategies are:
-
Immunofluorescence (IF): This involves using an antibody that specifically recognizes G-quadruplex structures, such as the BG4 antibody.[2] After treating cells with this compound to stabilize the G-quadruplexes, the cells are fixed, permeabilized, and then incubated with the primary antibody (e.g., BG4). A secondary antibody conjugated to a bright fluorophore is then used for detection via fluorescence microscopy.[2]
-
In Situ Click Chemistry: This advanced method uses a modified version of this compound that contains a reactive group, such as an alkyne. This "clickable" this compound is introduced to the cells to stabilize G-quadruplexes. Following this, a fluorescent probe containing a complementary reactive group (e.g., an azide-modified fluorophore) is added. The two molecules then "click" together, covalently attaching the fluorophore to the this compound that is bound to the G-quadruplexes, allowing for their direct visualization.
Q3: What are the most critical controls to include in my this compound imaging experiment?
Robust controls are essential for validating your results. The following controls should be considered non-negotiable:
-
No this compound Control: This is your baseline to assess the level of G-quadruplex staining without the stabilizing effect of this compound.
-
Secondary Antibody Only Control (for IF): This control is crucial to ensure that the secondary antibody is not binding non-specifically and causing background signal.
-
Isotype Control (for IF): Use a non-specific primary antibody of the same isotype as your G-quadruplex antibody to check for non-specific binding of the primary antibody.
-
No Fluorophore Control (for Click Chemistry): This will ensure that any observed signal is dependent on the click reaction between your modified this compound and the fluorescent probe.
Q4: Can I use this compound in live-cell imaging?
While this compound can be added to live cells to stabilize G-quadruplexes, the visualization methods often require cell fixation. For instance, immunofluorescence with the BG4 antibody necessitates fixing and permeabilizing the cells. However, in situ click chemistry approaches can sometimes be adapted for live-cell imaging, though this is technically challenging. For dynamic studies in living cells, consider using fluorescent probes that exhibit a change in fluorescence lifetime upon binding to G-quadruplexes.
Troubleshooting Guides
Problem 1: High Background Fluorescence
High background can obscure your specific signal and make data interpretation difficult.
| Potential Cause | Troubleshooting Step |
| Non-specific secondary antibody binding (IF) | 1. Increase the number and duration of wash steps after secondary antibody incubation.2. Increase the concentration of blocking agent (e.g., BSA, serum) in your antibody dilution buffer.3. Titrate your secondary antibody to determine the optimal concentration with the best signal-to-noise ratio. |
| Cellular Autofluorescence | 1. Use a mounting medium containing an anti-fade reagent.2. Choose fluorophores in the far-red spectrum, as cellular autofluorescence is typically lower in this range.3. Perform spectral unmixing if your microscope is equipped with this capability. |
| Excess unbound fluorescent probe (Click Chemistry) | 1. Optimize the concentration of the fluorescent probe and the duration of the click reaction.2. Ensure thorough washing of the cells after the click reaction to remove any unbound probe. |
Problem 2: Weak or No Signal
A lack of signal can be frustrating, but systematic troubleshooting can often identify the issue.
| Potential Cause | Troubleshooting Step |
| Inefficient this compound treatment | 1. Verify the concentration and purity of your this compound stock.2. Optimize the incubation time and concentration of this compound for your specific cell type and experimental conditions. |
| Poor primary antibody penetration (IF) | 1. Increase the permeabilization time or try a different permeabilization agent (e.g., Triton X-100 vs. saponin).2. Ensure the primary antibody has sufficient incubation time to penetrate the cells and bind to its target. |
| Inefficient click reaction (Click Chemistry) | 1. Confirm the integrity of the reactive groups on both the modified this compound and the fluorescent probe.2. Optimize the reaction conditions, including the catalyst concentration and reaction time. |
| Photobleaching | 1. Use an anti-fade mounting medium.2. Minimize the exposure time of your sample to the excitation light.3. Use a more photostable fluorophore. |
Experimental Protocols & Visualizations
Protocol: Immunofluorescence Staining of this compound-Stabilized G-Quadruplexes
-
Cell Culture and Treatment: Plate cells on coverslips and allow them to adhere. Treat the cells with the desired concentration of this compound for the optimized duration.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-G-quadruplex antibody (e.g., BG4) in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Final Washes and Mounting: Wash the cells three times with PBST. Perform a final wash with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI and an anti-fade reagent.
-
Imaging: Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for your chosen fluorophores.
Logical Workflow: Troubleshooting Weak Signal
Quantitative Data Summary
The following table provides a summary of key quantitative parameters relevant to this compound and common fluorophores used in its detection.
| Parameter | This compound (PDS) | Alexa Fluor 488 (example green) | Cy5 (example far-red) |
| Primary Use | G-quadruplex Stabilizer | Fluorescent Label | Fluorescent Label |
| Excitation Max (nm) | ~227 (UV) | ~495 | ~650 |
| Emission Max (nm) | Not applicable for imaging | ~519 | ~670 |
| Intrinsic Fluorescence | Very Low / Negligible | High | High |
| Common Application | In vitro and in-cell G4 stabilization | Immunofluorescence, Click Chemistry | Immunofluorescence, Click Chemistry |
Note: The excitation and emission maxima for Alexa Fluor 488 and Cy5 are approximate and can vary slightly depending on the local environment.[2]
By understanding that this compound's role is that of a stabilizer rather than a fluorescent reporter, researchers can design more effective experiments with appropriate controls, leading to clearer and more reliable imaging data.
References
Technical Support Center: Enhancing Pyridostatin's In Vivo Bioavailability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyridostatin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on strategies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: We are observing low in vivo efficacy with this compound despite promising in vitro results. What could be the underlying cause?
A1: A common reason for discrepancies between in vitro and in vivo results is poor bioavailability of the investigational compound. This compound, like many other small molecules targeting nucleic acid structures, may exhibit low aqueous solubility and/or poor membrane permeability, leading to limited absorption into the systemic circulation after oral administration. It is crucial to assess the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Q2: What are the primary barriers to achieving good oral bioavailability with compounds like this compound?
A2: The primary barriers for oral bioavailability of compounds like this compound generally fall into two categories:
-
Solubility-limited absorption: The compound's low solubility in the gastrointestinal (GI) fluids can be the rate-limiting step for its absorption. If the compound does not dissolve, it cannot be absorbed across the intestinal wall.
-
Permeability-limited absorption: The compound may have adequate solubility but may not efficiently pass through the intestinal epithelial cells into the bloodstream. This can be due to its molecular size, charge, or efflux by cellular transporters.
Q3: What initial steps should we take to troubleshoot this compound's poor bioavailability?
A3: A systematic approach is recommended. Start by characterizing the physicochemical properties of your this compound batch, including its aqueous solubility at different pH values and its lipophilicity (LogP). This will help determine if the primary challenge is solubility or permeability. Subsequently, in vivo pharmacokinetic studies in animal models (e.g., mice or rats) are essential to quantify the extent of oral absorption.
Troubleshooting Guide: Strategies to Improve this compound's Bioavailability
This guide outlines several formulation strategies that can be explored to enhance the in vivo bioavailability of this compound.
Strategy 1: Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS) are a well-established approach for improving the oral bioavailability of poorly water-soluble compounds. These formulations can enhance drug solubilization in the GI tract and facilitate absorption.
Troubleshooting Steps & Experimental Protocols:
-
Solubility Screening in Lipid Excipients:
-
Objective: To identify suitable lipid excipients that can solubilize this compound.
-
Protocol:
-
Screen the solubility of this compound in a range of oils (e.g., sesame oil, olive oil), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., propylene (B89431) glycol, ethanol).
-
Add an excess amount of this compound to a known volume of the excipient.
-
Equilibrate the mixture (e.g., by shaking at a controlled temperature for 24-48 hours).
-
Centrifuge to separate the undissolved compound.
-
Quantify the amount of dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
-
Formulation of Self-Emulsifying Drug Delivery Systems (SEDDS):
-
Objective: To develop a formulation that forms a fine emulsion in the GI tract, enhancing drug dissolution and absorption.
-
Protocol:
-
Based on the solubility screening, select an oil, a surfactant, and a co-solvent.
-
Prepare various ratios of the selected excipients.
-
Dissolve this compound in the excipient mixtures.
-
Evaluate the self-emulsification performance by adding the formulation to water under gentle agitation and observing the formation of a microemulsion.
-
Characterize the resulting emulsion for droplet size and stability.
-
-
Illustrative Quantitative Data for a Model Compound with Poor Solubility:
| Formulation Type | Key Excipients | Drug Loading (% w/w) | Resulting Bioavailability (AUC) Increase (vs. suspension) |
| Oily Solution | Sesame Oil | 2 | 2-fold |
| SEDDS | Capryol 90, Cremophor EL, Transcutol HP | 5 | 5-fold |
Strategy 2: Nanoparticle-Based Drug Delivery
Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation in the GI tract, and potentially enhance its absorption.
Troubleshooting Steps & Experimental Protocols:
-
Preparation of this compound-Loaded Polymeric Nanoparticles:
-
Objective: To encapsulate this compound within a biodegradable polymer matrix.
-
Protocol (Emulsion-Solvent Evaporation Method):
-
Dissolve this compound and a polymer (e.g., PLGA) in a water-immiscible organic solvent (e.g., dichloromethane).
-
Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol).
-
Emulsify the organic phase in the aqueous phase using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Evaporate the organic solvent under reduced pressure, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash to remove excess stabilizer, and lyophilize for storage.
-
-
-
Characterization of Nanoparticles:
-
Objective: To determine the physicochemical properties of the formulated nanoparticles.
-
Protocol:
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).
-
Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of nanoparticles in a suitable solvent and quantify the this compound content using HPLC-UV.
-
-
Illustrative Quantitative Data for a Model Compound in Nanoparticle Formulation:
| Nanoparticle Type | Polymer | Average Size (nm) | Encapsulation Efficiency (%) | Bioavailability (AUC) Increase (vs. suspension) |
| PLGA Nanoparticles | PLGA (50:50) | 150-250 | > 80 | 4-fold |
| Solid Lipid Nanoparticles | Glyceryl monostearate | 200-300 | > 70 | 3.5-fold |
Strategy 3: Prodrug Approach
A prodrug strategy involves chemically modifying this compound to create a more soluble or permeable derivative that converts back to the active parent drug in vivo.
Troubleshooting Steps & Logical Workflow:
Addressing Pyridostatin instability in solution
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of Pyridostatin in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have precipitated. What should I do?
A1: this compound has limited solubility in aqueous solutions and can precipitate, especially at higher concentrations or upon changes in temperature. Here are some steps to address this issue:
-
Solvent Choice: this compound is most soluble in DMSO.[1] Ensure you are using fresh, anhydrous (hygroscopic) DMSO, as the presence of water can significantly decrease solubility.[1] For cell culture experiments, prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your aqueous buffer or media. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
Warming the Solution: Gently warm the solution to 37°C to aid in redissolving the precipitate. Vortexing or brief sonication can also be helpful.
-
pH Adjustment: The solubility of this compound can be pH-dependent. While specific data on the effect of pH on this compound solubility is limited, you can empirically test adjusting the pH of your buffer to see if it improves solubility.
-
Consider Salt Forms: The free form of this compound is known to be prone to instability.[1] Consider using more stable salt forms such as this compound hydrochloride or this compound trifluoroacetate (B77799) salt, which may exhibit improved solubility and stability characteristics.
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: Proper preparation and storage of stock solutions are critical for maintaining the activity of this compound.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | Up to 3 years | [1] |
| In Solvent (DMSO) | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
Key recommendations for stock solution handling:
-
Solvent: Use anhydrous DMSO to prepare high-concentration stock solutions (e.g., 10 mM or higher).[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into single-use volumes.
Q3: I am observing inconsistent results in my biological assays with this compound. Could this be due to instability?
A3: Yes, inconsistent results are a common consequence of compound instability. If you suspect this compound degradation is affecting your experiments, consider the following:
-
Age of Stock Solution: Ensure your stock solution is within the recommended storage period (see Table 1). If it is approaching the expiration date, it is advisable to prepare a fresh stock.
-
Working Solution Stability: this compound's stability in aqueous cell culture media at 37°C for extended periods has not been extensively reported. It is recommended to prepare fresh dilutions of this compound in your assay medium immediately before each experiment.
-
Adsorption to Labware: Highly hydrophobic compounds can sometimes adsorb to plasticware, reducing the effective concentration in your assay. To mitigate this, consider using low-adhesion microplates and tubes.
-
Control Experiments: Include appropriate controls in your experiments. A "vehicle control" (medium with the same concentration of DMSO as your this compound-treated samples) is essential. If possible, a positive control compound with a known and stable effect on your assay can also be helpful.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to this compound instability.
Problem 1: Inconsistent or lower-than-expected biological activity.
Caption: Troubleshooting workflow for inconsistent biological activity.
Problem 2: Visible precipitate in the working solution.
Caption: Troubleshooting workflow for precipitate formation.
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Working Solutions for Cell-Based Assays
-
Prepare Stock Solution:
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (MW: 596.64 g/mol ), dissolve 5.97 mg of the compound in 1 mL of anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing. Gentle warming (up to 37°C) can be applied if necessary.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
-
Preparing Working Solutions:
-
For each experiment, thaw a fresh aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy. For example, to prepare a 10 µM working solution, you could first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution, and then dilute this 1:10 to get the final 10 µM concentration.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your cell line (typically <0.5%).
-
Use the prepared working solutions immediately.
-
Caption: Workflow for preparing this compound solutions.
Protocol 2: General Guideline for Assessing this compound Stability in Solution via HPLC (Forced Degradation Study)
This protocol provides a general framework for a forced degradation study to understand the stability of this compound under various stress conditions. This type of study is crucial for developing a stability-indicating analytical method.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of organic solvent and water) at a known concentration (e.g., 1 mg/mL).
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 N NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. At each time point, take an aliquot, neutralize it with 0.1 N HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix the this compound solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for a defined period. At each time point, take an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Incubate the this compound solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.
-
Photostability: Expose the this compound solution to a light source (e.g., a photostability chamber with a combination of UV and visible light). A control sample should be wrapped in foil and kept under the same conditions.
-
-
HPLC Analysis:
-
Develop an HPLC method capable of separating the parent this compound peak from any potential degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water (with an additive like formic acid or ammonium (B1175870) acetate) is a common starting point.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
At each time point for each stress condition, inject the prepared sample into the HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Observe the appearance of new peaks, which represent degradation products. The peak area of these new peaks can be used to estimate the extent of degradation.
-
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always refer to the manufacturer's product information sheet for the most up-to-date handling and storage instructions. It is also recommended to perform in-house validation of this compound stability under your specific experimental conditions.
References
Pyridostatin Treatment Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Pyridostatin (PDS) treatment. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (PDS)?
A1: this compound is a small molecule that selectively binds to and stabilizes G-quadruplex (G4) structures in both DNA and RNA.[1][2][3] This stabilization interferes with essential cellular processes like DNA replication and transcription, leading to DNA damage, cell cycle arrest, and in some cases, senescence or apoptosis.[1][2][4][5]
Q2: What is a typical starting concentration and incubation time for PDS treatment?
A2: A common starting concentration for PDS in cell culture experiments ranges from 1 µM to 10 µM.[1][6] The incubation time is highly dependent on the experimental endpoint. Short-term incubations of 8 hours have been shown to be sufficient to observe changes in mRNA levels of target genes.[7] For assessing DNA damage markers like γH2AX, cell cycle arrest, or effects on protein levels, incubation times of 24 to 72 hours are frequently used.[1][4][7] Long-term studies investigating cellular senescence or chronic growth inhibition can extend for several days to weeks.[8]
Q3: How does PDS induce DNA damage and cell cycle arrest?
A3: By stabilizing G-quadruplex structures, PDS can stall DNA replication forks and transcription machinery.[9][10] This leads to the formation of DNA double-strand breaks (DSBs), which in turn activates the DNA damage response (DDR) pathway.[2][9] The activation of DDR kinases, such as ATM and DNA-PKcs, results in the phosphorylation of histone H2AX (γH2AX) and cell cycle checkpoint activation, predominantly causing cells to accumulate in the G2 phase of the cell cycle.[5][7]
Q4: Can PDS be used in combination with other drugs?
A4: Yes, research suggests that PDS can have synergistic effects when used with other therapeutic agents. For instance, in BRCA1/2-deficient tumors, PDS shows a synergistic effect with DNA-PKcs inhibitors.[11] It has also been shown to enhance the cytotoxicity of certain platinum-based chemotherapy drugs.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect at expected concentrations. | Incubation time is too short for the desired endpoint. | For endpoints like apoptosis or significant changes in protein expression, a longer incubation (e.g., 48-72 hours) may be necessary. Consider a time-course experiment to identify the optimal duration. |
| The cell line may be resistant to PDS. | Increase the concentration of PDS. However, be mindful of potential off-target effects and cytotoxicity at very high concentrations. | |
| PDS solution has degraded. | This compound should be stored as a dry powder at -20°C for long-term storage.[2] Stock solutions in DMSO can be stored at -20°C for shorter periods.[4] Avoid repeated freeze-thaw cycles. | |
| High levels of cell death or cytotoxicity. | Incubation time is too long. | Reduce the incubation time. A shorter exposure may be sufficient to achieve the desired molecular effect without inducing widespread cell death. |
| The concentration of PDS is too high for the specific cell line. | Perform a dose-response experiment to determine the IC50 value for your cell line at a fixed time point (e.g., 72 hours).[4][8] This will help in selecting a sub-lethal concentration for mechanistic studies. | |
| Inconsistent results between experiments. | Variability in cell confluence at the time of treatment. | Ensure that cells are plated at a consistent density and are in the logarithmic growth phase when PDS is added. |
| PDS solution is not freshly prepared. | Prepare fresh dilutions of PDS from a stock solution for each experiment to ensure consistent potency. |
Quantitative Data Summary
The following tables summarize key quantitative data related to PDS treatment from various studies.
Table 1: IC50 Values of this compound in Different Cell Lines
| Cell Line | Incubation Time | IC50 (µM) | Reference |
| MRC-5 | 72 hours | 5.38 | [1] |
| HT1080 | 72 hours | 0.6 | [12] |
| HeLa | 72 hours | ~10 | [6] |
Table 2: Recommended Incubation Times for Different Experimental Endpoints
| Experimental Endpoint | Recommended Incubation Time | Concentration Range (µM) |
| Downregulation of target gene mRNA | 8 hours | 2 - 10 |
| Induction of γH2AX and DNA damage response | 4 - 24 hours | 1 - 20 |
| Cell cycle arrest (G2 phase accumulation) | 24 - 48 hours | 2 - 10 |
| Assessment of cell viability (IC50) | 72 hours | 0.1 - 40 |
| Induction of cellular senescence | 6 - 21 days | IC50 concentration |
| Neuronal toxicity and BRCA1 downregulation | Overnight (approx. 16 hours) | 1 - 5 |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time Using a Time-Course Experiment
This protocol outlines a general method to determine the optimal incubation time for observing a specific molecular event, such as the induction of a DNA damage marker (e.g., γH2AX).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (PDS) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against the target protein (e.g., anti-γH2AX)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Western blot or immunofluorescence imaging system
Procedure:
-
Cell Seeding: Plate cells at a consistent density in multiple plates or wells to allow for harvesting at different time points.
-
Treatment: Once cells have reached the desired confluence (typically 60-70%), treat them with a predetermined concentration of PDS (e.g., 2 µM).[4] Include a vehicle-treated control (e.g., DMSO).
-
Time Points: Harvest cells at various time points after PDS addition. Suggested time points could be 0, 4, 8, 12, 24, and 48 hours.
-
Cell Lysis and Protein Quantification: For western blotting, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer. Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash and incubate with the appropriate secondary antibody.
-
Develop the blot and quantify the band intensities.
-
-
Data Analysis: Plot the relative protein expression level against the incubation time to determine the point at which the desired effect is maximal or reaches a plateau.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is used to determine the cytotoxic effects of PDS and to calculate the IC50 value.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (PDS) stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of approximately 4000 cells per well in 100 µl of media and incubate for 24 hours.[8]
-
Treatment: Prepare serial dilutions of PDS in the culture medium. Add 100 µl of the PDS dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for a fixed period, typically 72 hours, which is a common endpoint for IC50 determination.[4][8]
-
Viability Measurement: After the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the cell viability against the logarithm of the PDS concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Molecular recognition of a carboxy this compound toward G-quadruplex structures: Why does it prefer RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. G-quadruplex inducer/stabilizer this compound targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 11. Anti‐tumoural activity of the G‐quadruplex ligand this compound against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small-molecule-mediated G-quadruplex isolation from human cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Pyridostatin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Pyridostatin in various experimental assays. Inconsistent results can arise from a multitude of factors, from reagent handling to the intricacies of the assay technology itself. This guide is designed to help you identify and resolve common issues to ensure the reliability and reproducibility of your data.
Troubleshooting & Optimization Workflow
Before diving into specific issues, consider a general workflow for troubleshooting inconsistent results in your this compound assays. This logical progression can help systematically identify the source of the problem.
Frequently Asked Questions (FAQs) & Troubleshooting
Biochemical Assays (FRET, CD)
Q1: We are observing significant well-to-well variability or inconsistent melting temperature shifts (ΔTm) in our FRET-melting assay. What are the potential causes?
A1: High variability in FRET-melting assays is a common issue that can stem from several sources.
-
Compound Precipitation: this compound has limited aqueous solubility.[1] If it precipitates in your assay buffer, the effective concentration will be lower and inconsistent.
-
Troubleshooting: Visually inspect stock solutions and final assay plates for precipitation. Determine the solubility limit of this compound in your specific assay buffer. Use a co-solvent like DMSO, ensuring the final concentration is consistent across all wells, including controls, as it can affect G-quadruplex stability.
-
-
Incomplete G-Quadruplex Folding: The formation of a stable G-quadruplex structure is essential. This process is highly dependent on the presence of cations.
-
Pipetting Inaccuracy: Small volume additions of concentrated this compound stocks can be a major source of error.
-
Troubleshooting: Ensure pipettes are calibrated. Use low-retention tips. Prepare a serial dilution of the compound and add a larger, uniform volume to the assay wells.
-
-
Assay Conditions: Temperature fluctuations and evaporation can significantly impact results.
-
Troubleshooting: Equilibrate all reagents and the plate reader to the starting temperature. Use plate sealers to minimize evaporation during the thermal ramp.
-
Q2: The Circular Dichroism (CD) spectrum of our G-quadruplex-forming sequence doesn't look as expected, or it changes unpredictably upon adding this compound.
A2: CD spectroscopy is sensitive to the conformation of the nucleic acid.
-
Incorrect G4 Topology: Different G-quadruplex sequences adopt different topologies (parallel, anti-parallel, hybrid), each with a characteristic CD spectrum.[4] A parallel G4 typically shows a positive peak around 260 nm and a negative peak around 240 nm.[4]
-
Troubleshooting: Verify the expected topology for your sequence from the literature. Ensure proper annealing in a potassium-containing buffer, which generally favors parallel conformations.
-
-
Conformational Switching: this compound binding can sometimes induce a shift in the G-quadruplex's conformational equilibrium. For instance, it might shift an equilibrium to favor an antiparallel conformation, which is characterized by a peak around 290 nm.[4]
-
Troubleshooting: This may be a genuine effect. Titrate this compound and monitor the spectral changes systematically. A 2:1 stoichiometry of this compound to G-quadruplex has been reported, and excess ligand may cause non-specific binding or further structural changes.[4]
-
| Parameter | Recommended Condition | Rationale |
| K+ Concentration | 60 - 125 mM | Essential for stabilizing G-quadruplex structures.[2][3] |
| This compound Conc. | 1 - 10 µM (for FRET) | Provides a measurable thermal shift without significant precipitation risk.[3] |
| Oligonucleotide Conc. | 200 nM (for FRET) | A common concentration for FRET-melting assays.[3] |
| DMSO Final Conc. | < 1% | Minimizes solvent effects on G4 stability and protein activity. |
| Annealing Protocol | Heat to 95°C, slow cool | Ensures proper and uniform folding of G-quadruplex structures.[2] |
Cell-Based Assays (CETSA, Proliferation, DNA Damage)
Q3: Our measured potency for this compound is much lower in cell-based assays compared to our biochemical assays. Why is there a discrepancy?
A3: This is a common observation when moving from a simplified biochemical system to a complex cellular environment.
-
Cell Permeability: this compound must cross the cell membrane to reach its targets (genomic DNA, RNA). Inefficient uptake will result in a lower effective intracellular concentration.
-
Troubleshooting: While difficult to modify the compound, ensure sufficient incubation time (e.g., 24-72 hours) to allow for cellular uptake.[5]
-
-
Compound Efflux: Cells may actively pump the compound out using efflux pumps, reducing its intracellular concentration.
-
Troubleshooting: Test your assay in cell lines with known differences in efflux pump expression or use inhibitors of common pumps, though this adds complexity.
-
-
Target Accessibility: In the nucleus, DNA is compacted into chromatin. The accessibility of G-quadruplex forming sequences can be limited, requiring higher compound concentrations to engage a sufficient number of targets to produce a cellular phenotype.[6]
-
Cellular Metabolism: The compound may be metabolized by the cells into less active or inactive forms.
Q4: We are not observing a clear thermal shift in our Cellular Thermal Shift Assay (CETSA) for our target protein.
A4: CETSA relies on ligand-induced stabilization of the target protein. A lack of a shift can have several causes.
-
No Direct Binding: this compound's effects may be indirect. For example, it stabilizes G-quadruplexes, which then might stall a polymerase, but this compound may not bind directly and strongly to the polymerase itself. CETSA detects direct target engagement.[7][8]
-
Weak or Transient Binding: The interaction between this compound and the protein of interest might be too weak or transient to induce a measurable thermal stabilization.
-
Suboptimal Assay Conditions: The chosen temperature for the isothermal dose-response experiment might be too high or too low.
-
Troubleshooting: First, perform a melt curve for the target protein without the ligand to determine its aggregation temperature (Tagg). The isothermal experiment should be run at a temperature around the Tagg to maximize the detection window for stabilization.[7]
-
-
Insufficient Drug Concentration: The intracellular concentration of this compound may not be high enough to achieve significant target occupancy.
-
Troubleshooting: Try increasing the concentration of this compound, being mindful of potential cytotoxicity.[5]
-
Q5: We see a high level of DNA damage (γH2AX foci) even at low this compound concentrations, but the effect seems to plateau quickly.
A5: This suggests that this compound targets specific, defined sites within the genome rather than causing widespread, stochastic damage.[6][9]
-
Mechanism of Action: this compound stabilizes G-quadruplexes, which can impede DNA replication and transcription, leading to DNA double-strand breaks and the activation of the DNA damage response (DDR).[10][11][12]
-
Target Saturation: The number of accessible G-quadruplex clusters that can be targeted by low concentrations of the drug may be limited. Once these primary sites are engaged, higher concentrations may be needed to target less accessible or telomeric sites.[6][9]
-
Interpretation: This is likely a real biological effect. Research has shown that at low concentrations, this compound predominantly interacts with non-telomeric DNA loci. Higher doses are required to see effects at telomeres.[9]
-
Experimental Protocols
Protocol 1: FRET-Based G-Quadruplex Melting Assay
This assay measures the ability of this compound to thermally stabilize a G-quadruplex structure. Stabilization is quantified by the change in melting temperature (ΔTm).
Materials:
-
Dual-labeled oligonucleotide with a G4 sequence (e.g., 5'-FAM, 3'-TAMRA).
-
Assay Buffer: 60 mM potassium cacodylate, pH 7.4.[3]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Nuclease-free water.
-
qPCR instrument with thermal ramping capability.
Methodology:
-
Oligonucleotide Preparation: Prepare a 100 µM stock of the oligonucleotide in nuclease-free water. Dilute to a working concentration of 200 nM in the assay buffer.[3]
-
Annealing: To ensure proper G4 folding, heat the 200 nM oligonucleotide solution to 95°C for 5 minutes, then allow it to cool slowly to room temperature.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., buffer with the same final DMSO concentration).
-
Plate Setup: In a qPCR plate, add the annealed oligonucleotide solution and an equal volume of either the this compound dilution or the vehicle control. Final oligonucleotide concentration should be 100-200 nM and the desired final this compound concentration (e.g., 1 µM).
-
Thermal Melting:
-
Place the plate in the qPCR instrument.
-
Equilibrate at 25°C for 5 minutes.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 0.5-1°C per minute.
-
Measure FAM fluorescence at each temperature interval.
-
-
Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, determined from the first derivative of the melting curve. Calculate ΔTm as (Tm with this compound) - (Tm of vehicle control).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the measurement of this compound engagement with a specific protein target in intact cells.
Materials:
-
Cell line of interest.
-
Complete cell culture medium.
-
This compound.
-
PBS and lysis buffer with protease inhibitors.
-
Instrumentation for heating (e.g., PCR cycler).
-
Instrumentation for protein detection (e.g., Western Blot, ELISA, AlphaScreen).[7][13]
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for a set period (e.g., 4 hours) at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a small volume of PBS with protease inhibitors.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures for 3 minutes (e.g., a gradient from 40°C to 64°C). One aliquot should be kept at room temperature as a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein remaining in the supernatant using Western Blot or another detection method.
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both the this compound-treated and vehicle-treated samples. A shift in the curve to the right for the treated sample indicates thermal stabilization and target engagement.
Protocol 3: G-Quadruplex Pull-Down Assay
This assay is used to isolate and identify proteins or nucleic acids that interact with G-quadruplexes stabilized by this compound. It often requires a modified, biotinylated version of this compound.[14]
Materials:
-
Biotinylated this compound analog.
-
Cell lysate.
-
Streptavidin-coated magnetic beads.
-
Wash and elution buffers.
-
Instrumentation for downstream analysis (e.g., Western Blot, Mass Spectrometry).
Methodology:
-
Lysate Preparation: Prepare a whole-cell lysate under conditions that preserve protein-DNA interactions.
-
Incubation: Incubate the cell lysate with the biotinylated this compound analog for a set period to allow binding to cellular G-quadruplexes.
-
Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotin-Pyridostatin-G4-protein complexes.
-
Washing: Use a magnet to immobilize the beads and wash them several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing high salt, SDS, or by boiling).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western Blot to detect specific proteins of interest or by mass spectrometry for proteome-wide identification of G4-interacting partners.
References
- 1. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-quadruplexes as potential traps for superenhancer marker BRD4: ligand-sensitive binding and co-separation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 5. G-quadruplex inducer/stabilizer this compound targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. huber.embl.de [huber.embl.de]
- 9. researchgate.net [researchgate.net]
- 10. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Anti‐tumoural activity of the G‐quadruplex ligand this compound against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Pyridostatin's Effects on Transcription Factors
For researchers, scientists, and drug development professionals utilizing Pyridostatin, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. This compound is a potent G-quadruplex (G4) stabilizing agent that can significantly impact transcription by locking G-rich DNA and RNA sequences into stable secondary structures. These structures can act as roadblocks for RNA polymerase and prevent transcription factor binding, leading to altered gene expression.[1][2] This guide offers strategies to mitigate these effects and troubleshoot your experiments.
Frequently Asked questions (FAQs)
Q1: My gene of interest is significantly downregulated after this compound treatment. How can I confirm this is a G-quadruplex-mediated effect?
A1: To confirm that the observed downregulation is due to the stabilization of G-quadruplexes in the gene's regulatory regions, you should perform the following control experiments:
-
Bioinformatics Analysis: Use a G-quadruplex prediction tool (e.g., QGRS Mapper) to identify potential G-quadruplex forming sequences (PQS) in the promoter and gene body of your gene of interest. The presence of PQS suggests a potential for G4-mediated regulation.
-
Luciferase Reporter Assay: Clone the promoter region of your gene of interest containing the PQS upstream of a luciferase reporter gene. Mutate the G-rich sequences within the PQS to disrupt its ability to form a G-quadruplex. If this compound treatment downregulates the wild-type promoter activity but has a reduced or no effect on the mutant promoter, it strongly suggests a G4-mediated mechanism.
-
Use of a Structurally Related Inactive Compound: If available, use a structural analog of this compound that is known to have poor G4-binding affinity as a negative control. This will help differentiate G4-specific effects from potential off-target effects of the chemical scaffold.
Q2: I'm observing significant cytotoxicity and cell cycle arrest in my cell line even at low concentrations of this compound. What can I do?
A2: this compound can induce DNA damage and subsequent cell cycle arrest, typically at the G2 phase.[3][4] If you are observing excessive toxicity, consider the following:
-
Dose-Response and Time-Course Optimization: Perform a thorough dose-response (e.g., 0.1 µM to 10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to determine the optimal concentration and duration of treatment for your specific cell line and experimental goals.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Refer to the provided data table for IC50 values in different cell lines to guide your concentration selection.
-
Washout Experiment: To determine if the effects are reversible, perform a washout experiment. After a defined treatment period, wash the cells with fresh media to remove this compound and monitor for recovery of cell viability and cell cycle progression.
Q3: Can the transcriptional repression caused by this compound be reversed?
A3: Yes, the effects of this compound on transcription can be transient and may be reversed. Here are two main approaches:
-
This compound Washout: As a non-covalent binder, the effects of this compound can often be reversed by removing it from the cell culture medium. This allows for the study of the dynamics of G-quadruplex formation and its impact on gene expression.
-
Overexpression of G-quadruplex Resolving Helicases: Cells possess helicases that can unwind G-quadruplex structures. Overexpressing a G4-resolving helicase, such as FANCJ, can help to counteract the stabilizing effect of this compound and rescue the expression of downregulated genes.
Troubleshooting Guides
Issue 1: Unexpected Gene Upregulation After this compound Treatment
While this compound is generally known to repress transcription by stabilizing G4s in promoter regions, some genes may be upregulated. This can occur through several mechanisms:
-
Repression of a Transcriptional Repressor: this compound might be downregulating a gene that codes for a transcriptional repressor of your gene of interest.
-
Stabilization of G4s in Non-Promoter Regions: G4s in other regions, such as enhancers or introns, may have different regulatory roles.
-
Indirect Effects: The cellular stress response to this compound-induced DNA damage can lead to the activation of various signaling pathways and transcription factors, resulting in the upregulation of certain genes.
Troubleshooting Steps:
-
Verify the Finding: Repeat the experiment with multiple biological replicates.
-
Investigate Indirect Effects: Use pathway analysis tools to see if the upregulated gene is part of a known stress response pathway.
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR or ChIP-seq for your transcription factor of interest to see if its binding to the promoter of the upregulated gene is altered after this compound treatment.
Issue 2: High Variability in Experimental Replicates
High variability between replicates in this compound experiments can be frustrating. The following factors can contribute to this:
-
Cell Confluency: The formation and stability of G-quadruplexes can be influenced by the cell cycle, which is affected by cell confluency.
-
This compound Preparation and Storage: this compound solutions, especially in the free base form, can be unstable.
-
Inconsistent Treatment Times: The effects of this compound are time-dependent.
Troubleshooting Steps:
-
Standardize Cell Seeding and Confluency: Ensure that cells are seeded at the same density and treated at a consistent confluency for all replicates.
-
Proper Compound Handling: Prepare fresh stock solutions of this compound and store them appropriately. Consider using the more stable salt form.
-
Precise Timing: Use a timer to ensure consistent incubation times for all experimental conditions.
Quantitative Data Summary
The following tables provide a summary of quantitative data on the effects of this compound in various cell lines.
Table 1: IC50 Values of this compound in Human Cancer and Normal Cell Lines (72-hour treatment)
| Cell Line | Cell Type | IC50 (µM) |
| HT1080 | Fibrosarcoma | ~0.6 |
| HeLa | Cervical Cancer | Varies by study |
| U2OS | Osteosarcoma | Varies by study |
| WI-38 | Normal Lung Fibroblast | ~11.1 |
| MRC5 | Normal Lung Fibroblast | 5.38 |
Data compiled from multiple sources.[5][6][7] IC50 values can vary depending on the specific experimental conditions and assay used.
Table 2: Dose-Dependent Effect of this compound on BRCA1 Protein Levels in Primary Neurons (Overnight Treatment) [5]
| This compound Concentration (µM) | Normalized BRCA1 Protein Level (relative to control) |
| 0 (Control) | 1.00 |
| 1 | ~0.60 |
| 2 | ~0.45 |
| 5 | ~0.30 |
Detailed Experimental Protocols
Protocol 1: Washout of this compound to Assess Reversibility of Effects
This protocol allows for the removal of this compound from the cell culture medium to observe the reversal of its biological effects.
Materials:
-
Cells cultured in appropriate vessels
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
This compound stock solution
Procedure:
-
Treatment: Treat cells with the desired concentration of this compound for the intended duration. Include a vehicle control (e.g., DMSO).
-
Removal of Treatment Medium: Aspirate the medium containing this compound.
-
First Wash: Gently add pre-warmed PBS to the cells, ensuring not to dislodge them. Rock the plate gently and then aspirate the PBS.
-
Second Wash: Repeat the wash step with pre-warmed PBS.
-
Add Fresh Medium: Add fresh, pre-warmed complete culture medium that does not contain this compound.
-
Time-Course Analysis: Return the cells to the incubator and collect samples at various time points post-washout (e.g., 0, 6, 12, 24, 48 hours) to analyze for the reversal of the effect (e.g., recovery of gene expression, reduction in DNA damage markers, or resumption of cell cycle progression).
Protocol 2: Transient Overexpression of FANCJ Helicase to Counteract this compound-induced Transcriptional Repression
This protocol describes a method to transiently overexpress the G-quadruplex resolving helicase FANCJ to potentially rescue transcription of genes repressed by this compound.
Materials:
-
Mammalian expression vector encoding FANCJ (e.g., pEGFP-C2-FANCJ)
-
Appropriate transfection reagent (e.g., Lipofectamine 3000)
-
Cells plated in a suitable format (e.g., 6-well plates)
-
This compound stock solution
-
Reagents for downstream analysis (e.g., RNA extraction kit, qPCR reagents)
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with the FANCJ expression vector or an empty vector control according to the manufacturer's protocol for your chosen transfection reagent.
-
Expression: Allow the cells to express the protein for 24-48 hours. You can monitor transfection efficiency by observing the fluorescent tag (if present) or by Western blotting for FANCJ.
-
This compound Treatment: Treat the transfected cells with the desired concentration of this compound for the appropriate duration.
-
Analysis: Harvest the cells and perform downstream analysis. For example, extract RNA and perform RT-qPCR to measure the expression levels of the gene of interest that was previously shown to be downregulated by this compound. Compare the expression levels between cells transfected with the empty vector and those overexpressing FANCJ. A rescue of expression in the FANCJ-overexpressing cells would indicate that the repression was G-quadruplex dependent.
Visualizations
Signaling Pathway of this compound's Effect on Transcription
Caption: this compound stabilizes G-quadruplexes, blocking transcription and inducing DNA damage.
Experimental Workflow: this compound Washout Experiment
Caption: Workflow for assessing the reversibility of this compound's effects.
Logical Relationship: Mitigating this compound's Effects
Caption: Strategies to counteract the transcriptional repression caused by this compound.
References
- 1. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 2. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small-molecule-mediated G-quadruplex isolation from human cells - PMC [pmc.ncbi.nlm.nih.gov]
Best solvent for dissolving Pyridostatin for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for using Pyridostatin (PDS) in in vitro assays. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guidance to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound for in vitro assays?
The most recommended solvent for dissolving this compound (PDS) and its trifluoroacetate (B77799) salt is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] Several suppliers report excellent solubility in DMSO, often exceeding 20 mg/mL and up to 100 mg/mL.[1][4][5][6] For aqueous applications, PDS (trifluoroacetate salt) can also be dissolved directly in buffers like PBS (pH 7.2) at approximately 5 mg/mL, though it is not recommended to store these aqueous solutions for more than a day.[7]
Q2: How should I prepare a stock solution of this compound?
To prepare a high-concentration stock solution, dissolve the solid this compound powder in fresh, anhydrous DMSO.[1][6] To ensure complete dissolution, especially when preparing higher concentrations, gentle warming at 37°C for 10 minutes or brief sonication in an ultrasonic bath can be beneficial.[4][5] It is critical to use fresh DMSO, as moisture-absorbing DMSO can reduce the solubility of the compound.[1][6] For the trifluoroacetate salt, purging the solvent of choice with an inert gas before dissolving the compound is also recommended.[7]
Q3: My this compound is precipitating when I add it to the aqueous assay buffer or cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue known as "solvent shock".[8] This occurs when the compound's solubility limit is exceeded in the final aqueous environment. Here are several troubleshooting steps:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and may not be sufficient to keep the compound in solution.[2] Always include a vehicle control (medium with the same final DMSO concentration but without PDS) in your experiments.[2]
-
Optimize Dilution Method: Add the DMSO stock solution to the aqueous buffer while vortexing or mixing to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Lower the Working Concentration: The final concentration of this compound in your assay may be too high.[8] Try working with lower concentrations, which are often still effective. Typical IC50 values for growth inhibition in various cancer cell lines range from high nanomolar to low micromolar.[4][5]
-
Check Media Composition: Components within the culture medium, such as salts and proteins, can interact with the compound and decrease its solubility.[8]
Q4: How should I store this compound stock solutions?
This compound powder is stable for years when stored at -20°C.[1][7] Once dissolved in a solvent like DMSO, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][9] These aliquots should be stored at -20°C or, for longer-term storage (up to a year), at -80°C.[1][9]
Solvent Solubility Data
The solubility of this compound can vary slightly depending on whether it is the free base or a salt form (e.g., trifluoroacetate salt). The data below is compiled from various suppliers.
| Solvent | This compound Form | Reported Solubility | Citations |
| DMSO | Free Base / Unspecified | >20.85 mg/mL | [4][5] |
| 100 mg/mL (167.6 mM) | [1] | ||
| Trifluoroacetate Salt | ~20 mg/mL | [7] | |
| 100 mg/mL (140.7 mM) | [6] | ||
| Dimethyl Formamide (DMF) | Trifluoroacetate Salt | ~30 mg/mL | [7] |
| Ethanol | Trifluoroacetate Salt | ~5 mg/mL | [7] |
| 9 mg/mL | [6] | ||
| Free Base / Unspecified | Insoluble | [1] | |
| Water | Free Base / Unspecified | 100 mg/mL | [1] |
| PBS (pH 7.2) | Trifluoroacetate Salt | ~5 mg/mL | [7] |
Experimental Protocols & Visualizations
Mechanism of Action: G-quadruplex Stabilization
This compound is a small molecule that functions by selectively binding to and stabilizing G-quadruplex (G4) structures in nucleic acids.[4][9] These four-stranded structures are enriched in guanine-rich regions of the genome, such as telomeres and the promoter regions of certain oncogenes like c-kit, K-ras, and SRC.[4][9][10] By stabilizing these G4 structures, this compound can interfere with critical cellular processes. This leads to the inhibition of DNA replication and transcription, which in turn activates the DNA damage response (DDR) pathway, causes cell cycle arrest (predominantly in the G2 phase), and can ultimately lead to growth inhibition and senescence in cancer cells.[9][10][11][12][13]
Caption: Mechanism of this compound (PDS) action via G-quadruplex stabilization.
Detailed Protocol: FRET-Based G-Quadruplex Melting Assay
This protocol is designed to assess the ability of this compound to stabilize a G-quadruplex-forming oligonucleotide using a Fluorescence Resonance Energy Transfer (FRET) assay. The principle is that a dual-labeled oligonucleotide will fluoresce when unfolded (random coil), but this fluorescence is quenched when it folds into a G4 structure, bringing the fluorophore and quencher into proximity. A stabilizing ligand like this compound will increase the melting temperature (Tm) required to unfold the G4 structure.
Materials:
-
Dual-labeled G-quadruplex-forming oligonucleotide (e.g., F21T, with a 5' fluorophore like FAM and a 3' quencher like TAMRA).
-
Assay Buffer: 10 mM Lithium Cacodylate, pH 7.2, supplemented with 100 mM KCl or NaCl.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
DMSO (for vehicle control).
-
Nuclease-free water.
-
Real-time PCR instrument capable of performing a thermal melt curve.
-
96-well or 384-well PCR plates suitable for the instrument.
Procedure:
-
Oligonucleotide Preparation:
-
Resuspend the lyophilized dual-labeled oligonucleotide in nuclease-free water to create a 100 µM stock solution.
-
Prepare a 1 µM working solution of the oligonucleotide in the assay buffer.
-
To ensure proper folding into the G4 structure, heat the working solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature overnight or for at least 1 hour.[14]
-
-
Assay Plate Setup:
-
Prepare reaction mixtures in the wells of the PCR plate. For a final volume of 50 µL:
-
Sample Wells: Add 5 µL of the 1 µM folded oligonucleotide, a specific volume of the this compound stock to achieve the desired final concentration (e.g., 2.5 µL of 20 µM PDS for a final concentration of 1 µM), and assay buffer to bring the volume to 50 µL.
-
Vehicle Control Wells: Add 5 µL of the 1 µM folded oligonucleotide, a volume of DMSO equivalent to the highest PDS concentration well, and assay buffer to bring the volume to 50 µL.
-
No Ligand Control Wells: Add 5 µL of the 1 µM folded oligonucleotide and 45 µL of assay buffer.
-
-
Ensure the final concentration of the oligonucleotide is consistent across all wells (e.g., 100 nM).
-
Gently mix the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Incubate the plate at room temperature for at least 30 minutes to allow for ligand binding to reach equilibrium.[15]
-
-
FRET Melting Curve Analysis:
-
Place the plate in the real-time PCR instrument.
-
Set up the thermal melt protocol:
-
Initial hold at 25°C for 2 minutes.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Acquire fluorescence data at every 1°C increment.
-
-
Ensure the instrument is set to read the fluorescence of your chosen fluorophore (e.g., FAM).
-
-
Data Analysis:
-
Plot the negative first derivative of the fluorescence versus temperature (-dF/dT).
-
The peak of this curve corresponds to the melting temperature (Tm) of the G-quadruplex.
-
Compare the Tm of the "No Ligand Control" to the Tm of the "Sample Wells". An increase in Tm (ΔTm) in the presence of this compound indicates stabilization of the G-quadruplex structure.[16] The magnitude of the ΔTm is proportional to the stabilizing effect of the compound.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medkoo.com [medkoo.com]
- 14. Exploring the G-quadruplex binding and unwinding activity of the bacterial FeS helicase DinG - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Preventing Pyridostatin Precipitation in Cell Culture Media
Welcome to the technical support center for Pyridostatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in cell culture media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a small molecule that selectively stabilizes G-quadruplex (G4) DNA and RNA structures.[1][2][3] These structures are found in key genomic regions, including telomeres and oncogene promoters.[4] By stabilizing G4s, this compound can induce DNA damage and cell cycle arrest, making it a valuable tool for cancer research and studying genome stability.[2][3][5] It has been shown to reduce SRC protein levels and SRC-dependent motility in human breast cancer cells.[2][6]
Q2: I've observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: this compound, particularly the free base, has limited solubility in aqueous solutions.[7]
-
"Solvent Shock": This is a primary cause of precipitation. It occurs when a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into the aqueous cell culture medium.[8] The abrupt change in solvent polarity causes the compound to "crash out" of the solution.
-
High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.[8]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the culture medium can reduce this compound's solubility.[8][9] The pH of the medium can also play a significant role.[10]
-
Temperature: Adding a compound to cold media can decrease its solubility.[10]
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions can lead to the compound precipitating out of the solvent over time.[8]
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this step-by-step guide to identify and resolve the issue.
Issue 1: Immediate Precipitation Upon Addition to Media
This is often due to solvent shock or exceeding the solubility limit.
Visual Inspection Workflow
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Issue 2: Precipitation After Incubation
If the solution is initially clear but precipitation occurs after hours or days in the incubator, consider the following:
-
Compound Stability: this compound aqueous solutions are not recommended for storage for more than one day.[6] The compound may be degrading or falling out of solution over time.
-
pH Changes: Cellular metabolism can alter the pH of the culture medium, which in turn can affect the solubility of a pH-sensitive compound.[10]
-
Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, potentially exceeding this compound's solubility limit.[11][12]
Experimental Protocols
Preparing this compound Stock Solutions
Proper preparation of the stock solution is critical to prevent precipitation.
| Solvent | This compound Form | Reported Solubility | Notes |
| DMSO | Trifluoroacetate Salt | ~20 mg/mL[6] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| Free Base | >20.85 mg/mL[13], ≥ 100 mg/mL[3] | Gentle warming (37°C) or sonication can aid dissolution.[13] | |
| Ethanol | Trifluoroacetate Salt | ~5 mg/mL[6] | |
| Free Base | Insoluble[1] | ||
| PBS (pH 7.2) | Trifluoroacetate Salt | ~5 mg/mL[6] | Aqueous solutions should be made fresh and not stored for more than one day.[6] |
| Water | Hydrochloride Salt | 50 mg/mL[2] | Sonication may be required to fully dissolve.[2] |
| Free Base | Soluble to 100 mM[14] | Contradictory reports exist; some sources indicate insolubility.[5] |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: ~596.64 g/mol for the free base).[1][15]
-
Dissolution: Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, you can try the following:
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store at -20°C or -80°C for long-term stability.[16]
Diluting this compound Stock Solution into Cell Culture Media
This protocol is designed to minimize solvent shock.
Workflow for Diluting this compound Stock
Caption: Recommended workflow for diluting this compound stock solution into cell culture media.
Detailed Steps:
-
Pre-warm Media: Always use cell culture media that has been pre-warmed to 37°C.[10]
-
Intermediate Dilution: Instead of adding the concentrated DMSO stock directly to your final culture volume, first perform an intermediate dilution. For example, add your stock solution to a smaller volume of the pre-warmed media (e.g., 100-500 µL).
-
Mix Gently: Mix this intermediate dilution gently by pipetting up and down or by gentle vortexing.
-
Final Dilution: Add the intermediate dilution to the final volume of your pre-warmed cell culture medium.
-
Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[10]
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by binding to and stabilizing G-quadruplex structures. This stabilization can interfere with critical cellular processes.
Simplified Signaling Pathway of this compound Action
Caption: this compound stabilizes G-quadruplexes, leading to DNA damage and cell cycle arrest.
By following these guidelines and protocols, researchers can minimize the risk of this compound precipitation and ensure the reliability and reproducibility of their experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Buy this compound hydrochloride (EVT-2917796) [evitachem.com]
- 8. benchchem.com [benchchem.com]
- 9. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. apexbt.com [apexbt.com]
- 14. This compound | CAS:1085412-37-8 | Drug used for promoting growth arrest | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. This compound | C31H32N8O5 | CID 25227847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound TFA | DNA/RNA Synthesis | TargetMol [targetmol.com]
Technical Support Center: Assessing and Controlling for Pyridostatin-Induced DNA Damage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridostatin and its effects on DNA integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces DNA damage?
This compound is a G-quadruplex (G4) stabilizing agent.[1] By binding to and stabilizing G4 structures in the DNA, it can impede the progression of replication forks and transcription machinery.[2] This interference leads to replication- and transcription-dependent DNA damage, including DNA double-strand breaks (DSBs).[3]
Q2: What are the key cellular markers to assess this compound-induced DNA damage?
The most common and reliable markers for this compound-induced DNA damage are:
-
Phosphorylated Histone H2AX (γH2AX): This is an early and sensitive marker for DNA double-strand breaks.[3][4] this compound treatment leads to the formation of distinct nuclear foci of γH2AX at the sites of damage.[5]
-
53BP1: This protein is recruited to the sites of DSBs and co-localizes with γH2AX foci.[6]
-
Phosphorylated ATM (Ataxia Telangiectasia Mutated) and Chk2 (Checkpoint Kinase 2): These are key kinases in the DNA damage response (DDR) pathway activated by DSBs.[5][7]
-
Phosphorylated KAP1 and RPA: These proteins are also downstream targets in the ATM-mediated DDR pathway and are phosphorylated upon this compound treatment.[5]
Q3: What is the typical cellular response to this compound treatment?
Upon treatment with this compound, cells typically exhibit:
-
Cell Cycle Arrest: A predominant accumulation of cells in the G2 phase of the cell cycle is a common observation.[3][8] This arrest is a consequence of the activation of the DNA damage checkpoint.[5]
-
Activation of the DNA Damage Response (DDR): Cells activate signaling pathways, primarily the ATM-Chk2 pathway, to coordinate cell cycle arrest and DNA repair.[5][9]
-
Apoptosis or Senescence: Prolonged exposure or high concentrations of this compound can lead to programmed cell death (apoptosis) or a state of permanent cell cycle arrest known as senescence.[3][10]
Q4: Does this compound-induced DNA damage occur at specific genomic locations?
Yes, studies have shown that this compound-induced DNA damage is not random. The damage predominantly occurs at genomic loci that are rich in potential G-quadruplex forming sequences (PQS).[3] While telomeric regions contain G4s, low concentrations of this compound tend to induce damage at non-telomeric sites.[11]
Troubleshooting Guides
γH2AX Immunofluorescence Staining
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background fluorescence | - Inadequate blocking- Secondary antibody concentration too high- Insufficient washing | - Increase blocking time (e.g., 1 hour at room temperature) and use a suitable blocking agent like 5% BSA or serum from the secondary antibody host species.- Titrate the secondary antibody to determine the optimal concentration.- Increase the number and duration of washing steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., PBST) for washes.[12] |
| No or weak γH2AX signal | - Inefficient cell permeabilization- Primary antibody not working or at too low a concentration- Loss of cells from coverslip | - Ensure complete permeabilization by using an appropriate concentration of Triton X-100 (e.g., 0.25-0.5%) for an adequate duration (e.g., 10-15 minutes).- Verify the primary antibody's specificity and titrate it to find the optimal working concentration. Include a positive control (e.g., cells treated with a known DNA damaging agent like etoposide).- Use coated coverslips (e.g., poly-L-lysine) to improve cell adherence. Handle coverslips gently during washing steps. |
| "Pan-nuclear" γH2AX staining instead of distinct foci | - Excessive DNA damage (cell is likely apoptotic)- Over-fixation or harsh permeabilization | - Use a lower concentration of this compound or a shorter treatment time. Co-stain with an apoptosis marker (e.g., cleaved caspase-3) to confirm.- Optimize fixation and permeabilization conditions. A shorter fixation time or a lower concentration of Triton X-100 may help. |
| High number of foci in control (untreated) cells | - Endogenous DNA damage due to cell culture stress- Mycoplasma contamination- Non-specific antibody binding | - Ensure optimal cell culture conditions (e.g., appropriate cell density, fresh media). Passage cells for a limited number of times.- Regularly test for mycoplasma contamination.- Perform a secondary antibody-only control to check for non-specific binding.[13] |
Comet Assay (Single-Cell Gel Electrophoresis)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No comets or very small tails in treated cells | - Insufficient DNA damage- Inadequate lysis or electrophoresis conditions | - Increase the concentration of this compound or the duration of treatment.- Ensure the lysis buffer is fresh and at the correct pH. Optimize the voltage and duration of electrophoresis. A positive control with a known DNA damaging agent is recommended.[14] |
| "Hedgehog" comets (large, diffuse heads with no clear tail) | - Excessive DNA damage leading to extensive fragmentation | - Reduce the concentration of this compound or the treatment time.- If using the alkaline comet assay, consider the neutral comet assay which is less sensitive to single-strand breaks. |
| Loss of agarose (B213101) gel from the slide | - Slides not properly coated or dried- Agarose concentration too low | - Ensure slides are pre-coated with normal melting point agarose and are completely dry before use.- Use the recommended concentration of low melting point agarose. Handle slides gently during incubations and washes.[15] |
| No cells visible after staining | - Cells lost during the procedure- Low melting point agarose was too hot | - Be gentle during the washing and buffer change steps.- Ensure the low melting point agarose has cooled to ~37°C before mixing with the cells.[16] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines (72-hour treatment)
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HT1080 | Fibrosarcoma | 0.6 | [11] |
| HeLa | Cervical Cancer | 0.89 | [12] |
| U2OS | Osteosarcoma | ~1.0 | [12] |
| MRC5 | Normal Lung Fibroblast | 5.38 | [10] |
| WI-38 | Normal Lung Fibroblast | ~10.0 | [12] |
Table 2: this compound-Induced DNA Damage Markers
| Cell Line | This compound Concentration (µM) | Treatment Duration | DNA Damage Marker | Fold Increase vs. Control | Reference |
| Primary Cortical Neurons | 1 | Overnight | 53BP1 puncta | Significant increase | [17] |
| Primary Cortical Neurons | 1 | Overnight | γH2AX puncta | Significant increase | [6] |
| MRC5-SV40 | 2 | 24 hours | γH2AX foci | Significant increase | [5] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for γH2AX Foci
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate to achieve 60-70% confluency on the day of the experiment.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include a vehicle-treated control (e.g., DMSO).
-
Fixation: Gently wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[8]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.[1]
-
Blocking: Wash the cells three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA in PBST overnight at 4°C.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in 1% BSA in PBST for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Counterstaining and Mounting: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software such as ImageJ or Fiji.[8]
Protocol 2: Alkaline Comet Assay
-
Cell Preparation: After this compound treatment, harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Prepare a 1% normal melting point agarose solution in water and coat microscope slides with a thin layer. Let them dry completely.
-
Embedding Cells: Mix the cell suspension with 0.5% low melting point agarose (at 37°C) at a 1:10 ratio (v/v). Immediately pipette 75 µL of this mixture onto a pre-coated slide and cover with a coverslip. Allow it to solidify at 4°C for 10-15 minutes.
-
Lysis: Gently remove the coverslip and immerse the slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[18]
-
Alkaline Unwinding: Immerse the slides in a horizontal electrophoresis tank containing fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.[19]
-
Electrophoresis: Perform electrophoresis at a constant voltage (e.g., 25 V, ~300 mA) for 20-30 minutes at 4°C.[20]
-
Neutralization: Gently remove the slides and wash them three times with a neutralization buffer (0.4 M Tris, pH 7.5) for 5 minutes each.[20]
-
Staining: Stain the DNA with a fluorescent dye such as SYBR Green or propidium (B1200493) iodide.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Score the comets based on tail length and intensity using specialized software.
Visualizations
Caption: this compound-induced DNA damage response pathway.
Caption: General workflow for DNA damage assessment.
References
- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 3. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 4. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Small-molecule-mediated G-quadruplex isolation from human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound | CAS:1085412-37-8 | Drug used for promoting growth arrest | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. Problem with Gamma H2AX foci staining - General Lab Techniques [protocol-online.org]
- 14. researchgate.net [researchgate.net]
- 15. FAQ: Comet Assays | Cell Biolabs [cellbiolabs.com]
- 16. researchgate.net [researchgate.net]
- 17. 2.8. γ-H2AX Immunofluorescence Microscopy [bio-protocol.org]
- 18. researchtweet.com [researchtweet.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. academic.oup.com [academic.oup.com]
How to reduce non-specific binding of Pyridostatin
Welcome to the Technical Support Center for Pyridostatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, with a specific focus on mitigating non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PDS) is a small molecule that selectively binds to and stabilizes G-quadruplex (G4) structures in DNA and RNA.[1] G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. By stabilizing these structures, this compound can interfere with key cellular processes such as DNA replication and transcription, leading to DNA damage, cell cycle arrest, and apoptosis.[2] This makes it a valuable tool for studying the biological roles of G-quadruplexes and a potential anti-cancer agent.[3]
Q2: What constitutes "non-specific binding" of this compound?
Non-specific binding of this compound can refer to several phenomena:
-
Binding to non-G4 DNA structures: Although this compound has a high selectivity for G-quadruplexes over duplex DNA, some off-target binding to other DNA or RNA structures can occur.[3]
-
Lack of intra-G4 selectivity: this compound can bind to a wide variety of G-quadruplex sequences throughout the genome rather than a specific G-quadruplex of interest. This can lead to widespread, unintended effects on gene expression and cellular function.
-
Interaction with other cellular components: Like any small molecule, this compound may interact with other proteins or cellular structures, leading to off-target effects.
Q3: What are the cellular consequences of this compound's non-specific binding?
The primary consequence of this compound binding, whether specific or non-specific to the intended G-quadruplex target, is the stabilization of G4 structures. This can stall DNA and RNA polymerases, leading to replication- and transcription-dependent DNA damage, often in the form of double-strand breaks (DSBs).[2] This triggers a DNA damage response (DDR), characterized by the phosphorylation of H2AX (γH2AX) and activation of checkpoint kinases, which can result in cell cycle arrest, typically at the G2 phase, and potentially cellular senescence or apoptosis.[4]
Q4: Are there derivatives of this compound with improved specificity?
Yes, chemical modification of the this compound scaffold is a key strategy to enhance its binding affinity and specificity. For example, derivatives like PyPDS have been developed that show improved synergistic interactions with G-quadruplexes through a combination of rigid aromatic rings and flexible side chains.[5] Another derivative, carboxythis compound (cPDS), has been shown to exhibit a preference for RNA G-quadruplexes over DNA G-quadruplexes, offering a tool for specifically studying RNA G4 biology.
Troubleshooting Guide: Reducing Non-Specific Binding
This guide provides actionable steps to minimize non-specific binding of this compound in your experiments.
Issue 1: High background or off-target effects in cellular assays.
Possible Cause: The concentration of this compound may be too high, leading to binding at low-affinity, non-target sites.
Solutions:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the optimal concentration that elicits the desired on-target effect while minimizing toxicity and off-target effects. Start with a low concentration and incrementally increase it.
-
Optimize Incubation Time: Reduce the duration of cell exposure to this compound. Shorter incubation times may be sufficient to achieve the desired effect on the target G-quadruplex without causing widespread DNA damage.
-
Use a More Specific Derivative: If available, consider using a this compound derivative with a higher reported specificity for your G-quadruplex of interest or for a particular type of G-quadruplex (e.g., DNA vs. RNA).
Issue 2: Inconsistent results in in vitro binding assays (e.g., FRET, SPR, ITC).
Possible Cause: Experimental conditions may be promoting non-specific interactions.
Solutions:
-
Adjust Buffer Composition:
-
Salt Concentration: Increasing the salt concentration (e.g., KCl or NaCl) in your buffer can help to disrupt non-specific electrostatic interactions. G-quadruplex stability is also dependent on specific cations (especially K+), so ensure your buffer composition is appropriate for the G4 structure you are studying.
-
pH: The pH of the buffer can influence the charge of both this compound and the nucleic acid. Empirically test a range of pH values to find the optimal condition that favors specific binding.
-
-
Include Blocking Agents: In techniques like Surface Plasmon Resonance (SPR), adding blocking agents such as bovine serum albumin (BSA) to the running buffer can help to prevent non-specific binding of this compound to the sensor surface.
-
Use of Surfactants: Low concentrations of a non-ionic surfactant, such as Tween 20, can be included in buffers to reduce non-specific hydrophobic interactions.
Issue 3: Difficulty validating that the observed cellular effects are due to specific G-quadruplex targeting.
Possible Cause: The observed phenotype may be a result of general cellular toxicity or off-target effects unrelated to the intended G-quadruplex.
Solutions:
-
Use Control Oligonucleotides: In in vitro assays, compare the binding of this compound to your target G-quadruplex sequence with its binding to a mutated sequence where the guanines critical for G4 formation have been substituted (e.g., with adenines). A significant reduction in binding to the mutated sequence indicates specificity.
-
Employ Orthogonal Validation Methods: Use multiple, independent assays to confirm the interaction. For example, complement FRET-melting assays with Circular Dichroism (CD) spectroscopy to show ligand-induced stabilization and potential conformational changes of the G-quadruplex.
-
Chromatin Immunoprecipitation (ChIP): To identify the genomic loci of this compound-induced DNA damage, perform a ChIP-seq experiment using an antibody against γH2AX.[2] This can reveal whether the DNA damage is localized to regions containing your G-quadruplex of interest.
-
Use a G-quadruplex specific antibody: In cellular imaging or biochemical assays, use a G4-specific antibody (like BG4) to confirm the presence and stabilization of G-quadruplex structures upon this compound treatment.[4]
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and its analogues.
Table 1: Binding Affinity of this compound for G-Quadruplex DNA
| Ligand | Target G-Quadruplex | Dissociation Constant (Kd) | Method |
| This compound | Human Telomeric | 490 ± 80 nM | Laser Tweezers |
Table 2: Cellular Activity of this compound Analogues
| Compound | Cell Line | Growth Inhibition (IC50) | Assay |
| This compound (1) | HeLa | >10 µM | Cell Viability Assay |
| Analogue 17 | HeLa | 1.5 µM | Cell Viability Assay |
| Analogue 24 | HeLa | 1.0 µM | Cell Viability Assay |
| Analogue 27 | HeLa | 0.8 µM | Cell Viability Assay |
| This compound (1) | HT1080 | 1.0 µM | Cell Viability Assay |
| Analogue 17 | HT1080 | 0.5 µM | Cell Viability Assay |
| Analogue 24 | HT1080 | 0.4 µM | Cell Viability Assay |
| Analogue 27 | HT1080 | 0.3 µM | Cell Viability Assay |
Note: The IC50 values for analogues are provided to illustrate how chemical modifications can alter cellular potency. Data extracted from a study on this compound analogues.[3]
Experimental Protocols
Protocol 1: FRET-Melting Assay for G-Quadruplex Stabilization
This assay measures the increase in the melting temperature (Tm) of a G-quadruplex-forming oligonucleotide upon ligand binding, indicating stabilization.
Materials:
-
Dual-labeled oligonucleotide with a G4 sequence (e.g., FAM as donor and TAMRA as quencher at the ends).
-
Assay buffer (e.g., 60 mM potassium cacodylate, pH 7.4).
-
This compound stock solution.
-
Real-time PCR thermocycler with fluorescence detection.
Procedure:
-
Prepare a 200 nM solution of the dual-labeled oligonucleotide in the assay buffer.
-
Anneal the oligonucleotide by heating to 94°C for 10 minutes, followed by slow cooling to room temperature.
-
In a 96-well plate, add the annealed oligonucleotide solution to each well.
-
Add varying concentrations of this compound to the wells. Include a no-ligand control.
-
Measure fluorescence as the temperature is increased from 25°C to 95°C in increments of 1°C per minute.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded, observed as a sharp increase in fluorescence.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the this compound-treated samples.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Mapping this compound-Induced DNA Damage
This protocol allows for the identification of genomic regions where this compound induces DNA damage by mapping the location of the damage marker γH2AX.
Materials:
-
Cells of interest.
-
This compound.
-
Formaldehyde (B43269) for cross-linking.
-
Lysis and sonication buffers.
-
Anti-γH2AX antibody.
-
Protein A/G magnetic beads.
-
Wash buffers.
-
Elution buffer.
-
RNase A and Proteinase K.
-
DNA purification kit.
-
Equipment for sonication, magnetic separation, and qPCR or next-generation sequencing.
Procedure:
-
Treat cells with the desired concentration of this compound for the appropriate time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
Incubate the sheared chromatin with an anti-γH2AX antibody overnight to immunoprecipitate the DNA-protein complexes.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Analyze the enriched DNA sequences by qPCR (for specific loci) or next-generation sequencing (ChIP-seq) for genome-wide analysis.
Visualizations
Caption: Mechanism of this compound-induced DNA damage response.
Caption: Experimental workflow for reducing non-specific binding.
References
- 1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of this compound and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating Pyridostatin's Binding to G-Quadruplex Sequences
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyridostatin and its alternatives in binding to specific G-quadruplex (G4) DNA sequences. It includes a summary of their binding affinities, detailed experimental protocols for validation, and visual representations of key experimental workflows.
Introduction to this compound and G-Quadruplexes
G-quadruplexes are four-stranded secondary structures found in guanine-rich nucleic acid sequences. These structures are implicated in a variety of cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. Their prevalence in the promoter regions of oncogenes and in telomeres makes them attractive targets for anticancer drug development.
This compound (PDS) is a well-characterized small molecule that selectively binds to and stabilizes G-quadruplex structures. Its mechanism of action involves π-π stacking interactions with the G-tetrads and electrostatic interactions with the phosphate (B84403) backbone of the G4-DNA. By stabilizing these structures, this compound can interfere with essential cellular processes, such as transcription and telomere maintenance, leading to cell cycle arrest and apoptosis in cancer cells. This guide compares this compound with other common G-quadruplex binders, providing researchers with the necessary data and protocols to validate these interactions in their own laboratories.
Comparison of Binding Affinities
The binding affinity of a ligand to a G-quadruplex is a critical parameter for evaluating its potential as a therapeutic agent. The dissociation constant (Kd) is a common metric used to quantify this affinity, with lower Kd values indicating stronger binding. The change in melting temperature (ΔTm) of a G-quadruplex upon ligand binding, as determined by a FRET melting assay, is another useful parameter for assessing the stabilizing effect of a ligand.
The following tables summarize the available binding affinity data for this compound and several alternative G-quadruplex binders—BRACO-19 and PhenDC3—with various G-quadruplex-forming sequences.
Table 1: Dissociation Constants (Kd) of G-Quadruplex Binders
| Ligand | G-Quadruplex Sequence | Kd (nM) | Method |
| This compound | Human Telomeric (H-Telo) | 490 ± 80[1] | Laser Tweezers |
| AT11-L2 Aptamer | 14 ± 4.9[2] | Fluorescence Titration | |
| BRACO-19 | AT11-L2 Aptamer | 5600 ± 2000[2] | Fluorescence Titration |
| PhenDC3 | AT11-L2 Aptamer | 1400 ± 85[2] | Fluorescence Titration |
Table 2: Thermal Stabilization (ΔTm) of G-Quadruplexes by Ligands
| Ligand (1 µM) | G-Quadruplex Sequence | ΔTm (°C) | Method |
| This compound | Human Telomeric (H-Telo) | >25 | FRET Melting Assay |
| c-MYC | >25 | FRET Melting Assay | |
| BRACO-19 | Human Telomeric (H-Telo) | 16.8 | FRET Melting Assay |
| c-MYC | 18.7 | FRET Melting Assay | |
| PhenDC3 | Human Telomeric (H-Telo) | 27.2 | FRET Melting Assay |
| c-MYC | 28.1 | FRET Melting Assay |
Note: Higher ΔTm values indicate greater stabilization of the G-quadruplex structure by the ligand.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to validate the binding of this compound and other ligands to G-quadruplex sequences.
FRET Melting Assay
This assay measures the change in melting temperature of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding.
Materials:
-
Fluorescently labeled oligonucleotide (e.g., 5'-FAM and 3'-TAMRA) capable of forming a G-quadruplex.
-
Ligand of interest (e.g., this compound).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
Real-time PCR instrument.
Protocol:
-
Prepare a stock solution of the fluorescently labeled oligonucleotide in the assay buffer.
-
Anneal the oligonucleotide to form the G-quadruplex structure by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Prepare a series of dilutions of the ligand in the assay buffer.
-
In a 96-well plate, mix the annealed oligonucleotide with either the ligand dilutions or buffer (for control).
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to monitor the fluorescence of the donor fluorophore (e.g., FAM) while gradually increasing the temperature from room temperature to 95°C.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures have unfolded, resulting in a significant change in fluorescence.
-
Calculate the ΔTm by subtracting the Tm of the control (oligonucleotide alone) from the Tm of the samples containing the ligand.
Circular Dichroism (CD) Titration
CD spectroscopy can be used to monitor conformational changes in the G-quadruplex structure upon ligand binding.
Materials:
-
Unlabeled G-quadruplex-forming oligonucleotide.
-
Ligand of interest.
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
CD spectrophotometer.
-
Quartz cuvette.
Protocol:
-
Prepare a solution of the annealed G-quadruplex oligonucleotide in the assay buffer.
-
Record the CD spectrum of the oligonucleotide alone from 220 nm to 320 nm.
-
Prepare a concentrated stock solution of the ligand.
-
Titrate the G-quadruplex solution with small aliquots of the ligand stock solution.
-
After each addition, allow the solution to equilibrate and then record the CD spectrum.
-
Monitor the changes in the CD signal at wavelengths characteristic of the G-quadruplex structure (e.g., positive peak around 260 nm and negative peak around 240 nm for a parallel G-quadruplex).
-
The binding constant (Kd) can be determined by fitting the titration data to a suitable binding model.
NMR Titration
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about the interaction between a ligand and a G-quadruplex.
Materials:
-
¹⁵N- or ¹³C-labeled G-quadruplex-forming oligonucleotide (for enhanced signal).
-
Ligand of interest.
-
NMR buffer (e.g., 25 mM potassium phosphate, pH 7.0, 70 mM KCl).
-
NMR spectrometer.
Protocol:
-
Dissolve the labeled oligonucleotide in the NMR buffer to a final concentration of ~0.1-0.5 mM.
-
Acquire a 1D ¹H or 2D ¹H-¹⁵N HSQC spectrum of the G-quadruplex alone to serve as a reference.
-
Prepare a concentrated stock solution of the ligand in the same buffer.
-
Add small aliquots of the ligand stock solution to the NMR tube containing the oligonucleotide.
-
After each addition, acquire another NMR spectrum.
-
Monitor the chemical shift perturbations of the imino protons of the guanines involved in the G-tetrads, which are typically observed between 10 and 12 ppm in the ¹H NMR spectrum.
-
Significant changes in the chemical shifts or line broadening of specific resonances indicate binding and can be used to map the binding site and determine the binding affinity.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows for the experimental protocols described above.
Caption: Workflow for FRET Melting Assay.
Caption: Workflow for Circular Dichroism Titration.
Caption: Workflow for NMR Titration.
Conclusion
This guide provides a starting point for researchers interested in validating the binding of this compound and its analogs to G-quadruplex DNA. The comparative data highlights the potent and selective nature of this compound, while the detailed protocols offer a practical framework for conducting key binding assays. By utilizing these resources, researchers can further elucidate the therapeutic potential of G-quadruplex binders in the context of cancer and other diseases.
References
A Comparative Guide to G-Quadruplex Ligands: Pyridostatin vs. BRACO-19
In the landscape of G-quadruplex (G4) research, small molecules that can bind to and stabilize these non-canonical DNA and RNA structures are invaluable tools for elucidating their biological roles and for potential therapeutic development. Among the numerous G4 ligands developed, Pyridostatin (PDS) and BRACO-19 have emerged as prominent compounds, each with distinct characteristics. This guide provides a detailed, data-driven comparison of this compound and BRACO-19 for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound (PDS) | BRACO-19 |
| Binding Affinity | High affinity for G-quadruplex structures. | Potent G-quadruplex binder. |
| Selectivity | Highly selective for G-quadruplexes over duplex DNA. | Moderate selectivity for G-quadruplexes over duplex DNA (~40-fold).[1] |
| Primary Mechanism | Stabilizes G4 structures, leading to replication and transcription-dependent DNA damage.[2][3] | Stabilizes telomeric G-quadruplexes, leading to telomere dysfunction and telomerase inhibition.[4][5][6][7] |
| Cellular Effects | Induces cell cycle arrest, DNA damage response (γH2AX formation), and can downregulate BRCA1 transcription.[2][8][9] | Induces senescence, apoptosis, and cell cycle arrest, particularly in cancer cells with short telomeres.[4][5][6][7] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and BRACO-19, providing a direct comparison of their binding affinities and cytotoxic activities.
Table 1: G-Quadruplex Binding Affinity
| Ligand | G-Quadruplex Target | Apparent Dissociation Constant (Kd) | Method | Reference |
| This compound | AT11-L2 G4 | 1.4 x 10-8 M | Fluorescence Titration | [10] |
| BRACO-19 | AT11-L2 G4 | 5.6 x 10-6 M | Fluorescence Titration | [10] |
Table 2: Cytotoxicity (IC50)
| Ligand | Cell Line | IC50 | Exposure Time | Reference |
| BRACO-19 | U87 (Glioblastoma) | 1.45 µM | 72 hours | |
| BRACO-19 | U251 (Glioblastoma) | 1.55 µM | 72 hours | |
| BRACO-19 | SHG-44 (Glioblastoma) | 2.5 µM | 72 hours | |
| BRACO-19 | UXF1138L (Uterine Carcinoma) | 2.5 µM | 5 days | [11] |
| This compound Analog (50b) | Hep-2 (Laryngeal Carcinoma) | 1-2 µM | Not Specified | [12] |
Signaling and Mechanistic Pathways
The distinct mechanisms of action of this compound and BRACO-19 are visualized below, highlighting their impact on cellular processes.
Caption: this compound's mechanism of inducing DNA damage and cell cycle arrest.
References
- 1. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 9. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of G-Quadruplex Stabilizers: Pyridostatin vs. Phen-DC3
For Researchers, Scientists, and Drug Development Professionals
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. Their prevalence in key genomic regions, such as telomeres and oncogene promoters, has established them as promising therapeutic targets for diseases like cancer.[1][2][3] Small molecules that can selectively bind and stabilize these structures, known as G4 ligands, are of significant interest. This guide provides an objective comparison of two prominent G4 stabilizing ligands: Pyridostatin (PDS) and Phen-DC3, focusing on their performance, mechanism, and the experimental data supporting their characterization.
Mechanism of G-Quadruplex Stabilization
Both this compound and Phen-DC3 stabilize G-quadruplex structures primarily through non-covalent interactions, though their specific binding modes exhibit distinct characteristics.
This compound (PDS) employs a multi-faceted approach to G4 recognition. Its rigid aromatic rings engage in π-π stacking with the planar G-tetrads, the core structural motif of the G-quadruplex.[1][2][3] The molecule's structure is further enhanced by flexible amide bonds that allow it to adaptively fit onto the G-tetrad planes.[1][2][3] Additionally, its aliphatic amine side chains form hydrogen bonds and electrostatic interactions with the phosphate (B84403) backbone of the nucleic acid, which significantly increases its binding affinity.[1][2][3] A unique feature of PDS is the interaction of the N-H groups in its amide bonds with the O6 atoms of guanines within the G-tetrad, further enhancing its affinity and specificity.[1][2][3]
Phen-DC3 is a U-shaped molecule recognized for its potent G4 stabilization.[4] Its primary mode of interaction involves the extensive π-π stacking of its large, crescent-shaped aromatic surface onto a terminal G-tetrad.[4][5] This interaction is so strong that Phen-DC3 is considered one of the most potent G4 binders reported. However, this oversized aromatic surface can sometimes lead to excessive stabilization.[5] Notably, Phen-DC3 has been shown to induce significant conformational changes in G4 structures, even causing a complete refolding from one topology to another (e.g., from a hybrid to an antiparallel structure) through intercalation.[4][6]
Data Presentation: Performance Comparison
The following tables summarize quantitative data on the binding affinity, thermal stabilization, and cellular activity of this compound and Phen-DC3.
Table 1: Binding Affinity to G-Quadruplex DNA
| Compound | G4 Target | Method | Binding Affinity (Kd) | Reference |
| This compound | Generic G4 | Single-molecule optical tweezers | 490 nM | [7] |
| Phen-DC3 | Mitochondrial G4s | Surface Plasmon Resonance (SPR) | 1.10 - 6.73 µM | [5] |
| Phen-DC3 | Various G4s | Not specified | Nanomolar range | [4][8] |
Note: Binding affinities can vary significantly depending on the specific G4 sequence, its topology, buffer conditions, and the experimental method used.
Table 2: G-Quadruplex Thermal Stabilization (FRET Melting Assay)
| Compound | Effect on Melting Temperature (ΔTm) | Key Observation | Reference |
| This compound | Significant increase | Potent thermal stabilization of G4 structures. | [9] |
| Phen-DC3 | Significant increase | Considered a benchmark compound for G4 stabilization in FRET assays. | [9][10] |
Note: ΔTm is the change in the melting temperature of the G-quadruplex in the presence of the ligand compared to its absence. A larger positive value indicates greater stabilization.
Table 3: Cellular Activity and Effects
| Compound | Cell Line | Assay | Measurement/Observation | Reference |
| This compound | Human cancer cells | Growth arrest | Induces replication- and transcription-dependent DNA damage. | [7] |
| This compound | Primary neurons | Cytotoxicity | Causes dose-dependent neuronal death and DNA double-strand breaks. | [11][12] |
| This compound | HeLa | Cytotoxicity (MTT) | 24h IC50 value determined. | [13] |
| Phen-DC3 | HeLa | Cell viability | Mediocre cytotoxicity; ~20% cell death at 100 µM after 48h. | [10] |
| Phen-DC3 | HeLa | Cellular localization | Targets RNA G4s in cytoplasm/nucleoli and DNA G4s in the nucleus. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting the data and designing future studies.
1. Förster Resonance Energy Transfer (FRET) Melting Assay
This assay is widely used to determine the thermal stabilizing effect of a ligand on a specific G-quadruplex structure.[9]
-
Principle: A DNA oligonucleotide capable of forming a G-quadruplex is dually labeled with a fluorescent reporter (e.g., FAM) and a quencher (e.g., TAMRA) at its 5' and 3' ends, respectively. In the folded G4 state, the fluorophore and quencher are in close proximity, resulting in low fluorescence (FRET). As the temperature increases, the G4 structure unfolds, separating the fluorophore and quencher, which leads to a sharp increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G4s are unfolded. A ligand that stabilizes the G4 structure will increase the Tm.
-
Methodology:
-
Preparation: The dually labeled G4-forming oligonucleotide is annealed in a potassium-containing buffer (e.g., 10 mM Lithium Cacodylate, 100 mM KCl, pH 7.2) by heating to 95°C and slowly cooling to room temperature.
-
Reaction Mixture: The annealed oligonucleotide (e.g., 0.2 µM) is mixed with the test ligand (e.g., this compound or Phen-DC3 at 1 µM) in the reaction buffer. A control sample without the ligand is prepared in parallel.
-
Measurement: The fluorescence intensity is monitored using a real-time PCR machine or a dedicated thermal cycler with fluorescence detection.
-
Thermal Denaturation: The temperature is increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments (e.g., 1°C/min). Fluorescence is recorded at each step.
-
Data Analysis: The Tm is determined by plotting the negative first derivative of fluorescence with respect to temperature (-dF/dT) against temperature. The peak of this curve corresponds to the Tm. The stabilization effect (ΔTm) is calculated as (Tm with ligand) - (Tm without ligand).
-
2. G-quadruplex Fluorescent Intercalator Displacement (G4-FID) Assay
The G4-FID assay is a high-throughput method for evaluating a ligand's binding affinity to G4 DNA and its selectivity over duplex DNA.[14][15]
-
Principle: A fluorescent probe, such as Thiazole Orange (TO), which is weakly fluorescent in solution but fluoresces intensely upon binding to DNA, is used. The assay measures the ability of a test ligand to displace the pre-bound fluorescent probe from the G4 (or duplex) structure. A potent ligand will displace the probe, causing a decrease in fluorescence. The concentration of the ligand required to reduce the fluorescence by 50% (DC50) is a measure of its binding affinity.
-
Methodology:
-
Preparation: Pre-folded G4 DNA (e.g., 0.25 µM) is mixed with the fluorescent probe (e.g., 0.50 µM Thiazole Orange) in a suitable buffer (e.g., 10 mM Lithium Cacodylate, 100 mM KCl, pH 7.2). The mixture is incubated to allow probe binding.
-
Titration: The G4-probe complex is titrated with increasing concentrations of the test ligand in a 96- or 384-well plate.
-
Measurement: Fluorescence is measured at an appropriate excitation and emission wavelength for the probe (e.g., for TO, excitation at 501 nm, emission collected between 510-750 nm).[16]
-
Selectivity: The experiment is repeated using a duplex DNA structure (e.g., ds26) instead of the G4 DNA.
-
Data Analysis: The percentage of fluorescence is plotted against the ligand concentration. The DC50 value is determined from the resulting dose-response curve. Selectivity is often expressed as the ratio of DC50 (duplex) / DC50 (G4). A higher ratio indicates greater selectivity for the G-quadruplex.
-
Summary and Conclusion
Both this compound and Phen-DC3 are potent and widely used G-quadruplex stabilizing agents, but they possess distinct profiles that make them suitable for different research applications.
-
This compound exhibits a sophisticated binding mode involving interactions with the G-tetrad, phosphate backbone, and guanine (B1146940) O6 atoms, contributing to its high affinity and specificity.[1][2][3] It has demonstrated significant cellular activity, including the induction of DNA damage and cell cycle arrest, making it a valuable tool for studying the cellular consequences of G4 stabilization and as a lead compound for anticancer drug development.[7][13]
-
Phen-DC3 is renowned for its exceptional stabilization of G4 structures, often serving as a benchmark compound in biophysical assays.[10] Its ability to remodel G4 topology and its differential localization within the cell (targeting both DNA and RNA G4s) make it an intriguing probe for studying the dynamic nature of G-quadruplexes in cellular environments.[4][6] However, its in vitro potency does not always translate to high cytotoxicity, suggesting complex cellular uptake or targeting mechanisms.[10]
The choice between this compound and Phen-DC3 will depend on the specific research question. This compound is an excellent choice for studies focused on inducing a DNA damage response or for applications where high cellular toxicity is desired. Phen-DC3 is an invaluable tool for biophysical studies requiring a potent G4 stabilizer and for investigating the cellular roles of both DNA and RNA G4s. This guide provides the foundational data and protocols to assist researchers in making an informed decision for their experimental needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis of this compound and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phen‐DC3 Induces Refolding of Human Telomeric DNA into a Chair‐Type Antiparallel G‐Quadruplex through Ligand Intercalation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phen-DC3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Genetic instability triggered by G-quadruplex interacting Phen-DC compounds in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A complementary chemical probe approach towards customized studies of G-quadruplex DNA structures in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 13. academic.oup.com [academic.oup.com]
- 14. G4-FID: A Fluorescent DNA Probe Displacement Assay for Rapid Evaluation of Quadruplex Ligands | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. orbi.uliege.be [orbi.uliege.be]
A Comparative Analysis of Pyridostatin Derivatives as G-Quadruplex Stabilizing Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyridostatin (PDS) and its derivatives, a class of small molecules that selectively stabilize G-quadruplex (G4) DNA and RNA structures. The stabilization of these non-canonical nucleic acid secondary structures, particularly within telomeres and oncogene promoters, has emerged as a promising strategy in anticancer therapy. This document outlines the efficacy of various PDS analogues, supported by experimental data, and provides detailed protocols for key evaluation assays.
Mechanism of Action
This compound and its derivatives are synthetic small molecules designed around a N,N′-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold. Their primary mechanism of action involves binding to and stabilizing G-quadruplex structures.[1][2] This stabilization interferes with crucial cellular processes, including:
-
Telomere Dysfunction: By stabilizing G-quadruplexes in telomeric DNA, PDS analogues can compete with and displace telomere-associated proteins like POT1.[1] This leads to telomere uncapping, inducing a DNA damage response, and ultimately triggering cellular senescence or apoptosis.[1][3][4]
-
Replication and Transcription Inhibition: Stabilization of G4 structures in gene promoter regions and within gene bodies can act as a roadblock for DNA and RNA polymerases.[1][5] This can lead to replication- and transcription-dependent DNA damage, cell cycle arrest, and the downregulation of proto-oncogenes such as SRC.[1][6]
The stabilization of G-quadruplexes by this compound triggers a DNA Damage Response (DDR) pathway, leading to cell cycle arrest and, in cancer cells, apoptosis.
Performance Comparison of this compound Derivatives
The efficacy of this compound analogues is determined by their ability to stabilize G-quadruplex structures and their cytotoxic effects on cancer cells. The following tables summarize key quantitative data for a selection of derivatives.
G-Quadruplex Stabilization
The thermal stabilization of G-quadruplex structures upon ligand binding is a key indicator of efficacy. This is often measured by the change in melting temperature (ΔTm) using a Fluorescence Resonance Energy Transfer (FRET) melting assay. Higher ΔTm values indicate greater stabilization.
| Compound | Telomeric G4 (F21T) ΔTm (°C) | c-myc G4 ΔTm (°C) | c-kit1 G4 ΔTm (°C) | c-kit2 G4 ΔTm (°C) |
| This compound (1) | >30 | >30 | >30 | >30 |
| Analogue 9 | >30 | >30 | >30 | >30 |
| Analogue 10 | >30 | >30 | >30 | >30 |
| Analogue 15 | >30 | >30 | >30 | >30 |
| Analogue 17 | >30 | >30 | >30 | >30 |
| Analogue 24 | >30 | >30 | >30 | >30 |
| Analogue 27 | >30 | >30 | >30 | >30 |
| Analogue 33 | >30 | >30 | >30 | >30 |
Data adapted from Mela et al., Org. Biomol. Chem., 2012, 10, 6537-6546. The original paper notes that for these compounds, the Tm was generally above the experimental limit of 95°C, indicating very high stabilization.
Cytotoxicity in Human Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth. Lower IC50 values indicate higher potency. The selectivity for cancer cells over normal cells is a crucial parameter for therapeutic potential.
| Compound | HeLa (IC50 µM) | HT1080 (IC50 µM) | U2OS (IC50 µM) | WI-38 (Normal) (IC50 µM) | Selectivity (WI-38 / HT1080) |
| This compound (1) | 1.0 ± 0.1 | 0.5 ± 0.1 | 1.2 ± 0.1 | 9.3 ± 0.5 | 18.5 |
| Analogue 9 | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.3 ± 0.1 | 2.5 ± 0.2 | 12.5 |
| Analogue 17 | 0.5 ± 0.1 | 0.8 ± 0.1 | 0.6 ± 0.1 | 3.0 ± 0.3 | 3.75 |
| Analogue 24 | 0.9 ± 0.1 | 1.2 ± 0.2 | 1.1 ± 0.1 | 4.5 ± 0.4 | 3.75 |
| Analogue 27 | 0.8 ± 0.1 | 1.0 ± 0.1 | 0.5 ± 0.1 | 2.6 ± 0.2 | 2.6 |
Data adapted from Mela et al., Org. Biomol. Chem., 2012, 10, 6537-6546.
Comparison with Alternative G-Quadruplex Stabilizers
While this compound and its derivatives are highly effective, other classes of G-quadruplex stabilizers have also been developed.
| Ligand | Target G4 | Binding Affinity (Kd or IC50 in µM) | Selectivity (G4 vs. dsDNA) |
| This compound (PDS) | Telomeric | 0.7 (IC50, direct telomerase assay) | High |
| BRACO-19 | Telomeric | 0.7 (IC50, direct telomerase assay) | Moderate to High |
| Telomestatin | Telomeric | ~0.05 (IC50, TRAP assay) | High |
| PhenDC3 | Various | High | High |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the comparative evaluation of G-quadruplex stabilizers.
FRET Melting Assay
This assay measures the thermal stability of a G-quadruplex-forming oligonucleotide upon ligand binding. An increase in the melting temperature (Tm) indicates stabilization.
Materials:
-
Dual-labeled G-quadruplex forming oligonucleotide (e.g., F21T: FAM-d(G)3[TTAGGG]3-TAMRA).
-
Annealing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
This compound derivative stock solution (in DMSO or water).
-
Real-time PCR instrument capable of fluorescence detection.
Procedure:
-
Prepare a reaction mixture containing the dual-labeled oligonucleotide (e.g., 0.2 µM), annealing buffer, and the test compound at the desired concentration. Include a control without the ligand.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Place the samples in the real-time PCR instrument.
-
Set up a melting curve program to increase the temperature from 25°C to 95°C in small increments (e.g., 1°C/min), measuring fluorescence at each step.
-
Plot the negative first derivative of fluorescence with respect to temperature (-dF/dT) against temperature. The peak of this curve corresponds to the melting temperature (Tm).
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the sample with the ligand.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is used as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HeLa, HT1080) and a normal cell line (e.g., WI-38).
-
Complete cell culture medium.
-
96-well plates.
-
This compound derivative stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treat the cells with a serial dilution of the this compound derivative and incubate for 72 hours. Include a vehicle-only control.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
DNA Polymerase Stop Assay
This assay determines the ability of a ligand to stabilize a G-quadruplex structure and block DNA polymerase progression.
Materials:
-
DNA template containing a G-quadruplex forming sequence.
-
Fluorescently labeled primer complementary to the 3' end of the template.
-
Taq DNA polymerase and dNTPs.
-
Reaction buffer (with and without K+).
-
This compound derivative.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) equipment.
Procedure:
-
Anneal the labeled primer to the DNA template.
-
Set up primer extension reactions containing the primer-template duplex, dNTPs, Taq polymerase, and reaction buffer.
-
Add the this compound derivative at various concentrations to the reactions. Include a control without the ligand and a control without K+ (to prevent G4 formation).
-
Incubate the reactions at a temperature suitable for Taq polymerase activity.
-
Stop the reactions and denature the DNA products.
-
Separate the DNA products by denaturing PAGE.
-
Visualize the gel. The appearance of a "stop" product at the position of the G-quadruplex sequence, which increases in intensity with increasing ligand concentration, indicates G-quadruplex stabilization.
Conclusion
This compound and its derivatives represent a potent class of G-quadruplex stabilizing ligands with significant potential for anticancer therapy. The data presented in this guide demonstrate that modifications to the this compound scaffold can influence both G-quadruplex stabilization and cytotoxicity, with some analogues showing improved potency and selectivity. The provided experimental protocols offer a standardized framework for the evaluation and comparison of these and other G-quadruplex interacting compounds. Further research into the structure-activity relationships of this compound derivatives will be crucial for the development of next-generation G4-targeted therapeutics.
References
- 1. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of this compound and Its Derivatives Specifically Binding to G-Quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 6. researchgate.net [researchgate.net]
Validating Pyridostatin's On-Target Effects: A Comparative Guide to Methodologies
An objective comparison of experimental approaches to confirm the engagement of Pyridostatin with its intended G-quadruplex targets, providing researchers with the necessary data and protocols to make informed decisions for their drug discovery pipelines.
This compound has emerged as a key small molecule in the study of G-quadruplexes (G4s), non-canonical secondary structures in nucleic acids that are implicated in the regulation of various cellular processes, including transcription, replication, and telomere maintenance. The therapeutic potential of targeting G4s in cancer and other diseases has led to the development of stabilizing ligands like this compound. A critical aspect of developing such targeted therapies is the rigorous validation of their on-target effects to ensure that the observed biological outcomes are a direct consequence of G4 stabilization.
This guide provides a comparative overview of the state-of-the-art methods used to validate the on-target effects of this compound, with a focus on both biophysical and cell-based assays. We present quantitative data from key experiments in easily comparable tables and provide detailed protocols for the cited methodologies. Additionally, we include visual representations of experimental workflows and signaling pathways to facilitate a deeper understanding of the underlying principles.
Biophysical Methods for Direct Target Engagement
Biophysical assays are fundamental in demonstrating a direct interaction between this compound and G-quadruplex DNA. These methods provide quantitative data on binding affinity, selectivity, and the stabilization of the target structure.
Comparative Analysis of Biophysical Data
The following table summarizes key biophysical parameters for this compound and a common alternative G-quadruplex stabilizing ligand, Phen-DC3, highlighting their relative strengths in stabilizing G4 structures.
| Method | Parameter | This compound | Phen-DC3 | Reference |
| FRET-Melting Assay | ΔTm (°C) of Telomeric G4 (1 µM) | ~35 K | Not specified | [1] |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd) | 490 nM | Not specified | [2][3] |
| Surface Plasmon Resonance (SPR) | Binding Affinity (Kd) | Not specified | Not specified | |
| Circular Dichroism (CD) Spectroscopy | G4 Conformation | Induces/stabilizes parallel G4 | Induces/stabilizes parallel G4 | [3] |
Experimental Protocols
1. Förster Resonance Energy Transfer (FRET)-Melting Assay
This assay measures the increase in the melting temperature (Tm) of a fluorescently labeled G-quadruplex-forming oligonucleotide upon ligand binding, indicating stabilization.
-
Materials: Fluorescently labeled G4-forming oligonucleotide (e.g., F21T with FAM and TAMRA), unlabeled competitor DNA (e.g., ds26), ligand (this compound), assay buffer (e.g., 10 mM lithium cacodylate, pH 7.2, 100 mM KCl/90 mM LiCl).
-
Procedure:
-
Prepare a solution of the fluorescently labeled oligonucleotide in the assay buffer.
-
Anneal the oligonucleotide to form G-quadruplex structures by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Distribute the annealed oligonucleotide into a 96-well PCR plate.
-
Add the ligand (this compound) at various concentrations to the wells. Include a no-ligand control.
-
Measure the fluorescence of the FAM donor dye as a function of temperature, increasing the temperature from 25°C to 95°C in 1°C increments.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded, resulting in a significant change in fluorescence.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the ligand-treated samples.
-
2. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the conformational changes in DNA upon ligand binding. G-quadruplexes have characteristic CD spectra that can indicate their topology (e.g., parallel, anti-parallel, or hybrid).
-
Materials: G4-forming oligonucleotide, ligand (this compound), assay buffer.
-
Procedure:
-
Prepare a solution of the G4-forming oligonucleotide in the assay buffer and anneal as described for the FRET-melting assay.
-
Record the CD spectrum of the oligonucleotide alone from 220 nm to 320 nm.
-
Titrate the ligand into the oligonucleotide solution at increasing concentrations.
-
Record the CD spectrum after each addition of the ligand.
-
Analyze the changes in the CD signal to determine if the ligand induces or stabilizes a particular G-quadruplex conformation. A positive peak around 260 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex structure.[3]
-
Cellular Assays for On-Target Effects
While biophysical methods confirm direct binding, cellular assays are crucial for demonstrating that this engagement translates into a biological effect within the complex environment of a living cell.
Comparative Analysis of Cellular Data
This table presents a comparison of the cellular effects of this compound, providing insights into its biological activity and potency.
| Method | Parameter | This compound | Reference |
| Cell Viability Assay | IC50 (72h, HT1080 cells) | Low micromolar | [1] |
| Cell Cycle Analysis | Effect | G2 phase arrest | [2] |
| DNA Damage Response | Marker | Induction of γH2AX foci | [4][5] |
| Gene Expression (Luciferase Assay) | Effect on Bcl-2 promoter | Significant suppression | [6] |
| Senescence Assay | Marker | Increased β-galactosidase staining | [1] |
Experimental Protocols
1. Immunofluorescence for DNA Damage Foci (γH2AX)
Stabilization of G-quadruplexes by this compound can interfere with DNA replication and transcription, leading to DNA damage. The formation of γH2AX foci is a well-established marker of DNA double-strand breaks.
-
Materials: Cells (e.g., MRC-5-SV40), this compound, primary antibody against γH2AX, fluorescently labeled secondary antibody, DAPI for nuclear staining, microscopy imaging system.
-
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat the cells with this compound (e.g., 2 µM for 24 hours) or a vehicle control.[5]
-
Fix the cells with paraformaldehyde, permeabilize with Triton X-100, and block with a suitable blocking buffer.
-
Incubate with the primary anti-γH2AX antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Visualize and quantify the number of γH2AX foci per nucleus using fluorescence microscopy. An increase in foci in this compound-treated cells indicates on-target DNA damage.
-
2. G4-Chromatin Immunoprecipitation Sequencing (G4-ChIP-seq)
G4-ChIP-seq is a powerful technique to map the genome-wide locations of G-quadruplexes and to assess how their formation is influenced by stabilizing ligands.
-
Materials: Cells, this compound, G4-specific antibody (e.g., BG4), reagents for chromatin immunoprecipitation, DNA sequencing platform.
-
Procedure:
-
Treat cells with this compound or a vehicle control to stabilize G4 structures.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments.
-
Immunoprecipitate the G4-DNA complexes using a G4-specific antibody.
-
Reverse the cross-linking and purify the immunoprecipitated DNA.
-
Prepare the DNA library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify genomic regions enriched for G-quadruplexes. An increase in the number and/or intensity of G4 peaks in this compound-treated cells provides strong evidence of on-target engagement.[7]
-
Visualizing Workflows and Pathways
To further clarify the experimental logic and the biological consequences of this compound's action, the following diagrams are provided.
Caption: Workflow for validating this compound's on-target effects.
References
- 1. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 4. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. encyclopedia.pub [encyclopedia.pub]
A Comparative Analysis of Pyridostatin and Its Analogs as G-Quadruplex Stabilizers
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the performance and mechanisms of Pyridostatin and its derivatives, supported by experimental data and detailed protocols.
This compound and its analogs represent a promising class of small molecules that selectively target and stabilize G-quadruplex (G4) structures in nucleic acids. These non-canonical secondary structures are implicated in the regulation of key cellular processes, including telomere maintenance and oncogene expression, making them attractive targets for anticancer drug development. This guide provides a comparative study of this compound and a series of its synthetic analogs, focusing on their G4-stabilization potential, cellular activity, and impact on relevant signaling pathways.
Data Presentation: Quantitative Comparison of this compound and Its Analogs
The following tables summarize the biophysical and biological properties of this compound (designated as compound 1 in the series) and its analogs. The analogs are based on a core N,N'-bis(quinolinyl)pyridine-2,6-dicarboxamide scaffold with systematic modifications to the side chains to explore structure-activity relationships.[1][2][3]
Table 1: G-Quadruplex Stabilization Measured by FRET-Melting Assay
This table presents the change in melting temperature (ΔTm) of a human telomeric G-quadruplex-forming sequence (H-Telo) upon incubation with 1 µM of each compound. A higher ΔTm value indicates greater stabilization of the G-quadruplex structure.[1][2]
| Compound | R1 Side Chain | ΔTm (K) for H-Telo |
| 1 (PDS) | H | >25 |
| 9 | 4-(CH2)2NH2 | >25 |
| 10 | 4-(CH2)3NH2 | >25 |
| 15 | 4-Cl | >25 |
| 17 | 4-Cl, 6'-(CH2)2NH2 | >25 |
| 21 | 4-(CH2)2OH | 20.1 ± 1.5 |
| 27 | 4-triazole | 15.5 ± 0.9 |
| 33 | 4-sugar moiety | >25 |
Note: Data extracted from Müller et al., Org. Biomol. Chem., 2012, 10, 6537-6546.[1][2][3]
Table 2: In Vitro Growth Inhibition of Human Cancer Cell Lines
This table displays the half-maximal inhibitory concentration (IC50) values for selected compounds against various human cancer cell lines after 72 hours of treatment. Lower IC50 values indicate greater potency in inhibiting cell growth.[1][2]
| Compound | HT1080 (Fibrosarcoma) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | U2OS (Osteosarcoma) IC50 (µM) |
| 1 (PDS) | 0.4 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| 9 | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.1 |
| 10 | 0.6 ± 0.1 | 1.0 ± 0.1 | 0.8 ± 0.1 |
| 15 | 0.5 ± 0.1 | 0.9 ± 0.1 | 0.7 ± 0.1 |
| 17 | 0.3 ± 0.05 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| 21 | 2.5 ± 0.3 | 3.1 ± 0.4 | 2.8 ± 0.3 |
| 27 | 5.2 ± 0.6 | 7.8 ± 0.9 | 6.5 ± 0.7 |
| 33 | 3.8 ± 0.4 | 5.5 ± 0.6 | 4.9 ± 0.5 |
Note: Data extracted from Müller et al., Org. Biomol. Chem., 2012, 10, 6537-6546.[1][2][3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further studies.
Förster Resonance Energy Transfer (FRET)-Melting Assay for G-Quadruplex Stabilization
This assay measures the ability of a compound to stabilize a G-quadruplex structure by monitoring the change in its melting temperature.
-
Oligonucleotide Preparation: A doubly labeled oligonucleotide capable of forming a G-quadruplex (e.g., F21T, a 21-mer human telomeric repeat sequence with a 5'-FAM donor and a 3'-TAMRA acceptor) is diluted to a final concentration of 0.2 µM in a buffer solution containing 10 mM lithium cacodylate (pH 7.2) and 100 mM KCl.
-
Compound Addition: The test compound (this compound or its analog) is added to the oligonucleotide solution to a final concentration of 1 µM.
-
Thermal Denaturation: The fluorescence of the solution is monitored as the temperature is increased from 25 °C to 95 °C at a rate of 0.5 °C/min. The excitation wavelength for FAM is 492 nm, and the emission is monitored at 516 nm.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which the fluorescence intensity is at 50% of the initial value. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the oligonucleotide alone from the Tm in the presence of the compound.
Cell Growth Inhibition (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or cytostatic effects of the compounds on cultured cancer cells.
-
Cell Seeding: Human cancer cells (e.g., HT1080, HeLa, U2OS) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds (typically ranging from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37 °C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their biological effects primarily through the stabilization of G-quadruplexes, which leads to the activation of the DNA Damage Response (DDR) and the modulation of oncogene expression.
DNA Damage Response Pathway
Stabilization of G-quadruplexes by this compound can impede DNA replication and transcription, leading to the formation of DNA double-strand breaks (DSBs). This triggers the activation of the DDR pathway.
Downregulation of BRCA1 Expression
This compound has been shown to downregulate the expression of the DNA repair protein BRCA1 at the transcriptional level. This is hypothesized to occur through the stabilization of G-quadruplex structures in the BRCA1 gene promoter, which stalls RNA polymerase.[4]
Targeting of the SRC Proto-Oncogene
The SRC proto-oncogene contains G-quadruplex forming sequences. This compound can stabilize these structures, leading to a reduction in SRC protein levels and consequently inhibiting SRC-dependent cellular processes like motility.
Experimental Workflow for G-Quadruplex Ligand Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of new this compound analogs.
References
- 1. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C2OB25830G [pubs.rsc.org]
- 3. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Downstream Effects of Pyridostatin Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyridostatin's performance with alternative G-quadruplex (G4) stabilizing agents. Experimental data is presented to validate the downstream effects of this compound treatment, offering a comprehensive resource for researchers in oncology, neurobiology, and drug discovery.
Introduction to this compound
This compound (PDS) is a synthetic small molecule designed to selectively bind to and stabilize G-quadruplex structures in both DNA and RNA.[1] G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. These structures are implicated in a variety of cellular processes, including transcription, replication, and telomere maintenance. By stabilizing G4s, this compound can modulate these processes, leading to a range of downstream effects that are of significant interest for therapeutic applications, particularly in oncology.
Mechanism of Action
This compound exerts its biological effects by locking G4 structures into a stable conformation. This stabilization can interfere with the progression of DNA and RNA polymerases, leading to replication- and transcription-dependent DNA damage.[2] This, in turn, activates the DNA Damage Response (DDR), resulting in cell cycle arrest and, in some cases, apoptosis.[3] One of the key validated downstream targets of this compound is the proto-oncogene SRC. Treatment with this compound has been shown to decrease both SRC mRNA and protein levels.[2] Additionally, in neuronal cells, this compound has been observed to downregulate the expression of the DNA repair gene BRCA1.[4][5]
Figure 1. Signaling pathway of this compound's mechanism of action.
Comparative Performance of G4 Stabilizers
The following tables provide a comparative overview of this compound and other commonly used G4 stabilizing agents.
Table 1: G4-Binding Affinity
| Compound | G4-Binding Affinity (Kd, nM) | G4 Topology Preference | Reference |
| This compound (PDS) | 490 | Pan-binder | [2] |
| PhenDC3 | High | Pan-binder | [6] |
| BRACO-19 | Medium to Strong | Telomeric | |
| TMPyP4 | Medium to Strong | Poor discrimination | [7][6] |
Note: Binding affinities can vary depending on the specific G4 sequence and experimental conditions.
Table 2: Cytotoxicity (IC50) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | MRC5 | Fibroblast | 5.38 | 72 | [2] |
| HeLa | Cervical Cancer | ~1-5 | 72 | [8] | |
| HT1080 | Fibrosarcoma | 0.2-0.5 | 72 | [8] | |
| U2OS | Osteosarcoma | ~1-5 | 72 | [8] | |
| BRACO-19 | UXF1138L | Uterine Carcinoma | 2.5 | 120 | [9] |
| U87 | Glioblastoma | 1.45 | 72 | [10] | |
| U251 | Glioblastoma | 1.55 | 72 | [10] | |
| SHG-44 | Glioblastoma | 2.5 | 72 | [10] | |
| TMPyP4 | Y79 | Retinoblastoma | 60 | 48-72 | [1] |
| WERI-Rb1 | Retinoblastoma | 45 | 48-72 | [1] | |
| A549 | Lung Cancer | >2 | Not Specified | [1] | |
| HeLa | Cervical Cancer | 16.35 | Not Specified | [1] | |
| PhenDC3 | A549 | Lung Cancer | Not Specified | Not Specified | [11] |
| HLF | Lung Fibroblast | Not Specified | Not Specified | [11] | |
| BEAS-2B | Lung Epithelial | Not Specified | Not Specified | [11] |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of G4 stabilizing agents.
Figure 2. Workflow for the MTT cell viability assay.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound and/or other G4 stabilizing agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or alternative compounds for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
Following incubation, add 10 µL of MTT solution to each well.[13]
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 590 nm using a microplate reader.[14]
Western Blot for γH2AX
This protocol is for detecting DNA double-strand breaks by measuring the levels of phosphorylated H2AX (γH2AX).
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Culture cells and treat with this compound at the desired concentration and time points.
-
Lyse the cells with ice-cold lysis buffer.[15]
-
Determine the protein concentration of the lysates using a BCA assay.[15]
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel.[15]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.[15]
Immunofluorescence for γH2AX Foci
This protocol allows for the visualization of DNA damage foci within the nucleus.
Figure 3. Workflow for γH2AX immunofluorescence.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA)
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorophore-conjugated secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[16]
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.[16]
-
Block for 1 hour with blocking buffer.[16]
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.[16]
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[17]
-
Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.[17]
-
Visualize and quantify the γH2AX foci using a fluorescence microscope.[17]
Conclusion
This compound is a potent G-quadruplex stabilizing agent with significant anti-proliferative and DNA-damaging effects in cancer cells. This guide provides a framework for validating these downstream effects and comparing its performance against other G4 ligands. The provided data and protocols should serve as a valuable resource for researchers seeking to explore the therapeutic potential of targeting G-quadruplex structures. Further investigation into the off-target effects and in vivo efficacy of this compound is warranted to fully elucidate its clinical utility.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - Figure f4 | Aging [aging-us.com]
- 5. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validating Pyridostatin's Cellular Targets
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of discrete experimental techniques used to identify and validate the cellular targets of Pyridostatin, a well-established stabilizer of G-quadruplex (G4) nucleic acid structures. By examining methodologies that operate at the genomic, proteomic, and direct structural levels, this document aims to offer a comprehensive overview of the approaches available for robust target validation. The performance of each technique is supported by experimental data, detailed protocols, and workflow visualizations to aid in experimental design and data interpretation.
Introduction to this compound
This compound (PDS) is a synthetic small molecule designed to bind and stabilize G-quadruplex structures in both DNA and RNA.[1] These non-canonical secondary structures are enriched in key genomic regions, including telomeres and the promoters of oncogenes, making them attractive therapeutic targets. By stabilizing G4s, this compound can impede crucial cellular processes like DNA replication and transcription, leading to DNA damage and cell cycle arrest, particularly in cancer cells.[2] Validating the precise targets of this compound is critical for understanding its mechanism of action and for the development of G4-targeted therapeutics. This guide explores and compares three distinct approaches for target identification: two indirect methods (γH2AX ChIP-seq and Quantitative Proteomics) and one direct method (G4RP-seq).
γH2AX ChIP-seq: Mapping Sites of DNA Damage
One of the primary mechanisms of this compound's anti-proliferative effect is the induction of DNA damage at stabilized G4 structures.[2] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for the phosphorylated histone variant γH2AX, a marker for DNA double-strand breaks, serves as an effective, albeit indirect, method to map the genomic loci targeted by the drug.
Experimental Protocol: γH2AX ChIP-seq
This protocol is a synthesized representation of methodologies described in the literature.[3][4]
-
Cell Culture and Treatment: Plate human cells (e.g., MRC-5-SV40) and culture to ~80% confluency. Treat cells with this compound (e.g., 2 µM) or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cross-linking: Wash cells with PBS and add fresh medium containing 1% formaldehyde. Incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Sonication: Harvest and lyse the cells. Sonicate the chromatin to shear DNA into fragments of 200-500 base pairs. Centrifuge to pellet debris and collect the supernatant containing sheared chromatin.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate the pre-cleared chromatin overnight at 4°C with an anti-γH2AX antibody.
-
Immune Complex Capture: Add Protein A/G beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the protein-DNA cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA purification using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA fragments and perform high-throughput sequencing.
-
Data Analysis: Align sequence reads to a reference genome. Use a peak-calling algorithm (e.g., MACS2) to identify regions of significant γH2AX enrichment in this compound-treated samples compared to controls.
Workflow Diagram
References
A Comparative Guide to the In Vitro and In Vivo Effects of Pyridostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of Pyridostatin (PDS), a potent G-quadruplex (G4) stabilizing ligand. This compound has emerged as a critical tool for investigating the biological roles of G4 structures and as a potential therapeutic agent, particularly in oncology. This document synthesizes key experimental findings, presents detailed protocols, and offers objective comparisons with alternative G4 ligands.
Mechanism of Action: Stabilizing G-Quadruplex Structures
This compound is a small molecule designed to selectively bind to and stabilize G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2][3] These structures are prevalent in functionally significant genomic regions, including telomeres and the promoter regions of proto-oncogenes like SRC, c-kit, and c-myc.[4][5][6] By stabilizing G4s, this compound can impede the progression of DNA and RNA polymerases, leading to replication and transcription-dependent DNA damage, cell cycle arrest, and the downregulation of oncogene expression.[1][4][6][7]
Caption: Mechanism of action of this compound.
In Vitro Effects of this compound
In vitro studies have been instrumental in elucidating the molecular and cellular consequences of this compound treatment. It has been shown to be a highly selective G4-binding molecule with potent anti-proliferative effects across a range of cancer cell lines.[6]
Quantitative Data Summary: In Vitro
| Parameter | Value | Cell Line(s) / Conditions | Reference(s) |
| Binding Affinity (Kd) | 490 nM | Cell-free assay | [1][8] |
| IC50 (72h) | 5.38 µM | MRC5 (human fibroblasts) | [8] |
| IC50 | Nanomolar to low micromolar range | Various cancer cell lines (HT1080, HeLa, U2OS) | [5] |
| Cell Cycle Arrest | G2 phase accumulation | Over 60 different cancer cell lines | [1][6][9] |
| SRC Protein Reduction | ~60% reduction after 24h | MRC5-SV40 cells | [6] |
| BRCA1 Downregulation | Dose-dependent decrease | Primary rat cortical neurons | [2][10] |
Key In Vitro Findings:
-
DNA Damage and Cell Cycle Arrest: this compound induces DNA double-strand breaks (DSBs), activating the DNA damage response (DDR) pathway.[1][2][11] This leads to the phosphorylation of H2AX (γH2AX) and cell cycle arrest, predominantly in the G2 phase.[6][9]
-
Oncogene Targeting: this compound has been shown to target the proto-oncogene SRC. By stabilizing G4 structures within the SRC gene, it reduces both mRNA and protein levels, consequently inhibiting SRC-dependent cell motility in breast cancer cells.[1][6]
-
Telomere Dysfunction: this compound can induce telomere dysfunction by competing with telomere-associated proteins, leading to telomere shortening and cellular senescence.[5]
-
Selectivity for Cancer Cells: Studies have shown that this compound and its analogues exhibit selectivity for cancer cell lines over normal cell lines. For instance, this compound showed an 18.5-fold greater selectivity for HT1080 fibrosarcoma cells over normal WI-38 fibroblasts.[5]
-
Neurotoxicity: In primary neurons, this compound can cause neurite retraction, synaptic loss, and dose-dependent cell death.[1][2] It also downregulates the transcription of Brca1, a critical gene for DSB repair in neurons.[2][10][12]
Caption: Workflow for G4-Fluorescent Intercalator Displacement (FID) Assay.
Experimental Protocol: G4-Fluorescent Intercalator Displacement (G4-FID) Assay
The G4-FID assay is a high-throughput method used to determine the affinity and selectivity of ligands for G-quadruplex DNA.[13][14]
Objective: To quantify the ability of this compound to displace a fluorescent probe (e.g., Thiazole Orange, TO) from a pre-formed G-quadruplex structure.
Materials:
-
Oligonucleotides capable of forming G-quadruplexes (e.g., from human telomeres or oncogene promoters).
-
Thiazole Orange (TO) stock solution.
-
This compound stock solution.
-
Assay buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl, pH 7.2).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Oligonucleotide Annealing: Prepare the G-quadruplex structure by heating the oligonucleotide to 90°C for 5 minutes in the assay buffer, followed by slow cooling to room temperature.[15]
-
Assay Preparation: In a 96-well plate, mix the pre-folded G-quadruplex DNA (e.g., 0.5 µM) with TO (e.g., 1 µM).[15]
-
Initial Fluorescence Reading: Incubate the mixture and measure the initial fluorescence intensity. TO exhibits enhanced fluorescence upon binding to the G-quadruplex.
-
Ligand Addition: Add varying concentrations of this compound to the wells.
-
Competitive Displacement: Incubate to allow this compound to compete with TO for binding to the G-quadruplex.
-
Final Fluorescence Reading: Measure the final fluorescence intensity. The displacement of TO by this compound results in a decrease in fluorescence.[14]
-
Data Analysis: Calculate the percentage of TO displacement for each this compound concentration. The DC50 value (concentration of ligand required to displace 50% of the fluorescent probe) can be determined to rank the affinity of the ligand.
In Vivo Effects of this compound
The anti-tumor potential of this compound has been evaluated in preclinical animal models, primarily using xenografts. These studies have provided crucial insights into its efficacy, therapeutic window, and mechanisms of action in a more complex biological system.
Quantitative Data Summary: In Vivo
| Parameter | Finding | Animal Model | Reference(s) |
| Tumor Growth Inhibition | Effective inhibition of tumor growth | BRCA1-mutated patient-derived xenografts (PDX) | [16] |
| Efficacy Comparison | Similar in vivo activity to the PARP inhibitor talazoparib | BRCA1/2-deficient xenografts | [16] |
| PARPi-Resistant Tumors | Showed anti-tumor efficacy | BRCA1-deficient, PARP inhibitor-resistant tumor models | [16] |
| Neural Progenitor Cells | Reduced proliferation | Adult mouse subventricular zone | [17] |
Key In Vivo Findings:
-
Efficacy in BRCA1/2-Deficient Tumors: this compound demonstrates significant anti-tumor activity in xenograft models of BRCA1 or BRCA2-deficient tumors.[16] This suggests a synthetic lethal interaction where the G4 stabilization by this compound coupled with a compromised DNA repair pathway (due to BRCA deficiency) leads to cancer cell death.
-
Activity in PARP Inhibitor-Resistant Models: Importantly, this compound has shown efficacy in patient-derived xenograft models that have developed resistance to PARP inhibitors, a standard therapy for BRCA-mutated cancers.[16] This highlights its potential as a valuable alternative or sequential therapy.
-
Mechanism of In Vivo Action: The anti-tumor effect of this compound is linked to the disruption of DNA replication, leading to DSBs that are repaired by canonical non-homologous end joining (C-NHEJ).[16] Furthermore, it can activate cGAS/STING-dependent innate immune responses, which may contribute to its efficacy.[16]
-
Effects on Neural Stem Cells: In vivo studies in adult mice have shown that this compound can reduce the proliferation of neural stem and progenitor cells, an effect associated with DNA damage and cell death.[17] This underscores the potential for neurotoxicity and the need for careful consideration of its therapeutic index.
Caption: Workflow for an In Vivo Xenograft Study.
Experimental Protocol: In Vivo Xenograft Efficacy Study
Xenograft models are a cornerstone for preclinical evaluation of anti-cancer agents.[18][19]
Objective: To evaluate the anti-tumor efficacy of this compound in a cell line-derived or patient-derived xenograft mouse model.
Materials:
-
Human cancer cell line (e.g., BRCA2-deficient DLD1) or patient-derived tumor fragments.
-
Immunodeficient mice (e.g., CB17-SCID or NOD-scid).
-
This compound formulated for in vivo administration.
-
Vehicle control solution.
-
Calipers for tumor measurement.
Procedure:
-
Cell/Tumor Implantation: Subcutaneously inject a suspension of cancer cells or implant a patient-derived tumor fragment into the flank of the immunodeficient mice.[18]
-
Tumor Establishment: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomly assign mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., via intraperitoneal injection) according to a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., 2-3 times per week). Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or if significant toxicity is observed.
-
Tissue Analysis: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry for markers of DNA damage (γH2AX) or proliferation (Ki-67).
Comparison with Alternative G4 Ligands
This compound is one of several well-characterized G-quadruplex stabilizing ligands. Each has distinct properties that may make it more or less suitable for specific research applications.
| Ligand | Key Features | Known Selectivity | Reference(s) |
| This compound (PDS) | Binds a wide range of G4 topologies; well-characterized in vitro and in vivo.[6][16] | Good selectivity for G4 over duplex DNA.[5] Also binds RNA G4s.[1][20] | [5][6][16][20] |
| BRACO-19 | Trisubstituted acridine (B1665455) derivative; induces senescence and apoptosis.[21] | Targets telomeric G4s. | [4][21] |
| Phen-DC3 | Bisquinolinium derivative; potent G4 stabilizer. | High selectivity for G4 over duplex DNA. | [4] |
| TMPyP4 | Cationic porphyrin; can unfold some RNA G4s.[22] Its use is sometimes limited by interference with fluorescence-based assays.[22] | Lower selectivity, can also interact with duplex DNA. | [22][23] |
| Carboxythis compound (cPDS) | A this compound derivative with high specificity for RNA G4s over DNA G4s.[20] Reduces neural stem cell proliferation by promoting cell cycle exit.[17] | High selectivity for RNA G4s. | [17][20] |
Conclusion
This compound is a powerful and versatile G-quadruplex stabilizing agent with well-documented in vitro and in vivo effects. Its ability to induce DNA damage and cell cycle arrest through the stabilization of G4 structures makes it a valuable tool for probing G4 biology. In vivo, it demonstrates significant anti-tumor efficacy, particularly in models with deficient DNA repair pathways, and even in the context of acquired resistance to other targeted therapies. While its potential for neurotoxicity requires careful consideration, the robust body of evidence supporting its mechanism of action and preclinical efficacy solidifies this compound's role as a cornerstone compound in the development of G4-targeted cancer therapies. Future research will likely focus on refining its selectivity and therapeutic index to further enhance its clinical potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - Figure f4 | Aging [aging-us.com]
- 11. medkoo.com [medkoo.com]
- 12. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a high-throughput G4-FID assay for screening and evaluation of small molecules binding quadruplex nucleic acid structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. daneshyari.com [daneshyari.com]
- 16. Anti‐tumoural activity of the G‐quadruplex ligand this compound against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Manipulating Adult Neural Stem and Progenitor Cells with G-Quadruplex Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ichorlifesciences.com [ichorlifesciences.com]
- 20. Molecular recognition of a carboxy this compound toward G-quadruplex structures: Why does it prefer RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Unraveling the G-Quadruplex Conundrum: A Comparative Guide to Pyridostatin's Mechanism of Action
Researchers, scientists, and drug development professionals are increasingly focusing on G-quadruplexes (G4s), non-canonical secondary structures in nucleic acids, as promising therapeutic targets, particularly in oncology. Pyridostatin, a pioneering G4-stabilizing small molecule, has been instrumental in elucidating the cellular consequences of G4 stabilization. This guide provides a comprehensive comparison of this compound's mechanism of action across different cell types, its performance against alternative G4 ligands, and detailed experimental protocols to aid in the validation of its cellular effects.
This compound and its analogues have demonstrated the ability to induce telomere dysfunction and inhibit long-term growth in cancer cells, often with selectivity over normal cells.[1][2] The primary mechanism involves the stabilization of G4 structures, which can interfere with critical cellular processes like DNA replication and transcription, leading to DNA damage and cell cycle arrest.[3][4][5] This guide will delve into the specifics of these mechanisms, supported by experimental data and protocols.
Comparative Analysis of this compound and its Analogues
This compound has been extensively studied for its anti-proliferative effects in various cancer cell lines. Its analogues have been synthesized to improve its efficacy and selectivity. The following table summarizes the growth inhibitory effects of this compound and some of its key analogues.
| Compound | Cell Line | IC50 (µM) after 72h | Notes |
| This compound (1) | HeLa | 0.6 ± 0.1 | Exhibits broad anti-proliferative activity. |
| HT1080 | 0.5 ± 0.1 | Induces long-term growth arrest.[1] | |
| U2OS | 0.7 ± 0.1 | ||
| WI-38 | 1.2 ± 0.2 | Shows some selectivity for cancer cells over normal fibroblasts.[1] | |
| Analogue 17 | HeLa | 0.3 ± 0.1 | More potent than this compound in some cancer cell lines. |
| HT1080 | 0.2 ± 0.1 | ||
| U2OS | 0.3 ± 0.1 | ||
| WI-38 | 1.5 ± 0.2 | Greater selectivity for cancer cell lines over normal fibroblasts compared to this compound.[1] | |
| Analogue 24 | HeLa | 0.4 ± 0.1 | |
| HT1080 | 0.3 ± 0.1 | ||
| U2OS | 0.5 ± 0.1 | ||
| WI-38 | >10 | High selectivity for cancer cells.[1] | |
| Analogue 27 | HeLa | 0.8 ± 0.2 | |
| HT1080 | 0.6 ± 0.1 | ||
| U2OS | 0.9 ± 0.2 | ||
| WI-38 | >10 | High selectivity for cancer cells.[1] |
Mechanism of Action: DNA Damage and Cellular Pathways
This compound's stabilization of G4 structures leads to replication- and transcription-dependent DNA damage, triggering a DNA damage response (DDR) and cell cycle arrest, predominantly in the G2 phase.[3][4][6] In neurons, this compound has been shown to induce DNA double-strand breaks (DSBs) and downregulate the expression of BRCA1, a key protein in DNA repair.[7][8]
The p53 signaling pathway is significantly affected by this compound treatment. In primary neurons, 17 genes in the p53 pathway were found to be dysregulated, with 16 being upregulated, including the E3 ubiquitin ligase Pirh2.[9]
Caption: this compound's mechanism of action.
Comparison with Other G-Quadruplex Ligands
While this compound is a potent G4 stabilizer, other molecules have been developed with similar or distinct properties. TMPyP4, for instance, is another well-studied G4 ligand that has been shown to downregulate BRCA1 protein levels in neurons, similar to this compound.[7] However, the binding affinities and specificities of these ligands can vary.
| Ligand | Target G4 | Dissociation Constant (Kd) | Notes |
| This compound | Telomeric DNA | 490 ± 80 nM | Promotes folding of telomeric G-quadruplexes.[10][11] |
| TMPyP4 | Telomeric DNA | ~µM range | Also interacts with duplex DNA, showing less selectivity than this compound. |
| PhenDC3 | Various DNA G4s | High affinity | Used as an indicator for G-quadruplex formation in assays.[12] |
| BRACO-19 | Telomeric DNA | High affinity | Has been shown to have antiviral effects by stabilizing viral G-quadruplexes.[12] |
Experimental Protocols
To facilitate the validation of this compound's mechanism of action, detailed protocols for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound or other G4 ligands
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of the G4 ligand for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
FRET-Melting Assay
This assay is used to determine the G4-stabilizing potential of a ligand by measuring the change in melting temperature (ΔTm) of a fluorescently labeled G4-forming oligonucleotide.
Materials:
-
Fluorescently labeled G4-forming oligonucleotide (e.g., F21T, a telomeric repeat sequence)
-
Buffer (e.g., 10 mM lithium cacodylate, 100 mM KCl/NaCl)
-
G4 ligand
-
Real-time PCR machine with a melting curve analysis program
Procedure:
-
Prepare a solution of the fluorescently labeled oligonucleotide in the buffer.
-
Add the G4 ligand at various concentrations.
-
Perform a melting curve analysis by gradually increasing the temperature from 25°C to 95°C and measuring the fluorescence at each temperature increment.
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structures have unfolded.
-
Calculate the ΔTm by subtracting the Tm of the oligonucleotide without the ligand from the Tm with the ligand. A higher ΔTm indicates greater stabilization.
Caption: FRET-Melting Assay Workflow.
DNA Polymerase Stop Assay
This assay determines if a ligand can stabilize G4 structures and block DNA polymerase progression.[13]
Materials:
-
DNA template containing a G4-forming sequence
-
Primer
-
Taq DNA polymerase
-
dNTPs
-
G4 ligand
-
Denaturing polyacrylamide gel
Procedure:
-
Anneal the primer to the DNA template.
-
Set up a primer extension reaction containing the annealed template, Taq polymerase, dNTPs, and the G4 ligand at various concentrations.
-
Run the reaction for a specified time.
-
Stop the reaction and denature the DNA products.
-
Resolve the products on a denaturing polyacrylamide gel.
-
The appearance of a band corresponding to the position just before the G4 sequence indicates that the polymerase has been stalled by the stabilized G4 structure.
This guide provides a foundational understanding of this compound's mechanism of action and its comparison with other G4 ligands. The detailed protocols and structured data aim to equip researchers with the necessary tools to further investigate the therapeutic potential of G4 stabilization.
References
- 1. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 8. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pirh2-dependent DNA damage in neurons induced by the G-quadruplex ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. A DNA Polymerase Stop Assay for Characterization of G-Quadruplex Formation and Identification of G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
Pyridostatin vs. Telomestatin: A Comparative Guide for G-Quadruplex Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pyridostatin and telomestatin (B1682999), two prominent small molecules utilized in G-quadruplex (G4) research. By stabilizing these non-canonical secondary DNA and RNA structures, both compounds have emerged as valuable tools for investigating the biological roles of G4s and as potential therapeutic agents, particularly in oncology. This document outlines their mechanisms of action, binding properties, and cellular effects, supported by experimental data to facilitate informed decisions in research and drug development.
At a Glance: Key Differences
| Feature | This compound | Telomestatin |
| Origin | Synthetic | Natural Product (from Streptomyces anulatus) |
| Primary Mechanism | Binds to and stabilizes a wide range of G-quadruplex structures, leading to DNA damage and transcription inhibition. | Potently inhibits telomerase by stabilizing the G-quadruplex structure in the telomeric DNA overhang. |
| Selectivity | High selectivity for G-quadruplexes over duplex DNA. | High selectivity (70-fold) for intramolecular G-quadruplexes over duplex DNA. |
| Reported Cellular Effects | Induces DNA double-strand breaks, activates DNA damage response, causes cell cycle arrest, and modulates gene expression (e.g., downregulation of BRCA1 and SRC). | Inhibits telomerase activity, leading to telomere shortening, uncapping of telomeres, and induction of apoptosis and senescence in cancer cells. |
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and telomestatin. Direct head-to-head comparisons in the same experimental setup are limited in the published literature; therefore, data from different studies are presented with a clear indication of the conditions.
Table 1: G-Quadruplex Binding Affinity
| Compound | G-Quadruplex Sequence | Method | Dissociation Constant (Kd) | Reference |
| This compound | Telomeric DNA | Laser Tweezers | 490 ± 80 nM | [1][2] |
| Telomestatin | Not Specified | Not Specified | Not directly reported as a Kd value in the reviewed literature, but noted for its high affinity. |
Note: The lack of a directly comparable Kd value for telomestatin highlights a gap in the current literature. However, its potent telomerase inhibition at nanomolar concentrations suggests a high binding affinity for the telomeric G-quadruplex.
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Assay Duration | IC50 | Reference |
| This compound | HT1080 (Fibrosarcoma) | 72 hours | ~0.6 µM | [3] |
| This compound | HeLa (Cervical Cancer) | 24 hours | Not specified, but cytotoxicity observed | [4] |
| Telomestatin | SiHa (Cervical Cancer) | Long-term | Growth inhibition at 2.5 µM | [5] |
| Telomestatin | MCF-7 (Breast Cancer) | Long-term | Growth inhibition at 2.5 µM | [5] |
| Telomestatin | HeLa (Cervical Cancer) | Long-term | Growth inhibition at 2.5 µM | [5] |
Note: The IC50 values are highly dependent on the cell line and experimental conditions. The data presented here is for comparative purposes but should be interpreted with caution due to variations in experimental setups.
Mechanism of Action and Cellular Effects
Both this compound and telomestatin function by binding to and stabilizing G-quadruplex structures, but their primary reported downstream effects differ.
This compound is a synthetic ligand designed to recognize a variety of G-quadruplex topologies. Its binding leads to the stabilization of these structures throughout the genome, not just at telomeres. This widespread stabilization interferes with fundamental cellular processes:
-
DNA Damage and Repair: this compound induces DNA double-strand breaks (DSBs), triggering a DNA damage response (DDR).[6] This can lead to cell cycle arrest, providing a potential mechanism for its anti-proliferative effects.[6] It has also been shown to downregulate the expression of the DNA repair protein BRCA1.
-
Transcription Regulation: By stabilizing G-quadruplexes in promoter regions and gene bodies, this compound can modulate the expression of various genes. A notable example is the downregulation of the proto-oncogene SRC, which is involved in cell motility.[6]
Telomestatin , a natural product, is one of the most potent known inhibitors of telomerase.[7] Its primary mechanism involves the stabilization of the G-quadruplex structure formed by the G-rich single-stranded overhang of telomeres.[8] This has several consequences for cancer cells, which often rely on telomerase for immortalization:
-
Telomerase Inhibition: The stabilized G-quadruplex at the telomere end acts as a physical block, preventing telomerase from accessing and extending the telomere.[7]
-
Telomere Uncapping: Telomestatin can displace telomere-binding proteins, such as TRF2, leading to the "uncapping" of telomeres.[9] This exposes the chromosome ends, which are then recognized as damaged DNA, triggering a DDR and leading to apoptosis or senescence.[5][9]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of G-quadruplex ligands are provided below.
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the ability of a ligand to stabilize a G-quadruplex structure by measuring the change in melting temperature (ΔTm).
Principle: A G-quadruplex-forming oligonucleotide is dually labeled with a fluorescent donor (e.g., FAM) and a quencher or acceptor (e.g., TAMRA) at its 5' and 3' ends, respectively. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, leading to FRET and quenching of the donor's fluorescence. As the temperature increases, the G-quadruplex unfolds, separating the donor and acceptor, resulting in an increase in donor fluorescence. A stabilizing ligand will increase the temperature required to unfold the structure.
Protocol:
-
Oligonucleotide Preparation: The dual-labeled G-quadruplex-forming oligonucleotide is diluted in a relevant buffer (e.g., potassium-containing buffer to promote G4 formation).
-
Reaction Setup: The oligonucleotide is mixed with the test compound at various concentrations in a multi-well plate. A control with no ligand is included.
-
Thermal Denaturation: The plate is heated in a real-time PCR machine from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) with a slow ramp rate. Fluorescence is measured at each temperature increment.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is determined by plotting the normalized fluorescence against temperature and fitting the data to a sigmoidal curve. The ΔTm is calculated as the difference between the Tm in the presence and absence of the ligand.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand and a biomolecule.
Principle: One molecule (the "ligand," in this context, the G-quadruplex DNA) is immobilized on a sensor chip. The other molecule (the "analyte," the small molecule being tested) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.
Protocol:
-
Chip Preparation: A streptavidin-coated sensor chip is typically used. A biotinylated G-quadruplex-forming oligonucleotide is immobilized on the chip surface.
-
Binding Analysis: The small molecule (analyte) is injected at various concentrations over the chip surface, and the association is monitored in real-time. A buffer-only injection follows to monitor the dissociation.
-
Data Analysis: The resulting sensorgrams (SPR signal vs. time) are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Telomere Dysfunction Assay
This cellular assay assesses the ability of a compound to induce damage and uncapping at telomeres.
Principle: Telomere dysfunction, characterized by the presence of DNA damage markers at telomeres, can be visualized using immunofluorescence.
Protocol:
-
Cell Treatment: Cancer cells are treated with the test compound for a defined period.
-
Immunofluorescence: Cells are fixed, permeabilized, and incubated with primary antibodies against a telomeric protein (e.g., TRF1 or TRF2) and a DNA damage marker (e.g., γH2AX).
-
Imaging: Fluorescently labeled secondary antibodies are used for detection, and cells are imaged using a fluorescence microscope.
-
Analysis: The colocalization of the telomeric and DNA damage signals is quantified to determine the extent of telomere dysfunction.
Conclusion
This compound and telomestatin are both potent G-quadruplex stabilizing agents with significant potential in cancer research. This compound's broad targeting of genomic G-quadruplexes leads to widespread DNA damage and transcriptional changes, making it a powerful tool to probe the global functions of these structures. In contrast, telomestatin's high potency and specificity for telomeric G-quadruplexes make it a more targeted agent for inhibiting telomerase and inducing telomere dysfunction.
The choice between these two compounds will depend on the specific research question. For studies investigating the overall landscape and functional consequences of G-quadruplex formation throughout the genome, this compound is an excellent choice. For research focused specifically on telomere biology and telomerase inhibition, telomestatin remains a benchmark compound. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their efficacy and selectivity under identical conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cation Involvement in Telomestatin Binding to G-Quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of Telomestatin to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent | Semantic Scholar [semanticscholar.org]
- 9. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Pyridostatin: A Highly Specific G-Quadruplex Stabilizer with Superior Selectivity Over Duplex DNA
For researchers, scientists, and drug development professionals, the quest for selective molecular probes and therapeutic agents targeting non-canonical DNA structures is of paramount importance. Pyridostatin (PDS) has emerged as a prominent G-quadruplex (G4) stabilizing ligand, demonstrating a remarkable preference for these four-stranded structures over canonical duplex DNA. This guide provides a comprehensive comparison of this compound's specificity, supported by experimental data and detailed protocols, to aid in its evaluation and application.
This compound's high affinity and selectivity for G-quadruplexes stem from its unique chemical structure, which allows for effective π-π stacking interactions with the G-tetrads, the planar core of G4 structures. This interaction stabilizes the G-quadruplex conformation, thereby interfering with cellular processes such as replication and transcription, and inducing a DNA damage response, making it a valuable tool for cancer research and drug development.
Comparative Analysis of Binding Affinity and Stabilization
The specificity of this compound for G-quadruplexes over duplex DNA has been rigorously validated through various biophysical techniques. The following tables summarize key quantitative data from fluorescence resonance energy transfer (FRET) melting assays and isothermal titration calorimetry (ITC), comparing the binding affinity and thermal stabilization of this compound with G-quadruplex and duplex DNA. For comparison, data for other well-known G-quadruplex ligands are also included where available.
| Ligand | G-Quadruplex Target | ΔTm (°C) for G-Quadruplex | ΔTm (°C) for Duplex DNA | Selectivity (G4 vs. dsDNA) | Reference |
| This compound (PDS) | Telomeric | >25 | <1 | High | [1] |
| PhenDC3 | Telomeric | 28.3 | 1.2 | High | [2] |
| Braco19 | Telomeric | 22.5 | 1.5 | High | [2] |
| TmPyP4 | Telomeric | 17.5 | 7.5 | Moderate | [2] |
Table 1: Comparison of G-quadruplex and Duplex DNA Thermal Stabilization by Various Ligands using FRET Melting Assay. The change in melting temperature (ΔTm) indicates the extent of stabilization. A higher ΔTm for G-quadruplexes coupled with a low ΔTm for duplex DNA signifies high selectivity.
| Ligand | DNA Target | Binding Affinity (Kd, nM) | Stoichiometry (n) | Reference |
| This compound (PDS) | G-Quadruplex (c-MYC) | ~490 | 2:1 (PDS:G4) | [3] |
| This compound Analog | G-Quadruplex (BCL2) | 2330 | Not specified | [4] |
| This compound Analog | Duplex DNA | 35710 | Not specified | [4] |
Table 2: Thermodynamic Parameters of this compound and its Analogs Binding to G-Quadruplex and Duplex DNA Determined by Isothermal Titration Calorimetry (ITC). The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating stronger binding. The data for the this compound analog shows a clear preference for the BCL2 G-quadruplex over duplex DNA.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key validation assays are provided below.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay measures the thermal stability of a DNA structure in the presence and absence of a ligand. An oligonucleotide designed to form a G-quadruplex is labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at its termini. In the folded G-quadruplex state, the donor and quencher are in close proximity, resulting in low fluorescence. Upon thermal denaturation, the structure unfolds, separating the donor and quencher and leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the DNA is unfolded. A ligand that stabilizes the G-quadruplex will increase its Tm.
Protocol:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence 5'-FAM-GGGTTAGGGTTAGGGTTAGGG-TAMRA-3') and a duplex-forming control are prepared in a relevant buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Ligand Preparation: this compound and other comparative ligands are dissolved in DMSO to create stock solutions.
-
Assay Setup: The labeled oligonucleotide (e.g., 0.2 µM) is mixed with the ligand at various concentrations in a 96-well plate. A control with no ligand is included.
-
Melting Curve Acquisition: The fluorescence is monitored as the temperature is increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) in a real-time PCR machine.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a sigmoidal curve. The change in melting temperature (ΔTm) is calculated as Tm (with ligand) - Tm (without ligand).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a macromolecule, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
Protocol:
-
Sample Preparation: The G-quadruplex or duplex DNA is dialyzed or buffer-exchanged into the desired experimental buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.0). The ligand is dissolved in the same final dialysis buffer. All solutions are degassed before use.[5]
-
ITC Experiment: The DNA solution (e.g., 10-20 µM) is placed in the sample cell of the calorimeter, and the ligand solution (e.g., 100-200 µM) is loaded into the injection syringe.
-
Titration: A series of small injections of the ligand into the sample cell are performed at a constant temperature (e.g., 25°C).
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to DNA and fitted to a suitable binding model to determine the thermodynamic parameters.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about the interaction between a ligand and a G-quadruplex. Changes in the chemical shifts of the imino protons of the guanines involved in the G-tetrads upon ligand titration are indicative of binding.
Protocol:
-
Sample Preparation: A solution of the G-quadruplex forming oligonucleotide (e.g., 0.1-0.5 mM) is prepared in a buffer containing 10% D2O for the lock signal.[7]
-
NMR Titration: A series of 1D 1H NMR spectra are acquired after the stepwise addition of the ligand stock solution to the DNA sample.
-
Spectral Analysis: The imino proton region of the NMR spectrum (typically 10-12 ppm) is monitored for changes in chemical shifts, line broadening, or the appearance of new signals, which indicate ligand binding and can provide information on the binding mode.[8]
Cellular Impact: Induction of DNA Damage Response
This compound's stabilization of G-quadruplexes in cells leads to the stalling of replication forks and transcription machinery, resulting in DNA double-strand breaks (DSBs).[9][10] This triggers the DNA Damage Response (DDR) pathway, a critical signaling network for maintaining genomic integrity.
Below is a diagram illustrating the simplified signaling pathway of this compound-induced DNA damage response.
Caption: this compound-induced DNA damage response pathway.
This pathway highlights how this compound's specific interaction with G-quadruplexes initiates a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis, particularly in cancer cells that are often more susceptible to DNA damage.[11][12]
Conclusion
The experimental evidence overwhelmingly supports the high specificity of this compound for G-quadruplex structures over duplex DNA. Its ability to potently stabilize G4s with minimal off-target effects on double-stranded DNA makes it an invaluable tool for studying the biological roles of G-quadruplexes and a promising scaffold for the development of targeted anticancer therapies. The detailed protocols and comparative data provided in this guide are intended to facilitate its effective use in research and drug discovery endeavors.
References
- 1. This compound analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons | Aging [aging-us.com]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Validating the Role of Pyridostatin in Synthetic Lethality with BRCA Mutations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The principle of synthetic lethality—where the combination of two non-lethal genetic events results in cell death—is a cornerstone of precision oncology. This is particularly relevant in cancers with mutations in the BReast CAncer susceptibility genes, BRCA1 and BRCA2. These tumors, deficient in the high-fidelity Homologous Recombination (HR) DNA repair pathway, become highly dependent on other repair mechanisms for survival. This guide provides a comparative analysis of Pyridostatin, a G-quadruplex (G4) stabilizing ligand, as a therapeutic agent to exploit this vulnerability, and contrasts its performance with established alternatives like PARP inhibitors.
Mechanism of Action: this compound and G-Quadruplex Stabilization
G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2] These structures are prevalent in key genomic regions, including telomeres and oncogene promoters.[1] this compound (PDS) is a small molecule that selectively binds to and stabilizes G4 structures.[3][4] This stabilization impedes the progression of DNA replication forks and transcription machinery, leading to replication stress and the formation of DNA double-strand breaks (DSBs).[1][4][5] In healthy cells, these DSBs are efficiently repaired by the BRCA-dependent HR pathway.
Figure 1: Mechanism of this compound-induced DNA damage.
The Synthetic Lethal Interaction with BRCA Deficiency
In cells lacking functional BRCA1 or BRCA2 proteins, the primary pathway for repairing DSBs (Homologous Recombination) is compromised.[4][6] The DSBs generated by this compound-stabilized G-quadruplexes cannot be accurately repaired. While alternative, error-prone pathways like canonical Non-Homologous End Joining (c-NHEJ) may attempt to repair the damage, the overwhelming level of genomic instability ultimately triggers cell cycle arrest and apoptosis.[4][7] This selective killing of BRCA-deficient cells, while sparing healthy cells with intact HR, is the essence of the synthetic lethal strategy.[4][6]
Figure 2: Synthetic lethality between this compound and BRCA deficiency.
Experimental Validation and Data Comparison
The selective toxicity of this compound against BRCA-deficient cells has been demonstrated in vitro and in vivo.[4][7] Studies show a significant reduction in the viability and tumor growth of BRCA-deficient cells upon this compound treatment compared to their BRCA-proficient counterparts.
Performance Data: this compound vs. PARP Inhibitor (Talazoparib)
This table summarizes in vivo data from a xenograft study using BRCA2-proficient and BRCA2-deficient DLD1 human colon cancer cells.[7]
| Treatment Group | Cell Line Genotype | Relative Tumor Volume (Day 17, Mean ± SEM) | P-value (vs. Untreated) |
| Untreated (Vehicle) | BRCA2 +/+ | ~18 ± 2.5 | - |
| This compound (7.5 mg/kg/day) | BRCA2 +/+ | ~17 ± 3.0 | > 0.05 (NS) |
| Talazoparib (0.33 mg/kg/day) | BRCA2 +/+ | ~16 ± 2.0 | > 0.05 (NS) |
| Untreated (Vehicle) | BRCA2 -/- | ~14 ± 1.5 | - |
| This compound (7.5 mg/kg/day) | BRCA2 -/- | ~2 ± 0.5 | ≤ 0.001 |
| Talazoparib (0.33 mg/kg/day) | BRCA2 -/- | ~3 ± 0.7 | ≤ 0.001 |
Data adapted from Zimmer et al., EMBO Mol Med (2022).[7]
Key Observations:
-
Both this compound and the PARP inhibitor Talazoparib show no significant anti-tumoral effect on BRCA2-proficient tumors.[7]
-
In BRCA2-deficient tumors, both this compound and Talazoparib induce a highly significant and comparable reduction in tumor volume.[7]
-
This compound has been shown to be effective in PARP inhibitor (PARPi)-resistant tumor models, suggesting it may be a valuable tool for overcoming acquired resistance.[4][7]
Experimental Protocols and Workflow
Validating synthetic lethal interactions requires robust and reproducible experimental designs. The clonogenic survival assay is a gold-standard in vitro method to determine the ability of a single cell to proliferate indefinitely after treatment with a cytotoxic agent.[8][9]
Protocol: Clonogenic Survival Assay
-
Cell Seeding: Plate BRCA-proficient and BRCA-deficient cells in 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for individual colony formation. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound, a relevant PARP inhibitor (e.g., Olaparib, Talazoparib), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), depending on the cell line's doubling time.[10]
-
Fixing and Staining: After incubation, wash the colonies with PBS, fix them (e.g., with 4% paraformaldehyde or methanol), and stain with a solution like 0.5% crystal violet.[9][10]
-
Colony Counting: Aspirate the staining solution, wash the plates, and allow them to dry. Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control. Plot the surviving fraction against drug concentration to generate dose-response curves and determine IC50 values.
Figure 3: Workflow for a clonogenic survival assay.
Conclusion and Future Directions
The experimental evidence strongly supports the role of this compound as a potent agent that induces synthetic lethality in BRCA-deficient cancers. Its efficacy is comparable to that of established PARP inhibitors in preclinical models.[7]
Key advantages of this compound include:
-
Distinct Mechanism of Action: By stabilizing G-quadruplexes, this compound introduces a different type of DNA lesion than PARP inhibitors, which primarily trap PARP1 on single-strand breaks.[7][11]
-
Potential to Overcome PARPi Resistance: this compound has demonstrated efficacy in tumor models that have acquired resistance to PARP inhibitors, offering a crucial therapeutic option for patients who relapse.[4][7]
-
Synergistic Potential: The DNA damage inflicted by this compound can be repaired by c-NHEJ in the absence of BRCA1/2. This opens the door for combination therapies with DNA-PKcs inhibitors (a core component of c-NHEJ) to achieve even greater synergistic effects.[4][7]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Molecular recognition of a carboxy this compound toward G-quadruplex structures: Why does it prefer RNA? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-tumoural activity of the G-quadruplex ligand this compound against BRCA1/2-deficient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The G-quadruplex DNA stabilizing drug this compound promotes DNA damage and downregulates transcription of Brca1 in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti‐tumoural activity of the G‐quadruplex ligand this compound against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Safety Operating Guide
Safe Disposal of Pyridostatin: A Procedural Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step protocol for the proper and safe disposal of Pyridostatin and its associated waste materials. Given that this compound is a G-quadruplex stabilizing agent known to induce DNA damage and cell cycle arrest, it is prudent to handle it as a potentially hazardous and cytotoxic compound.[1][2][3][4][5] Adherence to these guidelines is essential for ensuring personnel safety, regulatory compliance, and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE) and to be aware of immediate first-aid measures. While some Safety Data Sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its biological activity warrants a cautious approach.[6][7]
Required Personal Protective Equipment (PPE):
-
Gloves: Use compatible, chemical-resistant nitrile gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a face shield should be worn.
-
Body Protection: A fully buttoned laboratory coat must be worn at all times.
-
Respiratory Protection: All handling of solid this compound or concentrated solutions should be performed within a certified chemical fume hood to prevent inhalation.[7]
Emergency Exposure Procedures:
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[6]
-
In Case of Eye Contact: Flush eyes with water for at least 15 minutes as a precaution.[6]
-
If Inhaled: Move the individual to fresh air. If breathing becomes difficult, consult a physician.[6]
-
If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person and seek immediate medical attention.[6]
Step-by-Step Disposal Protocol
The guiding principle for this compound disposal is to manage all associated materials as hazardous chemical waste.[7] Under no circumstances should this compound waste be disposed of in the regular trash or discharged into the sewer system.[8][9][10]
Step 1: Waste Segregation and Collection
Proper segregation is the first and most critical step in laboratory waste management.[11] Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed.
-
Solid Waste: Collect all non-sharp, contaminated solid waste in a dedicated, leak-proof hazardous waste container. This includes:
-
Unused or expired solid this compound.
-
Contaminated consumables such as weighing paper, gloves, and pipette tips.[7]
-
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, clearly labeled, and compatible liquid hazardous waste container.[12]
-
Contaminated Sharps: Dispose of any chemically contaminated sharps, such as needles, blades, or broken glass, in a designated, puncture-resistant sharps container specifically labeled for chemically contaminated sharps.[13]
Step 2: Containerization and Labeling
All waste containers must be appropriate for the type of waste and clearly labeled to ensure safety and compliance.
-
Container Selection: Use containers that are chemically compatible with this compound and any solvents used.[8][12] Ensure containers have secure, leak-proof closures and are kept closed except when adding waste.[8][9][13]
-
Labeling: Affix a hazardous waste label to each container as soon as the first item of waste is added.[11][14] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound Waste" (and names of any other constituents, e.g., solvents).
-
The specific hazards (e.g., "Potentially Cytotoxic," "Toxic").
-
The accumulation start date.[11]
-
Step 3: Waste Storage and Accumulation
Designated storage areas are necessary to prevent accidents and ensure regulatory compliance.
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[14]
-
Segregation in Storage: Use secondary containment bins to segregate incompatible waste streams (e.g., keep acidic waste separate from basic waste).[13]
-
Accumulation Time: Adhere to institutional and regulatory limits for waste accumulation. In academic labs, the maximum storage time is typically six months from the accumulation start date.[8]
Step 4: Arranging for Final Disposal
This compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9]
-
Request Pickup: Schedule a waste pickup with your EHS office according to their procedures. Do not allow waste to accumulate beyond storage limits.[9][11]
-
Documentation: Maintain detailed records of all hazardous waste generated and disposed of, as this is a key component of regulatory compliance.[11]
Quantitative Waste Accumulation Limits
The following table summarizes common regulatory limits for hazardous waste accumulation in laboratory settings. Researchers must consult their institution's specific guidelines, which may vary.
| Parameter | Limit | Regulatory Basis |
| Total Hazardous Waste Volume | ≤ 55 gallons | Stored in a Satellite Accumulation Area (SAA).[14] |
| Acutely Hazardous Waste (P-Listed) | ≤ 1 quart (liquid) or 1 kg (solid) | Stored in an SAA.[13][14] |
| Time Limit for Full Container | Must be removed from SAA within 3 days | After reaching the accumulation limit.[14] |
| Maximum Storage Time (Academic Labs) | 6 to 12 months from accumulation start date | Varies by jurisdiction and institutional policy.[8][9][14] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 4. G-quadruplex inducer/stabilizer this compound targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G-quadruplex DNA as a molecular target for induced synthetic lethality in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. s3.amazonaws.com [s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 14. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Pyridostatin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Pyridostatin. This compound and its salts are potent G-quadruplex DNA stabilizing agents that can induce DNA damage and cell cycle arrest.[1][2] Due to its biological activity, adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Potential Hazards
This compound is considered a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.
-
Inhalation : May be harmful if inhaled and can cause respiratory tract irritation.[3]
-
Skin Contact : May be harmful if absorbed through the skin and can cause skin irritation.[3]
-
Eye Contact : Can cause eye irritation.[3]
-
Biological Hazard : As a G-quadruplex stabilizer, it induces DNA damage and growth arrest in human cells.[1][2][4]
No official occupational exposure limits (OELs) have been established for this compound.[3] Therefore, it must be handled as a potent, biologically active compound, and exposure should be minimized.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Weighing/Aliquoting Solid | Double nitrile gloves | Safety glasses with side shields. A full-face shield is recommended. | Fit-tested N95 (or higher) respirator if not in a ventilated balance enclosure or fume hood.[3] | Disposable, solid-front lab coat with tight cuffs. |
| Preparing Solutions | Double nitrile gloves | Chemical splash goggles. | Work in a certified chemical fume hood. | Disposable, solid-front lab coat with tight cuffs. |
| Cell Culture/Animal Dosing | Double nitrile gloves | Safety glasses with side shields or chemical splash goggles. | Work in a biological safety cabinet (BSC) or chemical fume hood. | Disposable, solid-front lab coat with tight cuffs. |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields. | Not generally required if waste is properly contained. | Standard lab coat. |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield. | Fit-tested N95 or higher respirator. | Disposable, fluid-resistant, solid-front gown or coveralls. |
Operational and Disposal Plans
1. Handling Procedures:
-
Engineering Controls : Always handle solid this compound and prepare solutions in a certified chemical fume hood to minimize inhalation exposure.[5] A ventilated balance enclosure should be used for weighing.
-
Personal Hygiene : Avoid all contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][5]
-
Aliquoting : If possible, purchase this compound in pre-weighed aliquots. If you must weigh it, do so in a fume hood or ventilated enclosure, handling the solid carefully to avoid creating dust.[3]
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[3]
-
Follow the manufacturer's recommendations for storage temperature, typically at -20°C for long-term stability.[6]
-
Store away from strong oxidizing agents.[3]
3. Spill Management:
-
Evacuate : Immediately clear the area of the spill.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Decontaminate : Clean the spill area thoroughly with a suitable decontamination solution (e.g., soap and water, followed by 70% ethanol).
-
Dispose : Collect all contaminated materials, including PPE, into a sealed, labeled container for hazardous chemical waste disposal.[5]
4. Disposal Plan:
-
Waste Collection : All waste contaminated with this compound (e.g., pipette tips, tubes, gloves, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Disposal Method : Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in regular trash.[3] Contaminated gloves should be disposed of as hazardous waste.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol is adapted from a study by Peng et al. (2022) and describes a method to assess the anti-proliferative effects of a test compound in combination with this compound pre-treatment in HeLa cells.
Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound on HeLa cells following pre-treatment with this compound.
Materials:
-
HeLa human cervical cancer cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (PDS) stock solution (e.g., 10 mM in DMSO)
-
Test compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM.
-
Seed the cells into 96-well plates at a density that will achieve 80-90% confluency after 24 hours.
-
-
This compound Pre-treatment:
-
Prepare DMEM containing the desired final concentrations of this compound (e.g., 2 µM and 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
After 24 hours of cell growth, remove the existing medium and replace it with the this compound-containing or vehicle control medium.
-
Incubate the cells for another 24 hours at 37°C.
-
-
Treatment with Test Compound:
-
After the 24-hour pre-treatment, wash the cells twice with sterile PBS.
-
Prepare a serial dilution of the test compound in fresh DMEM. The concentration range should span the expected IC50 value (e.g., 0, 2, 8, 30, 50, 70, 100, 180, 200 µM).
-
Add 200 µL of the medium containing the different concentrations of the test compound to the appropriate wells.
-
Incubate for an additional 24 hours at 37°C.
-
-
Cell Viability Measurement (CCK-8 Assay):
-
Add 10 µL of the CCK-8 reagent to each well.
-
Incubate the plate for 3 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the test compound concentration and fit a dose-response curve to determine the IC50 value.
-
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the standard operational workflow for handling this compound safely in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. cancer.wisc.edu [cancer.wisc.edu]
- 6. G-quadruplex inducer/stabilizer this compound targets SUB1 to promote cytotoxicity of a transplatinum complex - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
